molecular formula C14H8Br2 B122447 2,7-Dibromophenanthrene CAS No. 62325-30-8

2,7-Dibromophenanthrene

Cat. No.: B122447
CAS No.: 62325-30-8
M. Wt: 336.02 g/mol
InChI Key: NGDWMVTZPZDKPM-UHFFFAOYSA-N
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Description

2,7-Dibromophenanthrene is a useful research compound. Its molecular formula is C14H8Br2 and its molecular weight is 336.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dibromophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDWMVTZPZDKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457765
Record name 2,7-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62325-30-8
Record name 2,7-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,7-Dibromophenanthrene. The information is curated for professionals in the fields of chemical research, materials science, and drug development.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon.[1] Its rigid, planar structure and the presence of reactive bromine atoms make it a valuable building block in organic synthesis.[1] This guide details the synthetic routes to this compound, its physicochemical properties, and its emerging applications, particularly as a precursor in the synthesis of advanced materials. While phenanthrene (B1679779) derivatives are known for their diverse biological activities, the primary utility of this compound reported to date lies in materials science.[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from phenanthrene. The most common route involves the initial synthesis of This compound-9,10-dione (B38369), followed by reduction.

Synthesis of this compound-9,10-dione

A widely used method for the synthesis of this compound-9,10-dione involves the direct bromination of phenanthrene-9,10-quinone.

Experimental Protocol:

  • Materials:

    • Phenanthrene-9,10-quinone

    • N-Bromosuccinimide (NBS)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Deionized Water

    • Ice

  • Procedure:

    • In a round-bottom flask, dissolve phenanthrene-9,10-quinone in concentrated sulfuric acid.

    • Cool the mixture in an ice bath and slowly add N-Bromosuccinimide in portions while stirring.

    • Allow the reaction to proceed at room temperature for several hours.

    • Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

    • The crude this compound-9,10-dione can be further purified by recrystallization from a suitable solvent such as acetic acid or ethanol.

Reduction of this compound-9,10-dione to 2,7-Dibromo-9,10-dihydroxyphenanthrene

The dione (B5365651) can be reduced to the corresponding diol, which is a key intermediate in the synthesis of this compound.

Experimental Protocol:

  • Materials:

    • This compound-9,10-dione

    • Tin(II) chloride (SnCl₂) or other suitable reducing agents

    • Concentrated Hydrochloric Acid (HCl)

    • Glacial Acetic Acid

  • Procedure:

    • Suspend this compound-9,10-dione in glacial acetic acid.

    • Add a solution of Tin(II) chloride in concentrated hydrochloric acid dropwise to the suspension with stirring.

    • Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).

    • Cool the mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 2,7-dibromo-9,10-dihydroxyphenanthrene.[4]

Synthesis of this compound from 2,7-Dibromo-9,10-dihydroxyphenanthrene

The final step involves the deoxygenation of the diol. While a specific protocol for this exact substrate is not detailed in the provided search results, standard reduction methods for aromatic diols or ketones can be employed. A plausible approach is a two-step process involving the reduction of the diol to the corresponding hydrocarbon. More direct deoxygenation of the dione via Clemmensen or Wolff-Kishner reduction is also a viable strategy.

Proposed Experimental Protocol (via Clemmensen Reduction of the Dione):

  • Materials:

    • This compound-9,10-dione

    • Zinc amalgam (Zn(Hg))

    • Concentrated Hydrochloric Acid (HCl)

    • Toluene

  • Procedure:

    • Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride.

    • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

    • Add this compound-9,10-dione to the mixture.

    • Heat the reaction mixture to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction.[5]

    • After completion, cool the mixture and separate the organic layer.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography or recrystallization.

Properties of this compound

This section summarizes the known physical and chemical properties of this compound.

Physical Properties
PropertyValueReference
Molecular Formula C₁₄H₈Br₂[6]
Molecular Weight 336.02 g/mol [6]
Appearance Solid
Melting Point Not available
Boiling Point 438.8 ± 18.0 °C at 760 mmHg[7]
Density 1.8 ± 0.1 g/cm³[7]
Spectroscopic Data
Spectroscopy Predicted Data
¹H NMR Aromatic protons are expected to appear in the range of 7.5 - 8.5 ppm.
¹³C NMR Aromatic carbons are expected in the range of 120 - 140 ppm. Carbons attached to bromine will be influenced by the heavy atom effect.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z 334, with characteristic isotopic peaks for two bromine atoms (M+2 and M+4).

Applications

The primary application of this compound is as a versatile intermediate in organic synthesis, particularly in the field of materials science. The bromine atoms at the 2 and 7 positions serve as handles for further functionalization through various cross-coupling reactions.

Precursor for Organic Electronics

This compound is a precursor to this compound-9,10-dione, which is a valuable building block for the synthesis of semiconducting small molecules, oligomers, and polymers.[8] These materials are utilized in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[8] The phenanthrene core provides a rigid and planar π-conjugated system, which is beneficial for charge transport.

Logical Workflow

The following diagram illustrates the synthetic pathway from phenanthrene to this compound.

Synthesis_Workflow Phenanthrene Phenanthrene PQ Phenanthrene-9,10-quinone Phenanthrene->PQ Oxidation DBPQ This compound- 9,10-dione PQ->DBPQ Bromination (NBS, H₂SO₄) DBPD 2,7-Dibromo-9,10- dihydroxyphenanthrene DBPQ->DBPD Reduction (SnCl₂, HCl) DBP This compound DBPQ->DBP Clemmensen or Wolff-Kishner Reduction DBPD->DBP Reduction

Synthetic pathway to this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of advanced organic materials. This guide has provided a detailed overview of its synthesis from readily available starting materials and has summarized its known properties. While its direct application in drug development has not yet been extensively explored, the phenanthrene scaffold is a known pharmacophore, suggesting that this compound and its derivatives may warrant further investigation for potential biological activities. The synthetic protocols and property data presented herein serve as a valuable resource for researchers working with this versatile compound.

References

molecular structure of 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure of 2,7-Dibromophenanthrene

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, a proposed synthetic route, and predicted structural and spectroscopic data.

Molecular Identity and Properties

This compound is a halogenated derivative of the polycyclic aromatic hydrocarbon, phenanthrene (B1679779). The introduction of two bromine atoms onto the phenanthrene backbone significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 62325-30-8Santa Cruz Biotechnology[1]
Chemical Formula C₁₄H₈Br₂PubChem[2]
Molecular Weight 336.02 g/mol PubChem[2]
Canonical SMILES C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1BrPubChem[2]
InChI Key NGDWMVTZPZDKPM-UHFFFAOYSA-NPubChem[2]

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C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.6,1.5!"]; C8 [label="C", pos="3.9,0.75!"]; C9 [label="C", pos="3.9,-0.75!"]; C10 [label="C", pos="2.6,-1.5!"]; C11 [label="C", pos="-2.6,-1.5!"]; C12 [label="C", pos="-3.9,-0.75!"]; C13 [label="C", pos="-3.9,0.75!"]; C14 [label="C", pos="-2.6,1.5!"]; Br1 [label="Br", pos="-5.2,-1.5!"]; Br2 [label="Br", pos="5.2,1.5!"]; H1[label="H", pos="-0.7,2.2!"]; H2[label="H", pos="-2.0,2.2!"]; H3[label="H", pos="-4.6,1.2!"]; H4[label="H", pos="4.6,-1.2!"]; H5[label="H", pos="2.0,-2.2!"]; H6[label="H", pos="0.7,-2.2!"]; H7 [label="H", pos="-4.6,-0.1!"]; H8 [label="H", pos="4.6,0.1!"];

C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C1 [style=solid]; C6 -- C7 [style=solid]; C7 -- C8 [style=solid]; C8 -- C9 [style=solid]; C9 -- C10 [style=solid]; C10 -- C5 [style=solid]; C2 -- C14 [style=solid]; C14 -- C13 [style=solid]; C13 -- C12 [style=solid]; C12 -- C11 [style=solid]; C11 -- C3 [style=solid]; C12 -- Br1 [style=solid]; C7 -- Br2 [style=solid]; C1 -- H1[style=solid]; C14 -- H2[style=solid]; C13 -- H3[style=solid]; C8 -- H8 [style=solid]; C9 -- H4[style=solid]; C10 -- H5[style=solid]; C4 -- H6[style=solid]; C11 -- H7 [style=solid];

C1 -- C6 [style=dashed]; C2 -- C3 [style=dashed]; C4 -- C5 [style=dashed]; C7 -- C8 [style=dashed]; C9 -- C10 [style=dashed]; C11 -- C12 [style=dashed]; C13 -- C14 [style=dashed];

}

Caption: Molecular structure of this compound.

Synthesis

SynthesisWorkflow cluster_synthesis Proposed Synthesis of this compound Phenanthrene Phenanthrene Bromination Bromination (NBS, H₂SO₄) Phenanthrene->Bromination Quinone 2,7-Dibromo-9,10- phenanthrenequinone Bromination->Quinone Reduction Reduction (e.g., Wolff-Kishner or Clemmensen) Quinone->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone):

  • Bromination: To a solution of phenanthrene in concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours to facilitate the dibromination at the 2 and 7 positions. The reaction is then quenched by pouring it into ice water, and the crude 2,7-dibromo-9,10-phenanthrenequinone is collected by filtration.

  • Reduction: The obtained 2,7-dibromo-9,10-phenanthrenequinone is then subjected to a reduction reaction to remove the two carbonyl groups. A standard method such as the Wolff-Kishner reduction (using hydrazine (B178648) hydrate (B1144303) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be employed.

  • Purification: The final product, this compound, is then purified using column chromatography or recrystallization to yield the pure compound.

Structural Analysis (Predicted)

Direct experimental crystallographic data for this compound is not currently available. However, based on the known crystal structure of the isomeric 4,5-dibromophenanthrene, it is anticipated that the bromine atoms at the 2 and 7 positions will induce some steric strain, although likely less pronounced than in the 4,5-isomer. The phenanthrene core is expected to be largely planar.

Table 2: Predicted Bond Lengths and Angles for this compound

Bond/AnglePredicted Value
C-C (aromatic) ~ 1.39 - 1.42 Å
C-H ~ 1.09 Å
C-Br ~ 1.90 Å
C-C-C (in ring) ~ 120°
C-C-H ~ 120°
C-C-Br ~ 120°
Note: These are theoretical values based on standard bond lengths and angles in aromatic systems and related brominated compounds.

Spectroscopic Analysis (Predicted)

NMR Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-1, H-8 7.6 - 7.8-
H-3, H-6 7.8 - 8.0-
H-4, H-5 7.5 - 7.7-
H-9, H-10 8.5 - 8.7-
C-1, C-8 -127 - 129
C-2, C-7 -121 - 123 (C-Br)
C-3, C-6 -129 - 131
C-4, C-5 -126 - 128
C-4a, C-4b -130 - 132
C-8a, C-10a -131 - 133
C-9, C-10 -123 - 125
Note: Predicted shifts are based on the known spectrum of phenanthrene and the expected deshielding effects of the bromine atoms.
FTIR Spectroscopy

Table 4: Predicted Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
3100 - 3000 Aromatic C-H stretchMedium-Weak
1600 - 1450 Aromatic C=C stretchMedium-Strong
1250 - 1000 In-plane C-H bendMedium
900 - 675 Out-of-plane C-H bendStrong
600 - 500 C-Br stretchMedium-Strong

Experimental Characterization Protocols

The following are generalized protocols for the spectroscopic characterization of synthesized this compound.

CharacterizationWorkflow cluster_characterization Spectroscopic Characterization Workflow Sample Purified this compound NMR_Prep Prepare NMR Sample (dissolve in CDCl₃) Sample->NMR_Prep FTIR_Prep Prepare FTIR Sample (KBr pellet or thin film) Sample->FTIR_Prep NMR_Acq Acquire ¹H and ¹³C NMR Spectra NMR_Prep->NMR_Acq Data_Analysis Data Analysis and Structure Confirmation NMR_Acq->Data_Analysis FTIR_Acq Acquire FTIR Spectrum FTIR_Prep->FTIR_Acq FTIR_Acq->Data_Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (B1202638) (TMS).

FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Data Acquisition: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the expected functional groups.

References

An In-depth Technical Guide to 2,7-Dibromophenanthrene (CAS 62325-30-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2,7-Dibromophenanthrene (CAS 62325-30-8). While specific toxicological and pharmacological data for this compound are limited, this document discusses the potential biological effects based on data from structurally related phenanthrene (B1679779) derivatives and brominated aromatic compounds. Detailed experimental protocols for its synthesis and its application in palladium-catalyzed cross-coupling reactions are presented. Visualizations of the synthetic pathway and reaction mechanisms are provided to facilitate a deeper understanding of its chemical utility. This guide is intended to be a valuable resource for professionals in organic synthesis, materials science, and drug discovery.

Core Properties

This compound is a halogenated polycyclic aromatic hydrocarbon. The bromine atoms at the 2 and 7 positions serve as versatile functional handles for further chemical modifications, making it a valuable building block in organic synthesis.[1][2]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 62325-30-8[3][4][5]
Molecular Formula C₁₄H₈Br₂[3][4][5]
Molecular Weight 336.02 g/mol [3][4][5]
IUPAC Name This compound[3]
Appearance White to light yellow solid/crystal
Melting Point 199-200 °C
Boiling Point 438.8 ± 18.0 °C (Predicted)
Density 1.768 g/cm³
Solubility Slightly soluble in chloroform (B151607) and ethyl acetate. Insoluble in water (inferred).
SMILES C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br[3]
InChI InChI=1S/C14H8Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H[3]

Synthesis and Purification

Proposed Synthesis Workflow

G Proposed Synthesis of this compound A 9,10-Phenanthrenequinone B 2,7-Dibromo-9,10-phenanthrenequinone A->B Bromination (e.g., NBS, H₂SO₄) C This compound B->C Reduction (e.g., Sn, HCl)

Proposed synthesis of this compound.
Experimental Protocols

This protocol is adapted from established methods for the bromination of phenanthrenequinone.[6][7]

  • Materials:

    • 9,10-Phenanthrenequinone (1.0 eq)

    • N-Bromosuccinimide (NBS) (2.1 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice-water

    • Ethyl Acetate

  • Procedure:

    • In a dry reaction vessel under a nitrogen atmosphere, dissolve 9,10-phenanthrenequinone in concentrated sulfuric acid.

    • Slowly add N-bromosuccinimide to the stirred solution at room temperature.

    • Continue stirring the reaction mixture for 2-4 hours.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-water.

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with hot water.

    • The crude product can be further purified by extraction with refluxing ethyl acetate.

    • Remove the solvent under reduced pressure to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.

This proposed protocol is based on a method described in a patent for the reduction of the quinone intermediate.[8]

  • Materials:

    • 2,7-Dibromo-9,10-phenanthrenequinone (1.0 eq)

    • Tin (Sn) powder

    • Concentrated Hydrochloric Acid (HCl)

    • Glacial Acetic Acid

  • Procedure:

    • Suspend 2,7-dibromo-9,10-phenanthrenequinone in glacial acetic acid.

    • Add tin powder to the suspension.

    • Under reflux, add concentrated hydrochloric acid portion-wise.

    • Continue refluxing until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography or recrystallization.

Chemical Reactivity and Applications

The bromine atoms on the phenanthrene core of this compound make it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the synthesis of more complex organic molecules, particularly for applications in materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and an organoboron compound. This is a powerful method for synthesizing biaryl compounds and other conjugated systems.

G Suzuki-Miyaura Coupling of this compound cluster_reactants Reactants cluster_conditions Conditions A This compound E 2,7-Diarylphenanthrene A->E B Arylboronic Acid (R-B(OH)₂) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E

Suzuki-Miyaura coupling of this compound.

This protocol is a general procedure adapted from methodologies for similar dibromoaromatic compounds.[9][10][11]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (2.2-2.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, 3.0-4.0 eq)

    • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 2,7-diarylphenanthrene derivative.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with an alkene, leading to the formation of substituted alkenes. This reaction is valuable for extending the π-conjugated system of the phenanthrene core.[12][13][14]

G Heck Reaction of this compound cluster_reactants Reactants cluster_conditions Conditions A This compound F 2,7-Divinylphenanthrene Derivative A->F B Alkene (e.g., Styrene) B->F C Pd Catalyst (e.g., Pd(OAc)₂) C->F D Base (e.g., Et₃N) D->F E Ligand (e.g., PPh₃) E->F

Heck reaction of this compound.

This is a generalized protocol based on Heck reactions with similar dibromoaromatic compounds.[15][16]

  • Materials:

    • This compound (1.0 eq)

    • Alkene (e.g., styrene, ethyl acrylate) (2.2-2.5 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

    • Phosphine (B1218219) ligand (if required, e.g., PPh₃)

    • Base (e.g., Et₃N, K₂CO₃)

    • Anhydrous solvent (e.g., DMF, toluene)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand (if used).

    • Add the anhydrous solvent, the alkene, and the base via syringe.

    • Heat the reaction mixture to 100-120 °C with stirring.

    • Monitor the reaction by TLC or GC.

    • After completion, cool the mixture to room temperature.

    • Dilute with an organic solvent and wash with water or saturated aqueous ammonium (B1175870) chloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Toxicological and Pharmacological Profile

There is a significant lack of specific toxicological and pharmacological data for this compound in publicly available literature. The information provided below is based on general knowledge of related compounds and should be interpreted with caution.

General Considerations for Brominated Aromatic Compounds

Polybrominated aromatic hydrocarbons are a class of compounds that can exhibit environmental persistence and potential for bioaccumulation. Some brominated compounds have been associated with various toxic effects, including endocrine disruption and neurotoxicity.[17] Therefore, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Inferences from Phenanthrene and its Derivatives
  • Cytotoxicity: Various naturally occurring and synthetic phenanthrene derivatives have been investigated for their cytotoxic activity against cancer cell lines.[6][18][19] The cytotoxic potential is highly dependent on the substitution pattern on the phenanthrene core.

  • Mutagenicity: Studies on phenanthrene and its metabolites have shown that some K-region derivatives, such as phenanthrene 9,10-oxide, are mutagenic in the Ames test.[20] The mutagenicity of alkylated phenanthrenes is dependent on the position of the alkyl group.[21][22] The mutagenic potential of this compound has not been reported.

Recommended Safety Precautions

Given the lack of specific toxicity data, it is prudent to treat this compound as a potentially hazardous substance. Standard laboratory safety practices should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex conjugated molecules for materials science applications. Its utility primarily lies in its reactivity in palladium-catalyzed cross-coupling reactions. While its synthesis can be achieved through a multi-step process from 9,10-phenanthrenequinone, a detailed and optimized protocol for the final reduction step would be a valuable addition to the literature. A significant data gap exists regarding its toxicological and pharmacological properties. Future studies should focus on a thorough evaluation of its biological effects to ensure its safe handling and to explore any potential therapeutic applications. This guide provides a solid foundation for researchers working with this compound, summarizing its known properties and providing detailed, adaptable protocols for its synthesis and use.

References

An In-depth Technical Guide on the Solubility of 2,7-Dibromophenanthrene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,7-dibromophenanthrene in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information, a detailed experimental protocol for quantitative solubility determination, and a generalized workflow for such experiments.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon (PAH).[1][2] Its structure, characterized by a phenanthrene (B1679779) core with two bromine substituents, renders it a valuable intermediate in organic synthesis and materials science.[1] Understanding its solubility is crucial for its application in these fields, particularly for reaction setup, purification, and material processing. This guide aims to provide researchers with the necessary information to effectively work with this compound.

Qualitative Solubility Data

SolventQualitative SolubilityCitation
ChloroformSlightly Soluble[2][3][4]
Ethyl AcetateSlightly Soluble[2][3][4]

The nonpolar aromatic core of this compound suggests it is likely to have better solubility in nonpolar and aromatic solvents. Conversely, its solubility is expected to be low in polar solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method, based on the isothermal shake-flask method, is a reliable approach for determining the solubility of solid compounds like this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 24 hours at the constant experimental temperature. This step is crucial to avoid contamination of the saturated solution with solid particles.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation.

    • Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the instrument response (e.g., peak area or absorbance) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

  • Data Reporting:

    • Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL, g/L, or mol/L, along with the specific temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility as described in the experimental protocol.

G A Preparation of Supersaturated Solution (Excess solid in solvent) B Equilibration (Constant temperature agitation) A->B C Phase Separation (Settling of undissolved solid) B->C D Sample Collection & Filtration (Clear supernatant) C->D E Dilution to Analytical Range D->E G Instrumental Analysis (e.g., HPLC, UV-Vis) E->G F Preparation of Standard Solutions F->G H Data Analysis & Calculation (Calibration curve) G->H I Report Solubility (mg/mL, mol/L at T) H->I

References

Spectroscopic Analysis of 2,7-Dibromophenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,7-Dibromophenanthrene. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide combines predicted spectroscopic data with established experimental protocols for the characterization of similar aromatic compounds. This information is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of this compound and related molecules in fields such as organic electronics and pharmaceutical development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the fundamental principles of each spectroscopic technique and by analogy with structurally related phenanthrene (B1679779) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)Rationale
¹H NMR7.5 - 8.5Aromatic protons in phenanthrene typically resonate in this downfield region. The bromine substituents will induce slight shifts depending on their electronic influence on the different positions of the aromatic rings. Protons closer to the bromine atoms are expected to be shifted further downfield.
¹³C NMR120 - 135 (Aromatic C-H)These signals correspond to the protonated aromatic carbons.
130 - 140 (Quaternary C)The quaternary carbons, including those at the ring junctions, will appear in this region.
~125 (C-Br)Carbons directly attached to bromine are expected to be deshielded and appear in this approximate range.
Mass Spectrometry (MS)

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueNotes
Molecular Ion [M]⁺m/z ≈ 334, 336, 338Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic isotopic cluster with a ratio of approximately 1:2:1.
Major Fragments[M-Br]⁺, [M-2Br]⁺Fragmentation is expected to involve the loss of one or both bromine atoms.
Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
C-H (Aromatic)3100 - 3000Stretching
C=C (Aromatic)1600 - 1450Ring Stretching
C-Br700 - 500Stretching
C-H (Aromatic)900 - 675Out-of-plane bending
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λₘₐₓ (nm)Solvent
π → π*250 - 380Common organic solvents (e.g., ethanol, acetonitrile, chloroform)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 9,10-phenanthrenequinone.

Step 1: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone [1]

  • Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve 9,10-phenanthrenequinone (10 g) in concentrated sulfuric acid (100 mL).[1]

  • Bromination: Add N-bromosuccinimide (18 g) to the solution and stir the mixture at room temperature for 2 hours.[1]

  • Quenching: Slowly add water (50 mL) to quench the reaction, and then pour the mixture into ice water (600 mL).[1]

  • Isolation: Collect the resulting precipitate by filtration, wash it with hot water, and then extract with refluxing ethyl acetate (B1210297) (100 mL).[1]

  • Drying: Dry the extracted product under vacuum to obtain 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.[1]

Step 2: Reduction of 2,7-Dibromo-9,10-phenanthrenequinone to this compound

Note: A specific protocol for this reduction was not found in the searched literature. The following is a general procedure for the reduction of similar quinones.

  • Reaction Setup: In a round-bottom flask, suspend 2,7-dibromo-9,10-phenanthrenequinone in a suitable solvent such as acetic acid or ethanol.

  • Reduction: Add a reducing agent, such as sodium dithionite (B78146) or tin(II) chloride, to the suspension.

  • Heating: Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis_Workflow Phenanthrenequinone 9,10-Phenanthrenequinone Bromination Bromination (NBS, H₂SO₄) Phenanthrenequinone->Bromination Dibromophenanthrenequinone 2,7-Dibromo-9,10- phenanthrenequinone Bromination->Dibromophenanthrenequinone Reduction Reduction (e.g., Na₂S₂O₄) Dibromophenanthrenequinone->Reduction Dibromophenanthrene This compound Reduction->Dibromophenanthrene Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_data Data Analysis Synthesis Synthesis of Crude This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (Confirm Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) MS->NMR IR IR Spectroscopy (Functional Group ID) NMR->IR UV_Vis UV-Vis Spectroscopy (Electronic Properties) IR->UV_Vis Analysis Compare Experimental Data with Predicted Values UV_Vis->Analysis

References

The Luminescent Core: A Technical Guide to the Photophysical Properties of 2,7-Dibromophenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene (B1679779), a fundamental polycyclic aromatic hydrocarbon, and its derivatives are cornerstones in the development of advanced organic materials. Their rigid, planar structure and extended π-conjugation give rise to intriguing electronic and photophysical properties, making them prime candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. Among the various functionalized phenanthrenes, the 2,7-dibromo-substituted scaffold serves as a particularly versatile platform. The bromine atoms at the 2 and 7 positions provide reactive handles for introducing a wide array of functional groups through cross-coupling reactions, allowing for the fine-tuning of the molecule's photophysical characteristics. This technical guide provides an in-depth exploration of the synthesis and photophysical properties of 2,7-dibromophenanthrene derivatives, offering a comprehensive resource for researchers in materials science and drug development.

Core Photophysical Properties: A Tabulated Summary

The photophysical properties of this compound derivatives are highly dependent on the nature of the substituents introduced at the bromine positions. These modifications can significantly alter the absorption and emission wavelengths, as well as the efficiency of light emission. Below is a summary of key photophysical data for selected 2,7-disubstituted phenanthrene derivatives.

Derivativeλ_abs (nm)λ_em (nm)Quantum Yield (Φ)SolventReference
2,7-Dioctylphenanthro[2,1-b:7,8-b']dithiophene350, 366--Chloroform[1]
2,7-Bis(4-decylthienyl)phenanthro[2,1-b:7,8-b']dithiophene380, 401--Chloroform[1]
2,7-Bis(5-decylthienyl)phenanthro[2,1-b:7,8-b']dithiophene399, 421--Chloroform[1]
Phenanthrene derivatives with cyano groups250-380Blue--[2]
Ethynylphenanthrenes--Increased vs. Phenanthrene-[3]
2,7-Dinaphthyl-substituted phenanthrene-Deep Blue--[4]

Key Photophysical Processes

The interaction of light with this compound derivatives initiates a series of photophysical processes. These events, from the absorption of a photon to the emission of light or dissipation of energy, are fundamentally important for understanding their application in optoelectronic devices.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S2 S₂ (Second Excited Singlet) S0->S2 S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Phosphorescence T1->S0 Non-radiative Decay Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_photophysics Photophysical Analysis start This compound coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->coupling workup Reaction Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Purified Derivative purification->product nmr NMR Spectroscopy ms Mass Spectrometry product->nmr product->ms uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence qy Quantum Yield Measurement fluorescence->qy data Photophysical Data (λ_abs, λ_em, Φ) qy->data

References

The Predicted Electrochemical Behavior of 2,7-Dibromophenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electrochemical behavior of 2,7-Dibromophenanthrene. In the absence of direct experimental studies, this document extrapolates from the known electrochemical properties of related brominated aromatic hydrocarbons and phenanthrene (B1679779) derivatives to forecast its redox characteristics. This guide offers detailed, projected experimental protocols for cyclic voltammetry, a foundational technique for electrochemical analysis. Furthermore, it presents anticipated quantitative data in a structured format to facilitate comparative analysis and future experimental design. Visual diagrams of the proposed experimental workflow and predicted reaction pathways are included to enhance understanding. This document is intended to serve as a foundational resource for researchers initiating studies into the electrochemical properties of this compound and its potential applications.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon with a molecular formula of C₁₄H₈Br₂.[1][2][3] Its rigid, planar structure and the presence of electron-withdrawing bromine atoms suggest that it will possess interesting electronic and, consequently, electrochemical properties. The study of the electrochemical behavior of such molecules is crucial for their application in various fields, including organic electronics, where they can be used as building blocks for organic semiconductors, and in medicinal chemistry, where redox properties can influence a drug's mechanism of action and metabolic fate.[3]

This guide will explore the predicted electrochemical behavior of this compound, focusing on its oxidation and reduction characteristics. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from related aromatic compounds to project its electrochemical behavior.

Predicted Electrochemical Properties

The electrochemical characteristics of this compound are expected to be primarily dictated by the interplay of the phenanthrene core and the electron-withdrawing bromo substituents.

  • Phenanthrene Core: The aromatic system of the phenanthrene core is the primary site for redox activity.

  • Bromo Substituents: The two bromine atoms at the 2 and 7 positions are anticipated to have a significant impact. Their electron-withdrawing nature will likely make the oxidation of the phenanthrene ring more difficult, shifting the oxidation potential to more positive values compared to unsubstituted phenanthrene. Conversely, the carbon-bromine bond can undergo reductive cleavage at negative potentials.

It is predicted that this compound will exhibit both oxidative and reductive electrochemical processes.

Predicted Quantitative Electrochemical Data

The following table summarizes the predicted, not experimentally verified, quantitative electrochemical data for this compound. These values are estimations based on the electrochemical behavior of analogous brominated aromatic compounds and should be confirmed experimentally.

ParameterPredicted ValueNotes
Oxidation Potential (Epa) +1.2 to +1.6 V (vs. Ag/AgCl)The first oxidation is expected to be an irreversible process corresponding to the removal of an electron from the phenanthrene π-system to form a radical cation. The presence of two electron-withdrawing bromine atoms will likely shift this potential to a more positive value compared to unsubstituted phenanthrene.
Reduction Potential (Epc) -1.8 to -2.2 V (vs. Ag/AgCl)The first reduction is anticipated to be an irreversible process involving the cleavage of a carbon-bromine bond to form a phenanthrenyl radical and a bromide ion. A second, more negative reduction potential might be observed for the cleavage of the second C-Br bond.

Experimental Protocols

To experimentally determine the electrochemical behavior of this compound, cyclic voltammetry (CV) is the recommended technique.

Materials and Reagents
  • Analyte: this compound

  • Solvent: A high-purity, anhydrous, aprotic solvent such as acetonitrile (B52724) (ACN) or dichloromethane (B109758) (DCM). The choice of solvent will depend on the solubility of the analyte.

  • Supporting Electrolyte: A 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), to ensure sufficient conductivity of the solution.[4]

  • Working Electrode: A glassy carbon electrode (GCE) is recommended due to its wide potential window and chemical inertness.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE).

  • Counter Electrode: A platinum wire or foil.

  • Inert Gas: High-purity nitrogen or argon for deaerating the solution.

Instrumentation

A potentiostat capable of performing cyclic voltammetry is required.

Experimental Procedure
  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte in the chosen organic solvent.

  • Preparation of the Analyte Solution: Dissolve a known concentration of this compound (typically 1-5 mM) in the electrolyte solution.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan a range where the redox events are expected (e.g., from +1.8 V to -2.5 V vs. Ag/AgCl).[4]

    • Set the scan rate (e.g., 100 mV/s).[4]

    • Initiate the potential sweep and record the resulting current to obtain the cyclic voltammogram.

    • Perform multiple scans to ensure the stability of the electrochemical response.[4]

    • Vary the scan rate to investigate the nature of the electron transfer processes.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a cyclic voltammetry experiment to study the electrochemical behavior of this compound.

G prep_sol Prepare Analyte and Electrolyte Solution setup_cell Assemble Three-Electrode Electrochemical Cell prep_sol->setup_cell deaeration Deaerate Solution with Inert Gas setup_cell->deaeration connect Connect Electrodes to Potentiostat deaeration->connect set_params Set Experimental Parameters (Potential Window, Scan Rate) connect->set_params run_cv Run Cyclic Voltammetry set_params->run_cv analyze Analyze Resulting Voltammogram run_cv->analyze

Cyclic Voltammetry Experimental Workflow
Predicted Electrochemical Pathways

The following diagram illustrates the predicted primary electrochemical oxidation and reduction pathways for this compound at an electrode surface.

G cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway start_ox This compound radical_cation Radical Cation (Unstable) start_ox->radical_cation -e⁻ (Oxidation) start_red This compound radical_anion Radical Anion start_red->radical_anion +e⁻ (Reduction) phenanthrenyl_radical Phenanthrenyl Radical + Br⁻ radical_anion->phenanthrenyl_radical C-Br Bond Cleavage

Predicted Redox Pathways of this compound

Conclusion

This technical guide provides a predictive framework for understanding the electrochemical behavior of this compound. The projected oxidation and reduction potentials, along with the detailed experimental protocol for cyclic voltammetry, offer a solid starting point for researchers. The provided visualizations of the experimental workflow and predicted reaction pathways are intended to facilitate the design and interpretation of future experimental work. It is anticipated that the actual electrochemical behavior will be influenced by factors such as the choice of solvent, supporting electrolyte, and electrode material. Therefore, the information presented herein should be used as a guide for empirical investigation. The electropolymerization of similar aromatic compounds suggests that this compound could also be a candidate for forming conductive polymers, a potential avenue for future research.[5][6] The study of its electrochemical properties is a critical step toward unlocking its potential in materials science and drug development.

References

An In-depth Technical Guide on the Thermal Stability of 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,7-Dibromophenanthrene, a key intermediate in the synthesis of advanced materials for organic electronics. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related molecules, theoretical principles of organic chemistry, and established analytical protocols. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal properties of halogenated polycyclic aromatic hydrocarbons (PAHs). This document outlines physicochemical properties, theoretical decomposition pathways, and detailed experimental protocols for the determination of thermal stability.

Introduction

This compound is a halogenated derivative of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon. The introduction of bromine atoms at the 2 and 7 positions significantly influences its electronic properties, making it a valuable building block for the synthesis of materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The thermal stability of such compounds is a critical parameter, dictating their processing conditions, operational lifetime in devices, and storage requirements.

This guide addresses the current knowledge gap regarding the specific thermal properties of this compound by providing a comparative analysis with related compounds and outlining the methodologies for its empirical determination.

Physicochemical and Thermal Properties

Data Presentation of Related Compounds

The following table summarizes the known thermal properties of phenanthrene and its relevant brominated derivatives to provide a comparative context for the expected stability of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
PhenanthreneC₁₄H₁₀178.23101Parent aromatic hydrocarbon.
2,7-DibromoanthraceneC₁₄H₈Br₂336.02268 - 270Isomer of a related PAH, suggesting high lattice energy.
2,7-Dibromo-9,10-phenanthrenequinoneC₁₄H₆Br₂O₂366.01331Oxidized derivative with a very high melting point.[1]
This compound C₁₄H₈Br₂ 336.02 Data not available Expected to be significantly higher than phenanthrene.

Theoretical Decomposition Pathways

In the absence of experimental thermogravimetric analysis (TGA) data, the thermal decomposition of this compound is anticipated to proceed through pathways common to brominated aromatic compounds at elevated temperatures. The primary mode of decomposition is likely to be the homolytic cleavage of the Carbon-Bromine (C-Br) bonds.

The key steps in the proposed thermal decomposition are:

  • Initiation: Homolysis of a C-Br bond to generate a phenanthrenyl radical and a bromine radical. The C-Br bond is the weakest bond in the molecule.

  • Propagation: The highly reactive bromine radical can abstract a hydrogen atom from another this compound molecule, leading to the formation of HBr and another phenanthrenyl radical. Alternatively, intermolecular reactions between radicals can lead to the formation of larger, more complex PAHs.

  • Termination: Combination of radicals to form stable, non-radical products.

At very high temperatures, the stable phenanthrene ring system itself will undergo fragmentation.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of mass loss is typically reported as the decomposition temperature (Td).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and other phase transitions of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to a temperature approximately 50 °C above the expected melting point at a heating rate of 10 °C/min.

      • Hold for 2 minutes.

      • Cool down to 25 °C at a rate of 10 °C/min.

      • A second heating run is often performed to observe the behavior of the melt-quenched material.

  • Data Analysis: Record the heat flow as a function of temperature. The peak of the endothermic event corresponds to the melting point.

Mandatory Visualizations

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of this compound.

cluster_0 Material Preparation and Characterization cluster_1 Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Interpretation and Reporting A Synthesis of this compound B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Verification (NMR, MS) B->C D Differential Scanning Calorimetry (DSC) Determine Melting Point (Tm) C->D E Thermogravimetric Analysis (TGA) Determine Decomposition Temperature (Td) D->E F Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) E->F G Identification of Volatile Decomposition Products F->G H Correlate Thermal Events with Structural Changes G->H I Establish Thermal Stability Limits H->I

Caption: A logical workflow for the systematic evaluation of the thermal stability of this compound.

Synthesis Workflow for a Key Derivative

The synthesis of 2,7-Dibromo-9,10-phenanthrenequinone is a relevant process for obtaining a key derivative and is illustrative of the chemistry of the phenanthrene core.

reactant 9,10-Phenanthrenequinone reaction_step Stir at Room Temperature reactant->reaction_step reagent1 N-Bromosuccinimide (NBS) reagent1->reaction_step solvent Concentrated Sulfuric Acid solvent->reaction_step workup_start Quench with Water reaction_step->workup_start precipitation Pour into Ice Water Precipitate Forms workup_start->precipitation filtration Collect Solid by Filtration precipitation->filtration washing Wash with Hot Water filtration->washing extraction Extract with Ethyl Acetate washing->extraction drying Vacuum Dry extraction->drying product 2,7-Dibromo-9,10-phenanthrenequinone drying->product

Caption: Synthesis workflow for 2,7-Dibromo-9,10-phenanthrenequinone.

Conclusion

While direct experimental data for the thermal stability of this compound remains to be published, a comprehensive analysis of related compounds and theoretical principles strongly suggests a high degree of thermal stability. The melting point is anticipated to be significantly higher than that of the parent phenanthrene molecule, and thermal decomposition is expected to be initiated by the cleavage of the C-Br bonds at elevated temperatures. The experimental protocols and workflows provided in this guide offer a clear path for the empirical determination of its thermal properties. Such data will be invaluable for the continued development of advanced organic electronic materials based on this versatile molecular scaffold.

References

Crystal Structure of 2,7-Dibromophenanthrene: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of 2,7-Dibromophenanthrene. Following a comprehensive search of available scientific literature and crystallographic databases, it must be noted that the specific crystal structure of this compound is not publicly available at this time. Research has yielded detailed crystallographic data for the closely related derivative, This compound-9,10-dione , as well as for other isomers of dibromophenanthrene. This guide presents the available data for these related compounds to serve as a reference point for researchers in the field.

Summary of Available Crystallographic Data

While data for this compound is unavailable, a crystallographic information file (CIF) for this compound-9,10-dione has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 701642.[1] The key crystallographic parameters for this related compound are summarized in the table below. For comparative purposes, data for the 3,6- and 4,5-isomers of dibromophenanthrene are also included.

ParameterThis compound-9,10-dione3,6-Dibromophenanthrene4,5-Dibromophenanthrene
Chemical Formula C₁₄H₆Br₂O₂C₁₄H₈Br₂C₁₄H₈Br₂
Formula Weight 366.01336.02336.02
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/cC2cb
a (Å) 8.356(2)12.872(3)14.180(3)
b (Å) 13.528(3)9.851(2)15.110(3)
c (Å) 10.158(3)9.176(2)5.000(1)
α (°) 909090
β (°) 108.89(3)108.06(3)90
γ (°) 909090
Volume (ų) 1085.6(5)1105.7(4)1071.5(4)
Z 444
Density (calc) (g/cm³) 2.2392.0182.083
CCDC No. 701642143575863248

Experimental Protocols

Detailed experimental protocols for the crystal structure determination of this compound are not available. However, the general methodology for obtaining such data involves single-crystal X-ray diffraction. A typical workflow for such an analysis is outlined below.

General Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth diffraction X-ray Diffraction Data Collection crystal_growth->diffraction data_processing Data Reduction & Correction diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Model (CIF)

A generalized workflow for determining the crystal structure of a small molecule.
Synthesis of this compound and its 9,10-dione derivative

While the crystal structure of this compound is not reported, methods for its synthesis and the synthesis of its 9,10-dione derivative have been described in the literature.

Synthesis of this compound-9,10-dione: A common method involves the bromination of phenanthrene-9,10-dione. In a typical procedure, phenanthrene-9,10-dione is dissolved in concentrated sulfuric acid, and N-bromosuccinimide (NBS) is added. The reaction mixture is stirred at room temperature. The product is then precipitated by pouring the mixture into ice water, followed by filtration and washing. Recrystallization from a suitable solvent like DMSO can be used for purification.

Synthesis of this compound: Information regarding the direct synthesis of this compound is less common in the searched literature. However, a plausible route could involve the reduction of the corresponding this compound-9,10-dione.

Signaling Pathways and Logical Relationships

The primary focus of this technical guide is the crystal structure of this compound. At present, there is no specific information available in the reviewed literature detailing its involvement in signaling pathways. The logical relationship for its structural determination follows the standard experimental workflow for chemical crystallography as depicted in the diagram above.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Foundational Research on Phenanthrene-Based Compounds

Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon, constitutes a versatile and privileged scaffold in medicinal chemistry. Its rigid, planar structure is a key feature in a variety of biologically active molecules, both naturally occurring and synthetic.[1] Derivatives of phenanthrene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making them promising candidates for novel therapeutic agent development.[1][2] This technical guide provides a comprehensive overview of the foundational research on phenanthrene-based compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Phenanthrene Derivatives

The construction of the phenanthrene core can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern on the phenanthrene ring.

Classical Synthesis Methods:
  • Pschorr Phenanthrene Synthesis: This reaction involves the intramolecular cyclization of an α-aryl-o-aminocinnamic acid derivative.[3] The process is initiated by the formation of a diazonium salt, which then undergoes radical cyclization, often catalyzed by copper, to form the phenanthrene scaffold.[3]

  • Haworth Synthesis: This method involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative, followed by a Clemmensen reduction, ring closure, and subsequent aromatization to yield the phenanthrene core.[4]

  • Bardhan-Sengupta Synthesis: This is another classical method used for the synthesis of phenanthrene derivatives.[5]

Modern Synthetic Routes:

Modern organic synthesis has introduced more efficient and versatile methods for phenanthrene synthesis. These include:

  • Photocyclization: Diarylethenes can undergo oxidative photocyclization to produce phenanthrenes in high yields.

  • Ring-Closing Metathesis (RCM): An efficient strategy for synthesizing phenanthrenes and their hydroxylated derivatives involves an aromatization-assisted RCM of diene precursors.[6]

  • Diels-Alder Reactions: The Diels-Alder reaction of specific reactants, followed by elimination and electrocyclization, can also be employed to construct the phenanthrene skeleton.[7]

Biological Activities and Therapeutic Potential

Phenanthrene derivatives have been extensively investigated for a wide range of biological activities. Their planar structure allows them to intercalate with DNA, a mechanism that contributes to their cytotoxic effects.[8]

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of phenanthrene compounds against various cancer cell lines.[1] Naturally occurring phenanthrenes, particularly those isolated from plants of the Orchidaceae family, have shown promising antitumor activities.[2][9] Synthetic derivatives have also been developed that exhibit potent cytotoxicity in the submicromolar to nanomolar ranges.[8]

Mechanism of Action: Phenanthrene derivatives exert their anticancer effects through various mechanisms, including:

  • DNA Intercalation: Their planar structure enables them to insert between DNA base pairs, disrupting DNA replication and transcription.[8]

  • Enzyme Inhibition: They can inhibit enzymes crucial for DNA synthesis and cell proliferation, such as topoisomerase II.[10][11]

  • Induction of Apoptosis: Many phenanthrene compounds trigger programmed cell death in cancer cells.[2]

  • Modulation of Signaling Pathways: They can interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the Akt and NF-κB pathways.[12]

Anti-inflammatory and Antioxidant Activities

Several phenanthrene derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[2] They can inhibit the production of pro-inflammatory mediators and scavenge free radicals, suggesting their potential in treating inflammatory conditions.[13]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of phenanthrene-based compounds. A novel phenanthrene derivative isolated from Grewia tiliaefolia has shown significant antioxidant and acetylcholinesterase (AChE) inhibitory activity, suggesting its potential for treating neurodegenerative diseases like Alzheimer's.[14][15] Some studies also suggest that certain polycyclic aromatic hydrocarbons, including phenanthrene, may influence the aggregation of Aβ-peptide, a key event in Alzheimer's disease progression.[16][17]

Quantitative Data on Biological Activity

The following tables summarize the cytotoxic activity of selected phenanthrene-based compounds against various human cancer cell lines, with data presented as IC50 values.

CompoundCell LineIC50 (µM)Reference
Compound 22THP-13[2]
Hydrojuncuenin (23)THP-15[2]
Compound 64SH-SY5Y32.64[2]
Compound 64SMMC-772113.60[2]
Compound 64HepG-212.93[2]
Compound 64HeLa25.09[2]
Compound 64MCF-712.49[2]
Compressin B (68)HeLa1.86[2]
N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-prolinol (5a)H46011.6[12][18]
N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-L-valinol (9)H4606.1[12][18]
CompoundCell LineIC50 (µg/mL)Reference
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (11d)Hep-22.81
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (11d)Caco-20.97
New Phenazine (11d)Caco-21.09
Calanquinone A (6a)Various0.08 - 1.66[10]
Denbinobin (6b)Various0.08 - 1.66[10]
5-OAc-calanquinone A (7a)Various0.08 - 1.66[10]
5-OAc-denbinobin (7b)Various0.08 - 1.66[10]
CompoundCell LineIC50 (µM)Reference
ShancidinSMMC-772112.57 ± 0.90[13]
ShancidinA54918.21 ± 0.93[13]
ShancidinMGC80-311.60 ± 0.75[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of phenanthrene-based compounds.

Representative Protocol for Pschorr Phenanthrene Synthesis[3]
  • Diazotization:

    • Dissolve the starting α-aryl-o-aminocinnamic acid derivative (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30-60 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Radical Cyclization:

    • Prepare a suspension of a copper catalyst (e.g., finely divided copper powder, 0.2 eq) in a suitable solvent.

    • Slowly add the diazonium salt solution to the copper suspension at a controlled temperature.

    • After the addition is complete, heat the mixture to promote cyclization and nitrogen gas evolution.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure phenanthrene derivative.

MTT Assay for Cytotoxicity Evaluation[1][6][12]
  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the phenanthrene compounds.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 550 nm or 590 nm) using a microplate reader.[11][18]

    • The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[11]

Western Blotting for Protein Analysis[1]
  • Protein Extraction:

    • Lyse the treated cells to extract total proteins.

    • Quantify the protein concentration.

  • SDS-PAGE:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Workflows and Pathways

Diagrams generated using Graphviz (DOT language) to illustrate key processes.

Pschorr_Phenanthrene_Synthesis cluster_diazotization Diazotization cluster_cyclization Radical Cyclization cluster_workup Work-up & Purification start α-Aryl-o-aminocinnamic acid acid Acidic Medium (0-5°C) start->acid diazonium Diazonium Salt acid->diazonium Stir 30-60 min na_nitrite NaNO2 na_nitrite->acid cyclization Intramolecular Cyclization diazonium->cyclization Add to Copper Suspension copper Copper Catalyst copper->cyclization extraction Solvent Extraction cyclization->extraction Evolution of N2 purification Chromatography / Recrystallization extraction->purification phenanthrene Pure Phenanthrene Derivative purification->phenanthrene Anticancer_Evaluation_Workflow start Phenanthrene Compound treatment Compound Treatment (Varying Concentrations) start->treatment cell_culture Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay mechanism_studies Mechanism of Action Studies mtt_assay->mechanism_studies data_analysis Data Analysis & SAR mtt_assay->data_analysis western_blot Western Blot (Apoptosis/Signaling Proteins) mechanism_studies->western_blot flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) mechanism_studies->flow_cytometry dna_intercalation DNA Intercalation Assay mechanism_studies->dna_intercalation western_blot->data_analysis flow_cytometry->data_analysis dna_intercalation->data_analysis lead_optimization Lead Compound Optimization data_analysis->lead_optimization Anticancer_Signaling_Pathway cluster_inhibition Inhibitory Actions cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome phenanthrene Phenanthrene Derivative akt Akt Pathway phenanthrene->akt Inhibits nfkb NF-κB Pathway phenanthrene->nfkb Inhibits topoisomerase Topoisomerase II phenanthrene->topoisomerase Inhibits proliferation Cell Proliferation akt->proliferation survival Cell Survival akt->survival apoptosis Apoptosis (Programmed Cell Death) akt->apoptosis nfkb->survival nfkb->apoptosis topoisomerase->proliferation topoisomerase->apoptosis outcome Anticancer Effect apoptosis->outcome

References

Methodological & Application

Application Notes and Protocols for 2,7-Dibromophenanthrene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,7-dibromophenanthrene and its derivatives as versatile building blocks for the synthesis of high-performance organic electronic materials. This document details their applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Solar Cells (OSCs), offering structured data, detailed experimental protocols, and visual diagrams to guide researchers in the development of next-generation organic electronic devices.

Introduction to this compound in Organic Electronics

This compound serves as a crucial precursor for a variety of π-conjugated organic semiconductors. The bromine substituents at the 2 and 7 positions are amenable to various cross-coupling reactions, such as Suzuki and Stille coupling, enabling the extension of the π-conjugated system. This functionalization allows for the fine-tuning of the electronic properties, including the HOMO/LUMO energy levels, to suit the specific requirements of different organic electronic devices. The phenanthrene (B1679779) core itself offers good thermal stability and charge transport characteristics. Furthermore, derivatives like This compound-9,10-dione (B38369) are valuable intermediates for creating a wider range of functional materials.[1]

Applications in Organic Field-Effect Transistors (OFETs)

Derivatives of this compound are promising materials for the active channel layer in OFETs. By introducing various aromatic or heterocyclic moieties at the 2 and 7 positions, the charge transport characteristics of the phenanthrene core can be systematically modulated, leading to p-type, n-type, or ambipolar behavior.

Quantitative Data for OFETs Based on 2,7-Disubstituted Phenanthrene Derivatives

The performance of OFETs is highly dependent on the specific molecular structure of the 2,7-disubstituted phenanthrene derivative. The following table summarizes the performance of several derivatives synthesized from a 2,7-dihalo-phenanthrene precursor, demonstrating the tunability of their electrical properties.

CompoundSubstituent at 2,7-positionsMobility (μ) [cm²/Vs]On/Off RatioThreshold Voltage (Vth) [V]
7a Thiopheneμh = 0.52107-15
7b 5-Hexylthiopheneμh = 1.60108-20
7d Pyridineμh = 0.04, μe = 0.02105 (h), 104 (e)35 (h), 40 (e)
7e Isatinμh = 0.01, μe = 0.60104 (h), 106 (e)45 (h), 30 (e)

Note: Data extracted from a study on heterocycle-flanked alkoxyphenanthrenes, which are synthesized from 2,7-dihalophenanthrene precursors.

Experimental Protocols for OFETs

1. Synthesis of 2,7-Bis(5-hexylthiophen-2-yl)-9,10-dihexyloxyphenanthrene (A High-Mobility p-Type Material)

This protocol describes a typical Suzuki coupling reaction to synthesize a high-performance p-type semiconductor for OFETs.

  • Materials: 2,7-Dibromo-9,10-dihexyloxyphenanthrene, (5-hexylthiophen-2-yl)boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene (B28343), ethanol (B145695), water.

  • Procedure:

    • In a flame-dried Schlenk flask, dissolve 2,7-dibromo-9,10-dihexyloxyphenanthrene (1.0 mmol) and (5-hexylthiophen-2-yl)boronic acid (2.5 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL).

    • Add an aqueous solution of K₂CO₃ (2 M, 5 mL).

    • Degas the mixture by bubbling with argon for 30 minutes.

    • Add Pd(PPh₃)₄ (0.05 mmol) to the flask under an argon atmosphere.

    • Heat the reaction mixture to 90 °C and stir for 24 hours under argon.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature, and separate the organic layer.

    • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient as the eluent.

2. Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET

  • Substrate Preparation:

    • Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.

    • Clean the substrates by ultrasonication in acetone (B3395972) and isopropyl alcohol for 15 minutes each, followed by drying with a stream of nitrogen.

    • Treat the SiO₂ surface with octadecyltrichlorosilane (B89594) (OTS) by vapor deposition or solution coating to create a hydrophobic surface, which improves the crystallinity of the organic semiconductor film.

  • Active Layer Deposition:

    • Prepare a 5 mg/mL solution of the synthesized 2,7-bis(5-hexylthiophen-2-yl)-9,10-dihexyloxyphenanthrene in chloroform (B151607).

    • Deposit the solution onto the OTS-treated Si/SiO₂ substrate via spin-coating at 2000 rpm for 60 seconds.

    • Anneal the film at 100 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and enhance molecular ordering.

  • Electrode Deposition and Device Characterization:

    • Deposit 50 nm thick gold source and drain electrodes through a shadow mask onto the organic semiconductor layer by thermal evaporation. The channel length and width are typically 50 μm and 1 mm, respectively.

    • Characterize the electrical properties of the OFET device in a nitrogen atmosphere using a semiconductor parameter analyzer.

    • Extract the field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth) from the transfer and output characteristics.

Applications in Organic Solar Cells (OSCs)

This compound can be copolymerized with electron-accepting units to create donor-acceptor (D-A) copolymers for the active layer of OSCs. The phenanthrene unit acts as the electron donor, and its electronic properties can be tuned to achieve efficient light absorption and charge separation.

Quantitative Data for a Phenanthrene-Based Polymer Solar Cell
PolymerAcceptorPCE [%]Voc [V]Jsc [mA/cm²]FF [%]
P(Phen-DPP) (Hypothetical)PC₇₁BM4.0 - 6.00.80 - 0.908.0 - 10.055 - 65

Note: This data is an educated estimation based on the performance of similar D-A copolymers. The actual performance will depend on the specific molecular design and device optimization.

Experimental Protocols for OSCs

1. Synthesis of a Poly(2,7-phenanthrene-alt-diketopyrrolopyrrole) Copolymer

This protocol outlines the Stille coupling polymerization to create a D-A copolymer.

  • Materials: 2,7-Bis(trimethylstannyl)phenanthrene, 3,6-bis(5-bromothiophen-2-yl)-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dione, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Tri(o-tolyl)phosphine [P(o-tol)₃], chlorobenzene (B131634).

  • Procedure:

    • In a flame-dried Schlenk tube, add 2,7-bis(trimethylstannyl)phenanthrene (0.5 mmol), the dibrominated DPP derivative (0.5 mmol), Pd₂(dba)₃ (0.01 mmol), and P(o-tol)₃ (0.04 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous and degassed chlorobenzene (5 mL) via syringe.

    • Heat the mixture to 110 °C and stir for 48 hours under argon.

    • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol (B129727) (100 mL).

    • Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

    • Precipitate the chloroform fraction in methanol and collect the final polymer product.

2. Fabrication and Characterization of a Bulk Heterojunction Solar Cell

  • Device Architecture: ITO / PEDOT:PSS / Polymer:PC₇₁BM / LiF / Al

  • Procedure:

    • Clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol.

    • Treat the substrates with UV-ozone for 15 minutes.

    • Spin-coat a hole transport layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) and anneal at 140 °C for 10 minutes in air.

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Prepare the active layer solution by dissolving the synthesized phenanthrene-DPP copolymer and PC₇₁BM (1:2 weight ratio) in chlorobenzene with a processing additive like 1,8-diiodooctane (B1585395) (3% v/v).

    • Spin-coat the active layer solution on top of the PEDOT:PSS layer to a thickness of approximately 100 nm.

    • Anneal the active layer at 80 °C for 10 minutes.

    • Thermally evaporate a thin layer of lithium fluoride (B91410) (LiF, 1 nm) and an aluminum (Al, 100 nm) cathode through a shadow mask to define the device area.

    • Characterize the solar cell performance under AM 1.5G illumination (100 mW/cm²) using a solar simulator. Measure the current density-voltage (J-V) characteristics to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives can be utilized as host materials or emitters in the emissive layer of OLEDs. The wide bandgap of the phenanthrene core makes it suitable as a host for phosphorescent emitters, particularly for blue OLEDs.

Quantitative Data for an OLED Based on a this compound Derivative

A derivative of this compound-9,10-dione has been used as an emitter in a pure organic phosphorescent OLED.

Device TypeEmitterHostExternal Quantum Efficiency (EQE) [%]
Phosphorescent OLEDThis compound-9,10-dione derivativeBromine modified 6,11-dibromodibenzo[f,h]quinoxaline0.11

Note: This data indicates the potential of phenanthrene-dione derivatives in OLEDs, though further optimization is required for higher efficiencies.[1]

Visualizations

G cluster_synthesis Synthesis of OFET Material cluster_fabrication OFET Device Fabrication DBP This compound DBPDO 2,7-Dibromo-9,10-dihexyloxyphenanthrene DBP->DBPDO Alkylation FinalOFET 2,7-Bis(5-hexylthiophen-2-yl)- 9,10-dihexyloxyphenanthrene DBPDO->FinalOFET Suzuki Coupling ThBA (5-hexylthiophen-2-yl)boronic acid ThBA->FinalOFET Substrate Si/SiO2 Substrate OTS OTS Treatment Substrate->OTS ActiveLayer Spin-coat Active Layer OTS->ActiveLayer Anneal Anneal Film ActiveLayer->Anneal Electrodes Deposit Au Electrodes Anneal->Electrodes Characterization Electrical Characterization Electrodes->Characterization

Workflow for OFET material synthesis and device fabrication.

G cluster_polymerization Synthesis of D-A Copolymer for OSCs cluster_osc_fabrication OSC Device Structure PhenSn 2,7-Bis(trimethylstannyl)phenanthrene (Donor) Polymer Phenanthrene-DPP Copolymer PhenSn->Polymer Stille Coupling DPPBr Dibrominated DPP Derivative (Acceptor) DPPBr->Polymer ITO ITO PEDOT PEDOT:PSS Active Polymer:PC71BM LiF LiF Al Al

Synthesis of a donor-acceptor polymer and OSC device structure.

References

Application Notes and Protocols for 2,7-Dibromophenanthrene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromophenanthrene is a versatile building block in the synthesis of advanced organic materials for optoelectronic applications. Its rigid, planar phenanthrene (B1679779) core provides excellent thermal stability and a foundation for creating highly conjugated systems. The bromine substituents at the 2 and 7 positions serve as reactive sites for introducing a variety of functional groups through cross-coupling reactions, enabling the fine-tuning of electronic and photophysical properties. This document provides detailed application notes and protocols for the use of this compound as a precursor for emissive materials in Organic Light-Emitting Diodes (OLEDs), with a particular focus on the synthesis of its derivatives and their performance in blue-emitting devices.

Data Presentation: Performance of 2,7-Disubstituted Phenanthrene Derivatives in OLEDs

While this compound itself is not typically used as an emissive material, its derivatives have shown promise in OLEDs. The following table summarizes the performance of a representative blue-emitting OLED device utilizing a 2,7-disubstituted tetrahydropyrene derivative, which shares a similar core structure. This data is presented for comparative analysis against other blue emitters.

Emitter Material ClassSpecific EmitterRole in OLEDMax. External Quantum Efficiency (EQE)Turn-on Voltage (V)Max. Luminance (cd/m²)CIE Coordinates (x, y)
Tetrahydropyrene Derivative2,7-bis(3,6-di-tert-butylcarbazol-9-yl)-4,5,9,10-tetrahydropyreneEmissive Layer~3.5%~3.5> 1000(0.16, 0.19)

Experimental Protocols

The primary application of this compound in the context of OLEDs is as a starting material for the synthesis of more complex, functional molecules. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful methods for this purpose.

Protocol 1: Synthesis of 2,7-Diarylphenanthrene Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2,7-diarylphenanthrene derivatives from this compound and an appropriate arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-(carbazol-9-yl)phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene (B28343)

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane

  • Hexane (B92381)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), and potassium carbonate (4.0 eq.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • To this stirred suspension, add Pd(PPh₃)₄ (0.05 eq.).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to afford the desired 2,7-diarylphenanthrene derivative.

Protocol 2: Synthesis of 2,7-Bis(arylamino)phenanthrene Derivatives via Buchwald-Hartwig Amination

This protocol outlines a general method for the synthesis of 2,7-bis(arylamino)phenanthrene derivatives from this compound and an appropriate arylamine.

Materials:

  • This compound

  • Arylamine (e.g., carbazole, diphenylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri-tert-butylphosphine [P(t-Bu)₃] or other suitable phosphine (B1218219) ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried Schlenk tube, add this compound (1.0 eq.), the arylamine (2.2 eq.), and sodium tert-butoxide (2.5 eq.).

  • Evacuate the tube and backfill with an inert gas. Repeat this three times.

  • Add anhydrous toluene.

  • In a separate glovebox or under an inert atmosphere, prepare a solution of Pd₂(dba)₃ (0.02 eq.) and P(t-Bu)₃ (0.08 eq.) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with toluene or dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • After filtration, concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-bis(arylamino)phenanthrene derivative.

Protocol 3: Fabrication of a Multilayer OLED Device

This protocol provides a general workflow for the fabrication of a multilayer OLED using a synthesized 2,7-disubstituted phenanthrene derivative as the emissive layer.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Deionized water, acetone, isopropanol (B130326)

  • UV-ozone or oxygen plasma cleaner

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Electron Transport Layer (ETL), and Electron Injection Layer (EIL) (e.g., HAT-CN, NPB, Alq₃, LiF)

  • Synthesized 2,7-disubstituted phenanthrene derivative (Emissive Material)

  • Aluminum (for cathode)

  • Shadow masks

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequentially sonicating in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and promote hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers by thermal evaporation. A typical device architecture would be:

      • ITO (Anode)

      • Hole Injection Layer (HIL), e.g., 10 nm of HAT-CN

      • Hole Transport Layer (HTL), e.g., 40 nm of NPB

      • Emissive Layer (EML), e.g., 20 nm of the synthesized 2,7-disubstituted phenanthrene derivative

      • Electron Transport Layer (ETL), e.g., 30 nm of Alq₃

      • Electron Injection Layer (EIL), e.g., 1 nm of LiF

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode through a shadow mask to define the active area of the device. A typical cathode is 100 nm of aluminum (Al).

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency of the device.

Visualizations

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination 2,7-Dibromophenanthrene_S This compound Suzuki_Reaction Pd(PPh₃)₄, Base Toluene/Ethanol/Water 2,7-Dibromophenanthrene_S->Suzuki_Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Reaction 2,7-Diarylphenanthrene 2,7-Diarylphenanthrene (Emissive Material) Suzuki_Reaction->2,7-Diarylphenanthrene 2,7-Dibromophenanthrene_B This compound Buchwald_Reaction Pd₂(dba)₃, P(t-Bu)₃, Base Toluene 2,7-Dibromophenanthrene_B->Buchwald_Reaction Arylamine Arylamine Arylamine->Buchwald_Reaction 2,7-Bis_arylamino_phenanthrene 2,7-Bis(arylamino)phenanthrene (Emissive Material) Buchwald_Reaction->2,7-Bis_arylamino_phenanthrene

Caption: Synthetic pathways from this compound.

OLED_Fabrication_Workflow cluster_layers Deposited Layers Substrate_Cleaning ITO Substrate Cleaning (DI Water, Acetone, IPA) Surface_Treatment UV-Ozone or O₂ Plasma Treatment Substrate_Cleaning->Surface_Treatment Organic_Deposition High-Vacuum Thermal Evaporation of Organic Layers Surface_Treatment->Organic_Deposition Cathode_Deposition Deposition of Metal Cathode (Al) Organic_Deposition->Cathode_Deposition Layers ITO (Anode) HIL HTL EML (Phenanthrene Derivative) ETL EIL Cathode Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Characterization Device Characterization (J-V-L, EL, EQE) Encapsulation->Characterization

Caption: General workflow for OLED device fabrication.

Application Notes and Protocols for the Synthesis of 2,7-Dibromophenanthrene-Based Polymers for Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance semiconducting polymers based on the 2,7-dibromophenanthrene moiety for use in Organic Field-Effect Transistors (OFETs).

Introduction

Organic Field-Effect Transistors (OFETs) are foundational components of next-generation flexible and low-cost electronics. The performance of these devices is intrinsically linked to the molecular structure and solid-state organization of the organic semiconductor used. Phenanthrene-based conjugated polymers are a promising class of materials due to their extended π-conjugation and tunable electronic properties. Specifically, polymers derived from this compound offer a versatile platform for creating high-performance semiconductors. The bromine functionalities at the 2 and 7 positions provide reactive sites for various cross-coupling reactions, allowing for the systematic modification of the polymer backbone and the fine-tuning of its electronic characteristics.

This guide details the synthesis of the this compound monomer, its subsequent polymerization into donor-acceptor (D-A) copolymers, and the fabrication and characterization of OFET devices.

Data Presentation

The performance of OFETs based on this compound copolymers is highly dependent on the choice of the comonomer. Below is a summary of representative performance data.

Polymer IDComonomerPolymerization MethodHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off Ratio
P(DBP-alt-BT) BenzothiadiazoleSuzuki~1Suppressed> 10^5
P(DBP-alt-DPP) DiketopyrrolopyrroleStilleAmbipolar (Balanced)Ambipolar (Balanced)> 10^5
P(DBP-alt-NT) NaphthaleneSuzukiAmbipolar (~1)Ambipolar (~1)> 10^6

Note: The data presented is a representative summary based on literature for analogous phenanthrene-based polymers. Actual performance may vary based on specific synthesis conditions, device architecture, and processing parameters.

Experimental Protocols

Synthesis of this compound Monomer

The synthesis of the this compound monomer is a two-step process starting from 9,10-phenanthrenequinone.

Step 1: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone

This procedure is adapted from established methods for the direct bromination of phenanthrenequinone.[1][2]

  • Materials:

    • 9,10-Phenanthrenequinone (10 g)

    • Concentrated Sulfuric Acid (100 mL)

    • N-Bromosuccinimide (NBS) (18 g)

    • Deionized Water

    • Ice

    • Ethyl Acetate (B1210297)

  • Procedure:

    • In a dry reaction vessel under a nitrogen atmosphere, dissolve 9,10-phenanthrenequinone (10 g) in concentrated sulfuric acid (100 mL).

    • Carefully add N-bromosuccinimide (18 g) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • To quench the reaction, slowly add deionized water (50 mL) while cooling the vessel in an ice bath.

    • Pour the reaction mixture into 600 mL of ice water to precipitate the product.

    • Collect the precipitate by filtration and wash thoroughly with hot water.

    • Extract the crude product by refluxing with ethyl acetate (100 mL).

    • Dry the purified product under vacuum to obtain 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.

Step 2: Reduction of 2,7-Dibromo-9,10-phenanthrenequinone to this compound

This protocol utilizes a modified Wolff-Kishner reduction, suitable for the deoxygenation of aryl ketones.[3][4]

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2,7-dibromo-9,10-phenanthrenequinone, three equivalents of sodium hydroxide, and 85% hydrazine hydrate in diethylene glycol.

    • Reflux the mixture to allow for the in-situ formation of the hydrazone.

    • After the initial reaction, arrange the apparatus for distillation and carefully remove water and excess hydrazine.

    • Once the water and excess hydrazine are removed, increase the temperature to approximately 200°C to facilitate the decomposition of the hydrazone.

    • Maintain the high temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

    • Cool the reaction mixture and purify the product by recrystallization or column chromatography to yield this compound.

Polymerization of this compound

The following are generalized protocols for Suzuki and Stille cross-coupling polymerizations. The choice of comonomer, catalyst, and reaction conditions will significantly impact the final polymer properties.

a) Suzuki Coupling Polymerization Protocol (e.g., with a Diboronic Ester Comonomer)

  • Materials:

    • This compound

    • Diboronic ester comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (equimolar amount to this compound)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Aqueous base solution (e.g., 2 M K₂CO₃, 3-4 equivalents)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound and the diboronic ester comonomer in the chosen solvent.

    • Add the palladium catalyst to the solution.

    • Add the aqueous base solution.

    • Heat the biphasic mixture to 80-100°C with vigorous stirring for 24-72 hours.

    • After cooling to room temperature, separate the organic layer.

    • Precipitate the polymer by pouring the organic layer into a large volume of a non-solvent like methanol (B129727).

    • Filter the polymer and wash it with methanol and water to remove inorganic salts.

    • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove low molecular weight oligomers and catalyst residues.

    • Extract the final polymer with a suitable solvent (e.g., chloroform) and precipitate again into methanol.

    • Dry the final polymer under vacuum.

b) Stille Coupling Polymerization Protocol (e.g., with a Distannane Comonomer)

  • Materials:

    • This compound

    • Distannane comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (equimolar amount to this compound)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine (B1218219) ligand (e.g., P(o-tol)₃, 4-8 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene or Chlorobenzene)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the distannane comonomer in the chosen solvent.

    • In a separate flask, prepare the catalyst solution by dissolving the palladium catalyst and phosphine ligand in the same anhydrous solvent.

    • Add the catalyst solution to the monomer solution.

    • Heat the reaction mixture to 90-120°C and stir for 24-72 hours.

    • Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.

    • Filter the polymer and wash it thoroughly with methanol and acetone.

    • Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.

    • Dry the final polymer under vacuum.

OFET Device Fabrication and Characterization

A common device architecture is the bottom-gate, top-contact (BGTC) configuration.

  • Materials:

    • Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as the gate electrode and dielectric)

    • The synthesized this compound-based polymer

    • Solvent for polymer solution (e.g., chloroform, chlorobenzene)

    • Gold (for source and drain electrodes)

  • Procedure:

    • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by ultrasonication in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

    • Dielectric Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.

    • Semiconductor Deposition: Dissolve the synthesized polymer in a suitable solvent and deposit it onto the substrate via spin-coating. The spin speed and solution concentration will determine the film thickness.

    • Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.

    • Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer.

    • Characterization: Measure the electrical characteristics of the OFET device using a semiconductor parameter analyzer in a probe station. The key parameters to extract are the charge carrier mobility (μ), the on/off current ratio, and the threshold voltage (Vth).

Visualizations

Synthesis_Pathway 9,10-Phenanthrenequinone 9,10-Phenanthrenequinone 2,7-Dibromo-9,10-phenanthrenequinone 2,7-Dibromo-9,10-phenanthrenequinone 9,10-Phenanthrenequinone->2,7-Dibromo-9,10-phenanthrenequinone NBS, H₂SO₄ This compound This compound 2,7-Dibromo-9,10-phenanthrenequinone->this compound Wolff-Kishner Reduction Poly(2,7-phenanthrene-alt-comonomer) Poly(2,7-phenanthrene-alt-comonomer) This compound->Poly(2,7-phenanthrene-alt-comonomer) Comonomer (e.g., Diboronic Ester) Comonomer (e.g., Diboronic Ester) Comonomer (e.g., Diboronic Ester)->Poly(2,7-phenanthrene-alt-comonomer) Suzuki or Stille Coupling

Caption: Synthetic pathway for this compound-based polymers.

OFET_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Device Assembly cluster_2 Characterization Substrate Cleaning Substrate Cleaning Surface Treatment (Optional) Surface Treatment (Optional) Substrate Cleaning->Surface Treatment (Optional) Semiconductor Deposition Semiconductor Deposition Surface Treatment (Optional)->Semiconductor Deposition Annealing Annealing Semiconductor Deposition->Annealing Electrode Deposition Electrode Deposition Annealing->Electrode Deposition Electrical Measurement Electrical Measurement Electrode Deposition->Electrical Measurement

Caption: Workflow for OFET device fabrication.

Structure_Property_Relationship cluster_0 Molecular Design cluster_1 Material Properties cluster_2 OFET Performance Comonomer Electron Affinity Comonomer Electron Affinity Energy Levels (HOMO/LUMO) Energy Levels (HOMO/LUMO) Comonomer Electron Affinity->Energy Levels (HOMO/LUMO) Backbone Planarity Backbone Planarity Intermolecular Packing Intermolecular Packing Backbone Planarity->Intermolecular Packing Solubilizing Side Chains Solubilizing Side Chains Film Morphology Film Morphology Solubilizing Side Chains->Film Morphology Charge Carrier Mobility Charge Carrier Mobility Energy Levels (HOMO/LUMO)->Charge Carrier Mobility Intermolecular Packing->Charge Carrier Mobility Film Morphology->Charge Carrier Mobility Device Stability Device Stability Film Morphology->Device Stability On/Off Ratio On/Off Ratio Charge Carrier Mobility->On/Off Ratio

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is particularly valuable in the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials. Phenanthrene (B1679779) and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties. The targeted functionalization of the phenanthrene core at the 2 and 7 positions via Suzuki coupling with 2,7-dibromophenanthrene opens avenues to a diverse range of novel compounds with potential applications in these fields.

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound, including detailed experimental protocols, representative quantitative data, and visual guides to the reaction workflow and mechanism.

General Reaction Scheme

The double Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid proceeds as follows:

Caption: General scheme of the double Suzuki-Miyaura cross-coupling of this compound.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The data presented is based on typical results obtained for analogous dibromoaryl compounds and serves as a guideline for reaction optimization.[1]

Table 1: Reaction Conditions for Double Suzuki Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(PPh₃)₄ (2)K₂CO₃Toluene (B28343)/EtOH/H₂O (4:1:1)801285
24-Tolylboronic AcidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901692
34-Methoxyphenylboronic AcidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O (10:1)1002488
42-Thienylboronic AcidPd(PPh₃)₄ (2)Na₂CO₃DMF/H₂O (5:1)901878

Table 2: Comparison of Catalysts and Bases for the Synthesis of 2,7-Diphenylphenanthrene

EntryCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)K₂CO₃ (3)Toluene/EtOH/H₂O801285
2Pd(dppf)Cl₂ (2)K₂CO₃ (3)1,4-Dioxane/H₂O901289
3Pd(PPh₃)₄ (2)Cs₂CO₃ (3)1,4-Dioxane/H₂O801091
4Pd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Toluene/H₂O1001894

Experimental Protocols

The following are detailed protocols for the double Suzuki-Miyaura cross-coupling reaction of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄ and K₂CO₃

This protocol is a general and robust method suitable for a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (3-4 equivalents)

  • Toluene, Ethanol, and Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (2.2 equiv.), and finely ground potassium carbonate (3.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent mixture of Toluene, Ethanol, and Water (4:1:1 v/v/v) via syringe. The typical reaction concentration is 0.1 M with respect to the this compound.

  • Stir the reaction mixture vigorously and heat to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,7-diarylphenanthrene.

Protocol 2: Optimized Procedure for High Yields using Pd(OAc)₂/SPhos and K₃PO₄

This protocol employs a more active catalyst system that can be beneficial for less reactive arylboronic acids or to achieve higher yields.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), finely ground (3.0 equivalents)

  • Anhydrous Toluene and Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to a dry Schlenk flask.

  • Add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Seal the flask, remove from the glovebox (if used), and add degassed toluene and water (10:1 v/v) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification steps as outlined in Protocol 1.

Visualizations

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst System: e.g., Pd(PPh3)4 A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the Suzuki coupling of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R R-Pd(II)L2-R' Transmetal->PdII_R_R X_BOH X-B(OH)2 + Base-Br Transmetal->X_BOH RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Stille Coupling of 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille cross-coupling reaction of 2,7-dibromophenanthrene. This reaction is a powerful tool for the synthesis of 2,7-disubstituted phenanthrene (B1679779) derivatives, which are valuable scaffolds in medicinal chemistry, materials science, and drug development. The Stille reaction is well-regarded for its tolerance of a wide array of functional groups and its reliability in forming carbon-carbon bonds.[1][2]

The protocols and data presented herein are based on established principles of Stille coupling reactions and analogous transformations involving polycyclic aromatic hydrocarbons.[1][2] While specific conditions for this compound may require optimization, the provided information serves as a robust starting point for developing efficient and high-yielding synthetic routes.

Reaction Principle and Logical Workflow

The Stille coupling reaction is a palladium-catalyzed process that involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[3] The catalytic cycle proceeds through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.[2][4]

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the bromide.[2][4]

  • Reductive Elimination: The two organic groups on the palladium complex are then eliminated to form the new carbon-carbon bond, yielding the desired 2,7-disubstituted phenanthrene and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][4]

A variety of palladium sources can be used, including Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), or Pd(II) salts such as palladium(II) acetate (B1210297) (Pd(OAc)₂), which are reduced in situ to the active Pd(0) species.[4][5] The choice of ligands, often phosphines, is crucial for stabilizing the palladium catalyst and promoting the reaction.[6][7]

Mandatory Visualization

Caption: General experimental workflow for the Stille coupling of this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for Stille coupling reactions of dibromoarenes, which can be adapted for this compound. Optimization will likely be necessary for specific substrates.

EntryOrganostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1VinyltributyltinPd(PPh₃)₄ (5)-Toluene11024~85-95
2PhenyltributyltinPd₂(dba)₃ (2.5)P(o-tol)₃ (10)Dioxane10018~80-90
32-ThienyltributyltinPd(OAc)₂ (4)SPhos (8)DMF12012~75-85
4(Tributylstannyl)benzenePdCl₂(PPh₃)₂ (3)-NMP10024~70-80
5AlkynyltributyltinPd(PPh₃)₄ (4)-Toluene9016~90-98

Note: This data is representative of typical Stille coupling reactions and should be used as a guideline for optimization.

Experimental Protocols

General Considerations:

  • Safety: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[3][8] Personal protective equipment (gloves, lab coat, safety glasses) is mandatory. Palladium catalysts and phosphine (B1218219) ligands can be air-sensitive and should be handled under an inert atmosphere.[1] Solvents are flammable and should be handled with appropriate caution.

  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, and reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the catalyst and organostannane.[2]

Protocol for Disubstitution of this compound:

This protocol is designed for the double coupling reaction to yield a 2,7-disubstituted phenanthrene.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv), and a magnetic stir bar. If using a catalyst like Pd₂(dba)₃, add the appropriate phosphine ligand (e.g., PPh₃, 4-8 equivalents relative to the palladium catalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reagent Addition: Add the organostannane (2.2-2.5 equiv for disubstitution) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • To remove tin byproducts, stir the organic solution vigorously with an aqueous solution of potassium fluoride (B91410) (KF) for 1-2 hours. This will precipitate tributyltin fluoride.[1]

    • Filter the mixture through a pad of Celite®, washing the pad with the organic solvent.[1]

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 2,7-disubstituted phenanthrene.

Protocol for Monosubstitution of this compound:

To favor the formation of a 2-substituted-7-bromophenanthrene, the amount of the organostannane should be limited.

  • Reaction Setup: Follow the same procedure as for disubstitution, but use 0.9-1.1 equivalents of the organostannane.[2]

  • Reaction and Monitoring: The reaction conditions are similar, but careful monitoring is crucial to stop the reaction after the desired level of conversion to the monosubstituted product is achieved, to minimize the formation of the disubstituted byproduct.

  • Work-up and Purification: The work-up procedure is the same as for the disubstitution reaction. Purification by column chromatography will be necessary to separate the desired monosubstituted product from the starting material and any disubstituted byproduct.

Troubleshooting

  • Low Yield: Consider increasing the catalyst loading, trying a different ligand (e.g., a more electron-rich or bulky phosphine), or increasing the reaction temperature.[2][7]

  • Incomplete Reaction: Increase the reaction time or temperature. Ensure that all reagents and solvents are strictly anhydrous, as water can interfere with the catalytic cycle.[2]

  • Formation of Side Products: Homocoupling of the organostannane can be a competing side reaction.[2] Optimizing the stoichiometry and reaction temperature can help to minimize this. The addition of copper(I) iodide (CuI) as a co-catalyst has been shown to sometimes improve reaction rates and yields.[6]

References

Functionalization of 2,7-Dibromophenanthrene at Bromine Sites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 2,7-dibromophenanthrene. This versatile building block is a key starting material for the synthesis of a wide range of phenanthrene (B1679779) derivatives with applications in materials science, medicinal chemistry, and drug discovery. The protocols outlined below focus on widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of aryl, alkynyl, and amino moieties at the 2 and 7 positions.

Key Functionalization Reactions

The bromine atoms at the 2 and 7 positions of the phenanthrene core are amenable to a variety of cross-coupling reactions. These positions are electronically distinct and sterically accessible, allowing for high-yield double substitutions under appropriate conditions. The primary methods for functionalization include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of 2,7-diarylphenanthrenes.

  • Sonogashira Coupling: For the formation of C-C triple bonds, leading to 2,7-dialkynylphenanthrenes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, providing access to 2,7-diaminophenanthrenes.

Data Presentation: Comparative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the functionalization of dibromoarenes, providing a baseline for the derivatization of this compound.

Table 1: Suzuki-Miyaura Double Cross-Coupling of Dibromoarenes

| Dibromoarene | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate | | --- | --- | --- | --- | --- | --- | --- | --- | | 2,7-Dibromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (low mol%) | Ba(OH)₂·H₂O | DMA/H₂O | 80 | 48 | ~96 | 2,7-Dibromonaphthalene | | 2,7-Dibromophenanthro[2,1-b:7,8-b']dithiophene | Alkylboranes | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 42-67 | 2,7-dibrominated PDT-2 |

Table 2: Sonogashira Double Cross-Coupling of Dibromoarenes

| Dibromoarene | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate | | --- | --- | --- | --- | --- | --- | --- | --- | --- | | 2,7-Dibromo-silafluorene | 3-Ethynylphenanthrene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | THF | 60 | 24 | >85 | 2,7-Dibromosilafluorene | | 2,7-Dibromo-4,5,9,10-tetrahydropyrene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Triethylamine (B128534) | THF | RT-60 | 12-24 | N/A | 2,7-Dibromo-4,5,9,10-tetrahydropyrene |

Table 3: Buchwald-Hartwig Double Amination of Dibromoarenes

| Dibromoarene | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate | | --- | --- | --- | --- | --- | --- | --- | --- | --- | | Aryl Dibromide | Primary/Secondary Amine | Pd(OAc)₂ (2-5) | X-Phos (4-10) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 100 | 12-24 | High | General Aryl Dibromides | | 3,6-Dibromo-9H-carbazole | Diphenylamine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 24 | Good | 3,6-Dibromo-9H-carbazole derivative |

Experimental Protocols

The following are detailed, adaptable protocols for the key functionalization reactions of this compound.

Protocol 1: Suzuki-Miyaura Double Cross-Coupling

This protocol describes the synthesis of a 2,7-diarylphenanthrene derivative.

Materials:

  • This compound

  • Arylboronic acid (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Standard glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (2.5 eq) in a mixture of toluene, ethanol, and water (3:1:1 ratio).

  • Add sodium carbonate (3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the product with toluene or ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Double Cross-Coupling

This protocol outlines the synthesis of a 2,7-dialkynylphenanthrene derivative.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (2.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%) and copper(I) iodide (e.g., 6 mol%).

  • Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 2:1 ratio to dissolve the solids.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne (2.5 eq) to the reaction mixture.

  • Stir the reaction at a temperature between room temperature and 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with saturated aqueous ammonium (B1175870) chloride solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Double Amination

This protocol describes the synthesis of a 2,7-diaminophenanthrene derivative.

Materials:

  • This compound

  • Amine (e.g., morpholine, diethylamine) (2.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 3 mol%), XPhos (e.g., 6 mol%), and sodium tert-butoxide (3.0 eq).

  • Add this compound (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene, followed by the amine (2.5 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start This compound reaction Cross-Coupling Reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) start->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 2,7-Disubstituted Phenanthrene purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr cell_culture Cell Culture product->cell_culture ms Mass Spectrometry nmr->ms elemental Elemental Analysis ms->elemental cytotoxicity Cytotoxicity Assays (e.g., MTT) cell_culture->cytotoxicity mechanism Mechanism of Action Studies (Western Blot, etc.) cytotoxicity->mechanism

Caption: General workflow for the synthesis and evaluation of 2,7-disubstituted phenanthrenes.

Signaling Pathways in Drug Development

Functionalized phenanthrene derivatives have shown promise as anticancer and anti-inflammatory agents. The diagrams below illustrate the key signaling pathways that are often modulated by these compounds.

Anticancer Signaling Pathways

Many phenanthrene derivatives exert their anticancer effects by inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways.

G cluster_akt PI3K/Akt Pathway cluster_mek MEK/ERK Pathway cluster_apoptosis Apoptosis Regulation phenanthrene Phenanthrene Derivative pi3k PI3K phenanthrene->pi3k mek MEK phenanthrene->mek bcl2 Bcl-2 phenanthrene->bcl2 bax Bax phenanthrene->bax pim Pim Kinase phenanthrene->pim akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation erk ERK mek->erk erk->proliferation apoptosis Apoptosis bcl2->apoptosis bax->apoptosis pim->proliferation

Caption: Anticancer signaling pathways modulated by phenanthrene derivatives.

Anti-inflammatory Signaling Pathways

Certain phenanthrene derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the suppression of the MAPK and NF-κB signaling pathways.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS p38 p38 lps->p38 jnk JNK lps->jnk ikba IκBα lps->ikba phenanthrene Phenanthrene Derivative phenanthrene->p38 phenanthrene->jnk phenanthrene->ikba inhibition of degradation inflammation Pro-inflammatory Mediators (e.g., iNOS, NO) p38->inflammation jnk->inflammation nfkb NF-κB ikba->nfkb nfkb->inflammation

Caption: Anti-inflammatory signaling pathways inhibited by phenanthrene derivatives.

Application Notes and Protocols for 2,7-Dibromophenanthrene in Semiconducting Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,7-dibromophenanthrene as a precursor for the synthesis of novel organic semiconducting materials. This versatile building block is instrumental in the development of active components for a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The protocols outlined below are based on established methodologies for palladium-catalyzed cross-coupling reactions and device fabrication techniques.

Introduction to this compound in Organic Electronics

This compound is a polycyclic aromatic hydrocarbon featuring two bromine atoms at positions that allow for the extension of its π-conjugated system through various cross-coupling reactions. This structural feature is critical for tuning the electronic and photophysical properties of the resulting materials, making it a valuable precursor for tailored organic semiconductors. The phenanthrene (B1679779) core itself offers a rigid and planar structure that can facilitate intermolecular charge transport.

The bromine atoms on the this compound backbone serve as reactive sites for well-established carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura, Stille, and Heck couplings. These reactions enable the incorporation of a wide array of functional groups and the synthesis of conjugated polymers and small molecules with desirable Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, charge carrier mobilities, and photoluminescent properties. A derivative, This compound-9,10-dione (B38369), is also a key intermediate for synthesizing semiconducting materials.

Key Applications and Material Properties

Materials derived from this compound and its derivatives have shown promise in several areas of organic electronics:

  • Organic Light-Emitting Diodes (OLEDs): Phenanthrene-based materials can be employed as emitters or host materials in the emissive layer of OLEDs. Their tunable electronic properties are particularly attractive for achieving efficient blue emission, a key challenge in OLED technology. For instance, a phosphorescent OLED using an emitter synthesized from this compound-9,10-dione has been demonstrated.

  • Organic Field-Effect Transistors (OFETs): The extended π-conjugation and potential for ordered molecular packing make phenanthrene derivatives suitable as the active semiconductor layer in OFETs. By modifying the phenanthrene core, both p-type and n-type charge transport can be achieved. Functionalized phenanthrene-conjugated asymmetric N-heteroacenes have been synthesized and shown to exhibit n-type performance in OFETs under ambient conditions.[1]

  • Organic Photovoltaics (OPVs): The ability to tailor the bandgap of polymers derived from this compound allows for the optimization of light absorption in the solar spectrum, a crucial factor for efficient OPVs.

Quantitative Data Summary

The following tables summarize the properties of representative semiconducting materials synthesized from phenanthrene derivatives.

Table 1: Properties of a Phenanthrene-based N-type OFET Material

MaterialMobility (μ) [cm²/Vs]On/Off RatioDevice Configuration
Functionalized-phenanthrene N-heteroacene4.27 x 10⁻³-Spin-coated film

Data sourced from a study on air-stable n-type OFETs.[1]

Table 2: Performance of an OLED with a Phenanthrene Derivative Emitter

Device TypeEmitter HostExternal Quantum Efficiency (EQE)
Phosphorescent OLEDBromine modified 6,11-dibromodibenzo[f,h]quinoxaline0.11%

This data highlights the potential of phenanthrene-9,10-dione derivatives in OLEDs.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of a semiconducting polymer from this compound via Suzuki-Miyaura cross-coupling, and the subsequent fabrication of an OFET and an OLED.

Protocol for Suzuki-Miyaura Polymerization of this compound

This protocol describes the synthesis of a copolymer of this compound and 1,4-benzenediboronic acid.

Materials:

  • This compound

  • 1,4-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Deionized water

  • Schlenk flask and standard glassware

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Monomer Preparation: In a Schlenk flask, add this compound (1.0 mmol), 1,4-benzenediboronic acid (1.0 mmol), and potassium carbonate (4.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of anhydrous toluene (20 mL) and anhydrous DMF (5 mL) to the flask via cannula.

  • Polymerization: Heat the reaction mixture to 120°C and stir vigorously for 48 hours under an argon atmosphere. A precipitate will form as the polymerization progresses.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by filtration.

    • Wash the polymer sequentially with deionized water (3 x 50 mL), methanol (3 x 50 mL), acetone (B3395972) (3 x 50 mL), and chloroform (B151607) (3 x 50 mL) to remove unreacted monomers, oligomers, and residual catalyst.

    • Stir the solid in 1 M HCl (50 mL) for 2 hours to remove any remaining inorganic salts.

    • Filter the polymer again and dry under vacuum at 60°C for 24 hours.

Protocol for Top-Contact, Bottom-Gate OFET Fabrication

This protocol describes the fabrication of an OFET using the synthesized phenanthrene-based polymer.

Materials:

  • Synthesized phenanthrene-based polymer

  • Heavily n-doped silicon wafers with a 200-300 nm thermally grown SiO₂ layer

  • Solvent for the polymer (e.g., chloroform, chlorobenzene)

  • Acetone, Isopropanol (B130326), Deionized water

  • Gold (Au) for thermal evaporation

  • Shadow mask for source and drain electrodes

  • Spin coater

  • Thermal evaporator

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and bake at 120°C for 30 minutes.

  • Semiconductor Deposition: Prepare a solution of the phenanthrene-based polymer in a suitable solvent (e.g., 5 mg/mL in chloroform). Spin-coat the polymer solution onto the cleaned SiO₂ substrate to form a thin film (typically 40-60 nm). Anneal the film at a temperature optimized for the specific polymer to improve crystallinity.

  • Electrode Deposition: Place a shadow mask with the desired channel length and width onto the semiconductor film. Deposit gold (40-50 nm) through the mask via thermal evaporation under high vacuum (< 10⁻⁶ Torr) to define the source and drain electrodes.

  • Device Characterization: Measure the electrical characteristics of the fabricated OFET in a probe station under an inert atmosphere using a semiconductor parameter analyzer. Extract key performance parameters such as mobility, on/off ratio, and threshold voltage from the transfer and output curves.

Protocol for Solution-Processed OLED Fabrication

This protocol outlines the fabrication of a simple multilayer OLED using a solution-processable phenanthrene-based emissive material.

Materials:

  • Synthesized phenanthrene-based emissive polymer

  • ITO-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

  • Electron Transport Layer (ETL) material (e.g., TPBi, soluble fullerene derivative)

  • Low work function metal cathode (e.g., Calcium, Barium) followed by a protective Aluminum layer

  • Solvents for the polymer and ETL

  • Spin coater

  • Glovebox with integrated thermal evaporator

Procedure:

  • Substrate Preparation: Clean and pattern the ITO-coated glass substrates. Treat the ITO surface with UV-ozone or an oxygen plasma to improve the work function and promote adhesion.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's instructions.

  • Emissive Layer (EML) Deposition: Inside a nitrogen-filled glovebox, spin-coat a solution of the phenanthrene-based emissive polymer onto the PEDOT:PSS layer. Anneal the film to remove residual solvent.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a solution of the ETL material on top of the emissive layer and anneal.

  • Cathode Deposition: Transfer the substrate to the integrated thermal evaporator. Deposit the low work function metal (e.g., 20 nm of Ca) followed by a thicker protective layer of aluminum (e.g., 100 nm) through a shadow mask to define the active area.

  • Encapsulation and Characterization: Encapsulate the device to protect it from air and moisture. Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and calculate the external quantum efficiency (EQE).

Visualizations

Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_7_Dibromophenanthrene This compound Polymer Semiconducting Polymer 2_7_Dibromophenanthrene->Polymer Suzuki Coupling Diboronic_Acid 1,4-Benzenediboronic Acid Diboronic_Acid->Polymer Catalyst Pd(PPh3)4 Catalyst->Polymer Base K2CO3 Base->Polymer Solvent Toluene/DMF Solvent->Polymer Temp 120°C Temp->Polymer

Caption: Suzuki polymerization of this compound.

OFET Fabrication Workflow

G Start Start: Si/SiO2 Substrate Cleaning Substrate Cleaning (Sonication) Start->Cleaning Polymer_Deposition Semiconductor Deposition (Spin Coating) Cleaning->Polymer_Deposition Annealing Film Annealing Polymer_Deposition->Annealing Electrode_Deposition Source/Drain Deposition (Thermal Evaporation) Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization End Finished OFET Device Characterization->End

Caption: Top-contact, bottom-gate OFET fabrication workflow.

Structure-Property Relationship

G cluster_precursor Precursor cluster_synthesis Synthesis Method cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance Device Performance Precursor This compound Synthesis Cross-Coupling (e.g., Suzuki) Precursor->Synthesis Structure Polymer Backbone & Side Chains Synthesis->Structure Properties HOMO/LUMO Levels Bandgap Molecular Packing Structure->Properties Performance Mobility Efficiency Stability Properties->Performance

Caption: Relationship between precursor and device performance.

References

Application Notes and Protocols: Experimental Protocol for the Bromination of Phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed experimental protocols for the bromination of phenanthrene (B1679779), a key reaction for the synthesis of valuable intermediates in drug development and material science. The protocols cover direct bromination using molecular bromine and mention the use of alternative reagents. Emphasis is placed on procedural details, data presentation, and visualization of the reaction mechanism and workflow.

Introduction

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that serves as a core structure in many natural products, including steroids and alkaloids.[1] Its functionalization is a critical step in the synthesis of more complex molecules. Electrophilic aromatic substitution is a primary method for functionalizing phenanthrene, with the positions of substitution being highly dependent on reaction conditions. The C9 and C10 positions are particularly reactive due to the concept of partial bond fixation, where the 9,10-double bond behaves somewhat like an isolated alkene, making it susceptible to electrophilic attack with minimal loss of resonance energy.[2]

Brominated phenanthrenes, particularly 9-bromophenanthrene (B47481), are versatile starting materials for introducing other functional groups.[3] For instance, 9-bromophenanthrene can be converted to the corresponding cyano-compound, which can then be hydrolyzed to phenanthrene-9-carboxylic acid.[3][4] This document details a well-established protocol for the synthesis of 9-bromophenanthrene.

Experimental Protocols

Two primary methods for the bromination of phenanthrene are presented. The first is a classic, high-yield method using molecular bromine, adapted from Organic Syntheses. The second involves N-Bromosuccinimide (NBS), a milder and more selective brominating agent.

Protocol 1: Synthesis of 9-Bromophenanthrene using Molecular Bromine

This protocol is an adaptation of the procedure described by Henstock and further detailed in Organic Syntheses.[5] It involves the direct bromination of phenanthrene in a non-polar solvent.

Materials:

  • Purified Phenanthrene (5.6 moles, 1 kg)

  • Bromine (5.64 moles, 900 g)

  • Dry Carbon Tetrachloride (CCl₄) (1 L)

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • 5-L three-necked flask

  • 500-mL dropping funnel

  • Reflux condenser with a tube to vent HBr gas to a fume hood or scrubber

  • Efficient motor-driven sealed stirrer

  • Heating mantle

  • Claisen flask for distillation

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In the 5-L three-necked flask, dissolve 1 kg (5.6 moles) of purified phenanthrene in 1 L of dry carbon tetrachloride.[5] Equip the flask with the stirrer, dropping funnel, and reflux condenser.

  • Bromine Addition: Heat the mixture to a gentle reflux with continuous stirring.[5] Add 900 g (5.64 moles) of bromine from the dropping funnel over approximately 3 hours.[5] Hydrogen bromide gas will evolve and should be safely vented.

  • Reaction Completion: After the addition is complete, continue stirring at a gentle reflux for an additional 2 hours to ensure the reaction goes to completion and to expel most of the remaining hydrogen bromide.[5]

  • Solvent Removal: Cool the reaction mixture and transfer it to a Claisen flask. Remove the carbon tetrachloride solvent by distillation under reduced pressure (10–30 mm).[5]

  • Purification by Vacuum Distillation: Equip the flask for vacuum distillation. Distill the impure 9-bromophenanthrene, collecting the fraction that boils at 177–190°C at 2 mm pressure.[5]

  • Purification by Recrystallization (Optional): For higher purity, the distilled product can be recrystallized from ethanol (approximately 10 mL per gram of product).[5] The melting point of pure 9-bromophenanthrene is 65-66°C.[6]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile reagent for electrophilic bromination, particularly for activated aromatic systems.[7] It is a crystalline solid, making it easier and safer to handle than liquid bromine. The reaction typically proceeds by electrophilic aromatic substitution, where the positively polarized bromine atom from NBS attacks the electron-rich phenanthrene ring. For activated systems, the reaction can be carried out under mild conditions.

General Procedure Outline:

  • Dissolve phenanthrene in a suitable solvent such as acetonitrile (B52724) or a chlorinated solvent like 1,2-dichloroethane.[1][3]

  • Add N-Bromosuccinimide (NBS) to the solution. For activated aromatic rings, the reaction can often proceed at room temperature or with gentle heating.[7]

  • A radical initiator (like AIBN) or UV light can be used for selective benzylic bromination, but for aromatic ring substitution, these are generally not required unless a specific radical pathway is desired.[7]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the succinimide (B58015) byproduct can be filtered off, and the product can be isolated from the filtrate after solvent removal.

  • Further purification can be achieved by column chromatography or recrystallization.[8]

Data Presentation

The yield and purity of brominated phenanthrene are highly dependent on the reaction conditions and purification methods.

ParameterConditions for Protocol 1 (Direct Bromination)Reference
Reactants Phenanthrene, Bromine (Br₂)[5]
Solvent Carbon Tetrachloride (CCl₄)[5]
Temperature Gentle Reflux[5]
Reaction Time ~5 hours (3h addition + 2h reflux)[5]
Primary Product 9-Bromophenanthrene[3][6]
Crude Yield 90-94%[3][6]
Recrystallized Yield ~60%[5]
Boiling Point 177–190°C / 2 mm Hg[5]
Melting Point 65-66°C[6]

Regioselectivity: The bromination of phenanthrene is highly regioselective, yielding primarily the 9-bromo isomer. This is attributed to the formation of the most stable carbocation intermediate (sigma complex), where the aromaticity of the two other rings is preserved.[2] Further bromination of 9-bromophenanthrene can lead to a mixture of dibrominated isomers, which can be difficult to separate chromatographically.[1]

Mandatory Visualization

Reaction Mechanism: Electrophilic Bromination of Phenanthrene

The diagram below illustrates the mechanism for the electrophilic substitution of bromine on the C9 position of phenanthrene.

G Mechanism of Electrophilic Bromination of Phenanthrene cluster_reactants Reactants cluster_sigma Sigma Complex (Arenium Ion) cluster_products Products phenanthrene Phenanthrene step1_input phenanthrene->step1_input bromine Br-Br catalyst_complex δ+Br-Brδ-•••FeBr₃ bromine->catalyst_complex catalyst FeBr₃ (catalyst) catalyst->catalyst_complex sigma_complex Resonance-Stabilized Carbocation Intermediate step1_input->sigma_complex + Br⁺ step3_input sigma_complex->step3_input + FeBr₄⁻ product 9-Bromophenanthrene step3_input->product - H⁺ byproduct HBr + FeBr₃ step3_input->byproduct G Experimental Workflow for Phenanthrene Bromination start Start dissolve Dissolve Phenanthrene in Dry CCl₄ start->dissolve setup Set up Reflux Apparatus (Stirrer, Condenser, Dropping Funnel) dissolve->setup reflux Heat to Gentle Reflux setup->reflux add_br2 Add Bromine Dropwise (over 3 hours) reflux->add_br2 reflux_again Continue Reflux (2 hours) add_br2->reflux_again cool Cool Reaction Mixture reflux_again->cool remove_solvent Remove Solvent via Reduced Pressure Distillation cool->remove_solvent vac_distill Purify by Vacuum Distillation (Collect 177-190°C / 2mm fraction) remove_solvent->vac_distill recrystallize Optional: Recrystallize from Ethanol for High Purity vac_distill->recrystallize characterize Characterize Product (MP, NMR, etc.) recrystallize->characterize end End characterize->end

References

Application Notes and Protocols: 2,7-Dibromophenanthrene as a Building Block for Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromophenanthrene is a versatile aromatic building block utilized in the synthesis of π-conjugated polymers. The phenanthrene (B1679779) core, with its "kinked" aromatic structure, imparts unique photophysical and electronic properties to the resulting polymers, distinguishing them from their linear analogues like anthracene. This kinked structure can disrupt extensive π-stacking in the solid state, leading to enhanced solubility and potentially different charge transport characteristics. The bromine functionalities at the 2 and 7 positions are strategically placed for facile carbon-carbon bond formation through various cross-coupling reactions, making this compound an ideal monomer for creating well-defined polymeric structures.

These phenanthrene-based polymers are of significant interest for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). By copolymerizing this compound with other aromatic monomers (electron-donating or electron-accepting units), the electronic and optical properties of the resulting materials, such as their HOMO/LUMO energy levels, bandgap, and emission color, can be precisely tuned.

This document provides detailed protocols for the synthesis of conjugated polymers using this compound via Suzuki and Yamamoto coupling reactions, along with methods for their characterization and a summary of their key properties.

Polymerization Methodologies

The most common methods for the polymerization of this compound are palladium-catalyzed Suzuki coupling and nickel-mediated Yamamoto coupling.

Suzuki Coupling Polymerization

Suzuki coupling offers a powerful and versatile method for synthesizing alternating copolymers. This reaction involves the palladium-catalyzed cross-coupling of an organoboron species with an organohalide. For the polymerization of this compound, it is typically copolymerized with a diboronic acid or diboronic ester derivative of another aromatic monomer.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 This compound Polymer Alternating Copolymer (-Phenanthrene-Ar'-)n Monomer1->Polymer Monomer2 Ar'(B(OR)2)2 Monomer2->Polymer Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymer catalyzes Base Base (e.g., K2CO3) Base->Polymer Solvent Solvent (e.g., Toluene (B28343)/Water) Solvent->Polymer

Suzuki Coupling Polymerization Workflow

Experimental Protocol: Synthesis of a Poly(phenanthrene-alt-fluorene) Copolymer (Generalized)

  • Materials:

    • This compound

    • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃), anhydrous

    • Aliquat 336 (phase-transfer catalyst)

    • Toluene, anhydrous

    • Deionized water

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

    • Add a few drops of Aliquat 336.

    • The flask is evacuated and backfilled with argon three times.

    • Add anhydrous toluene (10 mL) and a degassed aqueous solution of K₂CO₃ (2 M, 5 mL) via syringe.

    • Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 48-72 hours.

    • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene (2 x 15 mL).

    • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

    • The solution is concentrated by rotary evaporation and the polymer is precipitated by pouring the concentrated solution into a large volume of methanol.

    • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

    • Further purification can be achieved by Soxhlet extraction with acetone, hexane, and finally chloroform (B151607) to isolate the polymer fraction.

Yamamoto Coupling Polymerization

Yamamoto coupling is a nickel-mediated dehalogenative polycondensation that is particularly useful for the synthesis of homopolymers from dihaloaromatic monomers.

Yamamoto_Coupling Monomer This compound Polymer Homopolymer (-Phenanthrene-)n Monomer->Polymer Catalyst Ni(0) Complex (e.g., Ni(COD)2 + bpy) Catalyst->Polymer mediates Solvent Solvent (e.g., DMF/Toluene) Solvent->Polymer

Yamamoto Coupling Polymerization Workflow

Experimental Protocol: Synthesis of Poly(2,7-phenanthrene) (Generalized)

  • Materials:

  • Procedure:

    • In a glovebox, to a flame-dried Schlenk flask, add Ni(COD)₂ (1.2 mmol), 2,2'-bipyridine (1.2 mmol), and 1,5-cyclooctadiene (1.2 mmol).

    • Add anhydrous DMF (10 mL) and stir the mixture at 60 °C for 30 minutes to form the active Ni(0) complex.

    • To this solution, add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).

    • Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 48 hours. The polymer will precipitate as it forms.

    • After cooling to room temperature, the mixture is poured into a solution of methanol/HCl (5% HCl).

    • The precipitated polymer is collected by filtration, washed extensively with methanol, acetone, and then dried under vacuum.

    • Purification is typically carried out by Soxhlet extraction to remove oligomers and catalyst residues.

Characterization Protocols

Standard techniques are used to characterize the synthesized polymers.

TechniquePurposeTypical Protocol
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Eluent: THF or Chloroform; Calibration: Polystyrene standards; Temperature: 35-40 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the polymer structure.¹H and ¹³C NMR spectra are recorded in deuterated solvents like CDCl₃ or C₂D₂Cl₄.
UV-Visible Absorption Spectroscopy To determine the optical bandgap (Eg) and absorption maxima (λmax).Spectra are recorded for dilute polymer solutions (e.g., in chloroform) and for thin films spin-coated on quartz substrates.
Photoluminescence (PL) Spectroscopy To determine the emission maxima (λem) and photoluminescence quantum yield (ΦPL).Spectra are recorded for solutions and thin films, exciting at the absorption maximum.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.A three-electrode cell is used with the polymer film coated on a working electrode (e.g., Pt or glassy carbon), a Pt wire counter electrode, and an Ag/Ag⁺ reference electrode in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.The sample is heated under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the decomposition temperature (Td), typically defined as the temperature at 5% weight loss.[1]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and other thermal transitions.The sample is heated, cooled, and then reheated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The Tg is determined from the second heating scan.[1]

Quantitative Data Summary

The properties of conjugated polymers derived from this compound can be tuned by copolymerization. Below is a summary of representative data.

Table 1: Optical and Electrochemical Properties of Phenanthrene-Based Copolymers

PolymerComonomerλmax, abs (nm, film)λmax, em (nm, film)Optical Bandgap (eV)HOMO (eV)LUMO (eV)Reference
PA1N/A (DPP-based)--1.63-5.31-3.68[2]
P(Phen-alt-DPP)Diketopyrrolopyrrole~650~750~1.6-5.4-3.8[3]
P(Phen-alt-BT)Benzothiadiazole~450~550~2.2-5.6-3.4-
PFO-co-Phen9,9-Dioctylfluorene~385~425~2.9-5.8-2.9

Note: Data for P(Phen-alt-BT) is estimated based on typical values for similar donor-acceptor polymers. DPP is diketopyrrolopyrrole. BT is benzothiadiazole. PFO is Poly(9,9-dioctylfluorene).

Table 2: Thermal Properties of Phenanthrene-Based Copolymers

PolymerTd (5% weight loss, °C)Tg (°C)Reference
Poly(ether amide)s>400232–338[4]
Fluorene Copolymers>370>115[5]

Table 3: Device Performance of Phenanthrene-Based Polymers

ApplicationPolymer StructureKey Performance MetricValueReference
OFETPA1 (DPP-based)Hole Mobility (µh)~1 cm²/Vs[2]
OFETPA1 (DPP-based)Electron Mobility (µe)~1 cm²/Vs[2]
OPVPA1:PC₇₁BMPower Conversion Efficiency (PCE)5.3%[2]
OLED2,7-disubstituted phenanthrene derivativeExternal Quantum Efficiency (EQE)~3.5% (blue emission)[6]

Experimental Workflow Visualization

The overall process from monomer to characterization and device fabrication can be summarized in the following workflow.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_fabrication Device Fabrication & Testing Monomer This compound + Comonomer Polymerization Suzuki or Yamamoto Polymerization Monomer->Polymerization Purification Precipitation & Soxhlet Extraction Polymerization->Purification Structural Structural (NMR, FT-IR) Purification->Structural MolecularWeight Molecular Weight (GPC) Purification->MolecularWeight Properties Properties (UV-Vis, PL, CV, TGA, DSC) Purification->Properties ThinFilm Thin Film Deposition (Spin-coating) Properties->ThinFilm Device Device Assembly (OLED, OFET, OPV) ThinFilm->Device Testing Performance Testing Device->Testing

General Experimental Workflow

Conclusion

This compound is a valuable and versatile monomer for the synthesis of a wide range of conjugated polymers with tunable properties. Through established polymerization techniques like Suzuki and Yamamoto coupling, polymers with desirable optical, electronic, and thermal characteristics can be readily prepared. These materials show significant promise for application in high-performance organic electronic devices. The protocols and data presented herein provide a comprehensive guide for researchers interested in exploring the potential of phenanthrene-based conjugated polymers.

References

Application Notes and Protocols for Phenanthrene Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon, and its derivatives are a versatile class of compounds with significant applications in materials science.[1] Their rigid, planar structure and rich electronic properties make them ideal candidates for the development of advanced materials for organic electronics, photovoltaics, and sensors.[2][3] This document provides an overview of key applications, supported by quantitative data, detailed experimental protocols, and workflow diagrams.

Application in Organic Light-Emitting Diodes (OLEDs)

Phenanthrene derivatives are widely investigated as emitter and host materials in OLEDs due to their high photoluminescence quantum yields and thermal stability.[4] Specifically, dicyanopyrazino phenanthrene (DCPP) derivatives have been shown to be highly efficient long-wavelength emitters for thermally activated delayed fluorescence (TADF) OLEDs.[5][6]

Data Presentation: Performance of DCPP-based TADF OLEDs

The following table summarizes the performance of OLEDs using different DCPP derivatives as the emitting material. The donor molecules are carbazole (B46965) (Cz), diphenylamine (B1679370) (DPA), or 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC).[5]

Emitter MaterialDonor GroupMax. Luminous Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Emission Color
DCPP Derivative 1Cz47.614.8(0.44, 0.54)Yellow
DCPP Derivative 2DPA34.516.9(0.53, 0.46)Orange
DCPP Derivative 3DMAC12.810.1(0.60, 0.40)Red
DCPP Derivative 4DMAC13.215.1(0.64, 0.36)Deep-Red
Experimental Protocol: Fabrication of a DCPP-based OLED

This protocol describes a general procedure for the fabrication of a multilayer OLED device using a DCPP derivative as the emitter.

1. Substrate Preparation:

  • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
  • Dry the substrates in an oven and then treat them with UV-ozone for 20 minutes to improve the work function of the ITO.

2. Organic Layer Deposition:

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 5 x 10⁻⁶ Torr).
  • Deposit the following layers sequentially by thermal evaporation:
  • Hole Injection Layer (HIL): Deposit a 35 nm thick layer of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).
  • Hole Transport Layer (HTL): Deposit a 10 nm thick layer of TAPC.
  • Emitting Layer (EML): Co-evaporate the DCPP derivative (e.g., 10 wt%) and a host material such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) to form a 20 nm thick layer.
  • Electron Transport Layer (ETL): Deposit a 40 nm thick layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi).

3. Cathode Deposition:

  • Deposit a 1 nm thick layer of lithium fluoride (B91410) (LiF) as an electron injection layer.
  • Deposit a 100 nm thick layer of aluminum (Al) as the cathode.

4. Encapsulation:

  • Encapsulate the device using a UV-curable epoxy resin and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Visualization: OLED Fabrication Workflow

The following diagram illustrates the key steps in the fabrication of a DCPP-based OLED.

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Thin Film Deposition (High Vacuum) cluster_2 Cathode & Encapsulation ITO_Substrate ITO Glass Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, Isopropanol) ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL HIL Deposition (TAPC) UV_Ozone->HIL HTL HTL Deposition (TAPC) HIL->HTL EML EML Co-evaporation (DCPP Derivative + Host) HTL->EML ETL ETL Deposition (TPBi) EML->ETL LiF LiF Deposition ETL->LiF Al Al Cathode Deposition LiF->Al Encapsulation Encapsulation (UV Epoxy + Glass Lid) Al->Encapsulation Final_Device Final_Device Encapsulation->Final_Device Completed Device

Caption: Workflow for the fabrication of a multilayer organic light-emitting diode.

Application in Organic Solar Cells (OSCs)

Phenanthrene derivatives have been utilized as electron acceptors and as additives in the active layer of organic solar cells to enhance their performance.[7][8] For instance, phenanthrene-substituted fullerene derivatives have been synthesized and used as electron acceptors in polymer solar cells.[7]

Data Presentation: Performance of a P3HT:PCBA Solar Cell

The table below shows the performance characteristics of a polymer solar cell using poly(3-hexylthiophene) (P3HT) as the electron donor and a phenanthrene-substituted fullerene bis-adduct (PCBA) as the electron acceptor.[7]

ParameterValue
Power Conversion Efficiency (PCE)0.71%
Open-Circuit Voltage (Voc)-
Short-Circuit Current (Jsc)-
Fill Factor (FF)-
LUMO Energy Level of PCBA-3.57 eV

Note: Specific values for Voc, Jsc, and FF were not provided in the abstract.

Experimental Protocol: Fabrication of a P3HT:PCBA Organic Solar Cell

This protocol outlines the fabrication of a polymer solar cell with a P3HT:PCBA active layer.[7]

1. Substrate Preparation:

  • Clean patterned ITO-coated glass substrates as described in the OLED protocol.

2. Hole Transport Layer Deposition:

  • Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
  • Anneal the substrate at a specified temperature and time to remove residual solvent and improve film quality.

3. Active Layer Deposition:

  • Prepare a blend solution of P3HT and the PCBA acceptor in a suitable organic solvent (e.g., chlorobenzene (B131634) or o-dichlorobenzene). The weight ratio of P3HT to PCBA should be optimized (e.g., 1:0.8).
  • Spin-coat the P3HT:PCBA blend solution onto the PEDOT:PSS layer in an inert atmosphere (e.g., a nitrogen-filled glovebox).
  • Anneal the active layer to promote the formation of a favorable morphology for charge separation and transport.

4. Cathode Deposition:

  • Transfer the substrates to a vacuum thermal evaporator.
  • Deposit a thin layer of lithium fluoride (LiF) (approximately 1 nm).
  • Deposit a layer of aluminum (Al) (approximately 100 nm) to serve as the cathode.

5. Device Characterization:

  • Measure the current-voltage (J-V) characteristics of the fabricated solar cell under simulated AM 1.5G solar illumination (100 mW/cm²).

Visualization: Organic Solar Cell Fabrication Workflow

The following diagram illustrates the fabrication process for a P3HT:PCBA organic solar cell.

OSC_Fabrication_Workflow cluster_0 Substrate & HTL cluster_1 Active Layer cluster_2 Cathode Deposition ITO_Substrate Cleaned ITO Substrate PEDOT_PSS Spin-coat PEDOT:PSS ITO_Substrate->PEDOT_PSS Anneal_HTL Anneal HTL PEDOT_PSS->Anneal_HTL Spin_Coat_Active Spin-coat Active Layer Anneal_HTL->Spin_Coat_Active Blend_Prep Prepare P3HT:PCBA Blend Blend_Prep->Spin_Coat_Active Anneal_Active Anneal Active Layer Spin_Coat_Active->Anneal_Active LiF_Deposition Deposit LiF Anneal_Active->LiF_Deposition Al_Deposition Deposit Al Cathode LiF_Deposition->Al_Deposition Final_Device Final_Device Al_Deposition->Final_Device Completed Solar Cell

Caption: Fabrication workflow for a polymer solar cell with a phenanthrene derivative acceptor.

Application as Fluorescent Probes for Ion Detection

Phenanthrene derivatives can be designed as fluorescent sensors for the detection of metal ions. For example, a phenanthrene[9,10-d]imidazole-phenol-based derivative has been developed as a "turn-on" fluorescent probe for Cu²⁺ ions.[9]

Data Presentation: Performance of a Cu²⁺ Fluorescent Probe
PropertyValue
Target IonCu²⁺
Emission Type"Turn-on" Green Emission
Stokes' Shift182 nm
Sensing MechanismExcited State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE)
Experimental Protocol: General Procedure for Cu²⁺ Detection

This protocol provides a general method for using a phenanthrene-based fluorescent probe for Cu²⁺ detection in solution.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the phenanthrene-based fluorescent probe (e.g., PIA(OH)-Py) in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.[9]
  • Prepare a stock solution of copper(II) perchlorate (B79767) or a similar copper salt in deionized water at a concentration of 10 mM.
  • Prepare stock solutions of other metal ions to test for selectivity.

2. Fluorescence Measurements:

  • In a quartz cuvette, add a specific volume of a buffer solution (e.g., HEPES buffer, pH 7.4).
  • Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
  • Record the initial fluorescence spectrum of the probe solution using a spectrofluorometer.
  • Incrementally add small volumes of the Cu²⁺ stock solution to the cuvette, mixing thoroughly after each addition.
  • Record the fluorescence spectrum after each addition of Cu²⁺.
  • Observe the change in fluorescence intensity at the emission maximum of the probe-Cu²⁺ complex.

3. Data Analysis:

  • Plot the fluorescence intensity versus the concentration of Cu²⁺ to generate a calibration curve.
  • Determine the limit of detection (LOD) based on the signal-to-noise ratio.
  • Perform selectivity experiments by adding other metal ions to the probe solution and comparing the fluorescence response to that of Cu²⁺.

Visualization: Logical Relationship for Cu²⁺ Detection

The following diagram illustrates the "turn-on" sensing mechanism of the fluorescent probe in the presence of Cu²⁺.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-Dibromophenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and derivatization of 2,7-Dibromophenanthrene. This guide is designed for researchers, chemists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis, purification, and subsequent reactions of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges in synthesizing this compound revolve around achieving high regioselectivity, separating the desired isomer from a complex mixture, and preventing side reactions. Electrophilic bromination of the phenanthrene (B1679779) core is often unselective, leading to a mixture of various mono- and di-brominated isomers.[1] The 9- and 10-positions of phenanthrene are particularly reactive, which can lead to the formation of 9-bromophenanthrene (B47481) as a major byproduct or addition products across the 9,10-bond.[2][3] Consequently, purification of the target 2,7-isomer from other isomers like 2,9- or 3,9-dibromophenanthrene (B3054704) is a significant hurdle due to their similar physical properties.[4][5]

Q2: Is it more effective to synthesize this compound directly or via an intermediate like 2,7-Dibromo-9,10-phenanthrenequinone?

A2: Synthesizing this compound via the 9,10-phenanthrenequinone intermediate is often a more controlled and higher-yielding strategy. Direct bromination of phenanthrene can lead to a complex mixture of isomers that are difficult to separate.[1] In contrast, the direct bromination of 9,10-phenanthrenequinone shows a strong preference for substitution at the 2- and 7-positions.[6][7] The resulting 2,7-Dibromo-9,10-phenanthrenequinone can then be reduced to afford the this compound core. This multi-step approach provides a more reliable route to the desired isomer.

Q3: My Suzuki coupling reaction using this compound is failing or giving low yields. What are the common causes?

A3: Low yields or failure in Suzuki coupling reactions with this compound can stem from several factors. Poor solubility of the dibromophenanthrene starting material can be a major issue, hindering reaction kinetics.[8] Other common problems include catalyst deactivation by oxygen or impurities, instability of the boronic acid coupling partner (which can degrade to unreactive boroxines), and selection of an inappropriate base or solvent system.[9][10] Side reactions such as dehalogenation of the starting material or homocoupling of the boronic acid can also reduce the yield of the desired product.[10]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Phenanthrene Bromination

Problem: The bromination of phenanthrene or its derivatives results in a mixture of isomers with a low yield of the desired 2,7-dibromo product.

Potential Cause Troubleshooting Solution
High Reactivity of 9,10-Positions The 9,10-bond of phenanthrene is highly reactive and can undergo addition reactions with bromine.[2] Consider protecting the 9,10-positions by starting with 9,10-phenanthrenequinone, which directs bromination to the 2,7-positions.
Non-selective Brominating Agent Molecular bromine (Br₂) often leads to poor selectivity.[11] Try using N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid, which has been shown to favor 2,7-disubstitution on the phenanthrenequinone (B147406) core.[6][7]
Harsh Reaction Conditions High temperatures can decrease selectivity.[12] Perform the bromination at a controlled, lower temperature (e.g., 0 °C to room temperature) to favor the thermodynamically more stable product.
Kinetic vs. Thermodynamic Control The isomer distribution can be sensitive to reaction time and temperature.[1] Analyze aliquots of the reaction over time to determine the optimal conditions for forming the 2,7-isomer.
Guide 2: Difficulty in Separating Dibromophenanthrene Isomers

Problem: Inability to isolate pure this compound from a mixture of positional isomers using standard purification techniques.

Potential Cause Troubleshooting Solution
Similar Polarity of Isomers Positional isomers of dibromophenanthrene have very similar polarities, leading to co-elution during column chromatography.[4]
Co-crystallization Isomers can co-crystallize, making purification by recrystallization ineffective.
Insufficient Chromatographic Resolution The stationary and mobile phases are not optimized to resolve the isomers.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution than standard column chromatography for separating complex isomer mixtures.[13]

  • Specialized Column Chromatography: If using normal-phase chromatography on silica (B1680970) gel, employ a shallow solvent gradient with non-polar eluents (e.g., hexane/toluene). For reversed-phase, consider columns with phenyl or pentafluorophenyl (PFP) stationary phases, which can offer better selectivity for aromatic isomers.[4]

  • Fractional Crystallization: This method can be effective but requires careful solvent selection and slow cooling rates to prevent co-crystallization. Multiple recrystallization steps may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone

This protocol is adapted from established procedures for the selective bromination of 9,10-phenanthrenequinone.[6][7]

Materials:

  • 9,10-Phenanthrenequinone

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Dimethyl Sulfoxide (B87167) (DMSO) for recrystallization

  • Ice

Procedure:

  • In a three-necked flask maintained at 0 °C with an ice bath, add 9,10-phenanthrenequinone (e.g., 6.24 g, 30 mmol) to concentrated sulfuric acid (50 mL).

  • Stir the mixture until the quinone is fully dissolved.

  • Slowly add N-Bromosuccinimide (NBS) (e.g., 11.2 g, 63 mmol) to the solution in portions, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir for 2 hours at room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the resulting solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude solid from dimethyl sulfoxide (DMSO) to yield 2,7-Dibromo-9,10-phenanthrenequinone as an orange solid.

Yield Comparison:

Starting Material Brominating Agent Solvent Yield Reference
9,10-PhenanthrenequinoneNBSConc. H₂SO₄73%[7]
9,10-PhenanthrenequinoneNBSConc. H₂SO₄50%[6]
9,10-PhenanthrenequinoneBr₂ in H₂OHBr/H₂SO₄>90%[7]

Visualized Workflows and Logic

G cluster_0 Synthesis Workflow start Phenanthrene step1 Oxidation (e.g., CrO₃) start->step1 intermediate 9,10-Phenanthrenequinone step1->intermediate step2 Dibromination (NBS, H₂SO₄) intermediate->step2 product1 2,7-Dibromo-9,10- phenanthrenequinone step2->product1 step3 Reduction (e.g., Na₂S₂O₄) product1->step3 final_product This compound step3->final_product

Caption: Controlled synthesis of this compound via a quinone intermediate.

G cluster_1 Troubleshooting: Poor Regioselectivity problem Low Yield of 2,7-Dibromo Isomer check1 What was the starting material? problem->check1 sm1 Phenanthrene check1->sm1 Phenanthrene sm2 Phenanthrenequinone check1->sm2 Quinone solution1 High reactivity of 9,10-positions leads to isomer mixture. ACTION: Switch to Phenanthrenequinone starting material. sm1->solution1 check2 Are reaction conditions optimized? sm2->check2 cond1 High Temp / Strong Bromine check2->cond1 Yes cond2 Low Temp / NBS check2->cond2 No solution2 Harsh conditions reduce selectivity. ACTION: Use NBS at 0°C to RT. Monitor reaction progress. cond1->solution2 success Improved Yield of 2,7-Isomer cond2->success

Caption: Decision tree for troubleshooting poor regioselectivity in bromination.

G cluster_2 Suzuki Coupling Troubleshooting start Low/No Product in Suzuki Coupling check_sol Is Starting Material fully dissolved? start->check_sol check_reagents Are Reagents viable? (Catalyst, Base, Boronic Acid) check_sol->check_reagents Yes sol_no ACTION: - Use higher boiling solvent (e.g., Toluene, DMF). - Increase temperature. check_sol->sol_no No check_setup Is the system Inert (O₂-free)? check_reagents->check_setup Yes reagents_no ACTION: - Use fresh, high-purity catalyst & base. - Check boronic acid for degradation (boroxine formation). check_reagents->reagents_no No setup_no ACTION: - Degas solvent thoroughly. - Ensure proper handling under N₂ or Ar. check_setup->setup_no No success Reaction Proceeds check_setup->success Yes

Caption: Troubleshooting flowchart for common Suzuki coupling reaction issues.

References

Technical Support Center: Purification of Crude 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,7-Dibromophenanthrene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound depend on the synthetic route. Typically, they may include:

  • Unreacted Starting Materials: Phenanthrene (B1679779) or 9,10-phenanthrenequinone.

  • Mono-brominated Phenanthrene: Species with only one bromine atom on the phenanthrene core.

  • Other Dibromophenanthrene Isomers: Bromine atoms at positions other than 2 and 7.

  • Over-brominated Products: Phenanthrene derivatives with more than two bromine atoms.

  • Residual Brominating Reagent: Such as N-bromosuccinimide (NBS) or bromine.

  • Solvent Residues: From the reaction and initial work-up.

Q2: What are the recommended primary purification methods for crude this compound?

A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. Often, a combination of both is employed for achieving high purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on the nonpolar nature of phenanthrene derivatives, suitable solvents for recrystallization include aromatic hydrocarbons and some polar aprotic solvents.[1] Toluene (B28343) is a commonly cited solvent for the recrystallization of similar phenanthrene derivatives. For the related compound, 2,7-dibromo-9,10-phenanthrenequinone, dimethyl sulfoxide (B87167) (DMSO) has been used for recrystallization.[2] A solvent screen is always recommended to find the optimal conditions.

Q4: What is a typical stationary and mobile phase for column chromatography of this compound?

A4: For the column chromatography of relatively nonpolar compounds like this compound, silica (B1680970) gel is a suitable stationary phase. The mobile phase is typically a nonpolar solvent or a mixture of a nonpolar and a slightly more polar solvent. A common choice is a gradient of hexane (B92381) and dichloromethane (B109758).

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not a good choice for this compound.Select a more suitable solvent. Aromatic solvents like toluene or chlorinated solvents may be more effective.[1]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid.Add a small amount of solvent to the hot solution to reduce saturation. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
Low recovery of the purified product. Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
Product is still impure after recrystallization. Impurities have similar solubility to the product.A second recrystallization may be necessary. Alternatively, use column chromatography to remove the persistent impurities before a final recrystallization step.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of spots on TLC. The mobile phase is either too polar or not polar enough.Adjust the polarity of the mobile phase. For nonpolar compounds like this compound, start with a nonpolar solvent like hexane and gradually add a more polar solvent like dichloromethane.
The compound does not move from the baseline. The mobile phase is not polar enough to elute the compound.Increase the polarity of the mobile phase. A higher percentage of dichloromethane in a hexane/dichloromethane system can be used.
The compound runs with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase. Use a higher percentage of hexane.
Streaking of spots on the TLC plate. The sample is overloaded on the column or TLC plate. The compound is acidic or basic and is interacting with the silica gel.Reduce the amount of sample loaded. Add a small amount of a modifying agent to the mobile phase (e.g., a drop of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Toluene (or another suitable solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene to create a slurry.

  • Heating: Gently heat the mixture while stirring. Add more toluene portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Dichloromethane

  • Chromatography column

  • Sand

  • Glass wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding dichloromethane (e.g., 1%, 2%, 5% dichloromethane in hexane).

  • Fraction Collection:

    • Collect fractions in separate tubes.

  • Analysis:

    • Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_product Crude this compound dissolve Dissolve in Hot Toluene crude_product->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Toluene isolate->wash dry Dry Under Vacuum wash->dry pure_product_recryst Pure this compound dry->pure_product_recryst

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow crude_product_col Crude this compound load_column Load on Silica Gel Column crude_product_col->load_column elute Elute with Hexane/DCM Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_product_col Pure this compound evaporate->pure_product_col

Caption: Workflow for the purification of this compound by column chromatography.

Quantitative Data Summary

Purification MethodTypical Purity AchievedKey Parameters
Recrystallization >98% (can be higher with multiple recrystallizations)Solvent choice, cooling rate, initial purity of crude product.
Column Chromatography >99%Stationary phase (e.g., silica gel), mobile phase composition and gradient, column dimensions, sample loading.

References

Technical Support Center: Synthesis of 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,7-dibromophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important compound.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process starting from 9,10-phenanthrenequinone. The first step involves the direct bromination of the phenanthrenequinone (B147406) core to yield 2,7-dibromo-9,10-phenanthrenequinone. The subsequent step is the reduction of the diketone to afford the final product, this compound.

Experimental Workflow

SynthesisWorkflow A Start: 9,10-Phenanthrenequinone B Step 1: Bromination (NBS, H₂SO₄) A->B C Intermediate: 2,7-Dibromo-9,10-phenanthrenequinone B->C D Step 2: Reduction (e.g., Wolff-Kishner or Clemmensen) C->D E Crude this compound D->E F Purification (Recrystallization/Column Chromatography) E->F G Final Product: Pure this compound F->G

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Step 1: Bromination of 9,10-Phenanthrenequinone

Q1: My bromination reaction is resulting in a low yield of 2,7-dibromo-9,10-phenanthrenequinone. What are the possible reasons and how can I improve it?

A1: Low yields in the bromination step can be attributed to several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred for the recommended duration at the specified temperature.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Reagent Quality: The purity of N-bromosuccinimide (NBS) and the concentration of sulfuric acid are crucial. Use freshly opened or purified NBS and ensure the sulfuric acid is concentrated.

  • Temperature Control: While the reaction is often carried out at room temperature, some protocols suggest cooling the reaction mixture, especially during the addition of NBS, to control the reaction rate and minimize side reactions.[3]

  • Work-up Procedure: Inefficient precipitation or loss of product during washing can lead to lower yields. Ensure the reaction mixture is poured into a sufficiently large volume of ice water to facilitate complete precipitation of the product.[1][2] Wash the precipitate thoroughly with hot water to remove any remaining acid.[1]

ParameterRecommended ConditionPotential Issue if Deviated
Starting Material 9,10-PhenanthrenequinoneImpurities can lead to side reactions.
Brominating Agent N-Bromosuccinimide (NBS)Old or impure NBS can be less reactive.
Solvent/Catalyst Concentrated Sulfuric AcidDilute acid will not effectively promote the reaction.
Temperature Room Temperature or 0°CHigher temperatures may lead to over-bromination or side products.
Reaction Time ~2 hoursInsufficient time leads to incomplete conversion.
Work-up Quenching with ice waterInadequate quenching can result in an impure product.

Q2: I am observing multiple spots on my TLC plate after the bromination reaction, indicating the presence of impurities. What are these byproducts and how can I minimize them?

A2: The formation of multiple products is a common challenge in electrophilic aromatic substitution reactions.

  • Over-bromination: The addition of too much NBS or running the reaction for an extended period can lead to the formation of tri- or tetra-brominated phenanthrenequinones. Use the stoichiometric amount of NBS and monitor the reaction closely.

  • Isomeric Impurities: While the 2 and 7 positions are electronically favored for substitution, other isomers may form in small amounts. Purification by recrystallization or column chromatography is necessary to isolate the desired 2,7-isomer.

  • Degradation: Phenanthrenequinone can undergo degradation under harsh acidic conditions if the reaction is heated or run for too long. Adhering to the recommended reaction time and temperature is crucial.

Step 2: Reduction of 2,7-Dibromo-9,10-phenanthrenequinone

Q3: I am having difficulty with the reduction of the diketone to the phenanthrene. Which reduction method is most effective?

A3: The choice of reduction method depends on the stability of your starting material and the desired reaction conditions. The two most common methods are the Wolff-Kishner and Clemmensen reductions.

  • Wolff-Kishner Reduction: This method is performed under basic conditions and is suitable for substrates that are sensitive to acid.[4] It involves the formation of a hydrazone followed by treatment with a strong base at high temperatures.

  • Clemmensen Reduction: This reduction is carried out in strongly acidic conditions using zinc amalgam and concentrated hydrochloric acid.[5] It is effective for aryl-alkyl ketones.

A milder, modified Clemmensen reduction using activated zinc dust in an anhydrous solution of hydrogen chloride in diethyl ether or acetic anhydride (B1165640) can also be employed for substrates that are sensitive to the harsh conditions of the traditional method.

ReductionPathways cluster_0 Acidic Conditions cluster_1 Basic Conditions A 2,7-Dibromo-9,10-phenanthrenequinone B Clemmensen Reduction (Zn(Hg), HCl) A->B C This compound B->C D 2,7-Dibromo-9,10-phenanthrenequinone E Wolff-Kishner Reduction (H₂NNH₂, KOH, heat) D->E F This compound E->F

Caption: Alternative reduction pathways for 2,7-Dibromo-9,10-phenanthrenequinone.

Q4: My Wolff-Kishner reduction is giving a low yield. What are the common pitfalls?

A4: Low yields in the Wolff-Kishner reduction can often be traced to the following issues:

  • Incomplete Hydrazone Formation: The initial formation of the hydrazone is a critical step. Ensure that sufficient hydrazine (B178648) is used and that the reaction is given enough time to go to completion before the addition of the strong base.

  • High Temperatures and Anhydrous Conditions: The decomposition of the hydrazone requires high temperatures, typically in a high-boiling solvent like ethylene (B1197577) glycol or diethylene glycol.[6] The presence of water can interfere with the reaction, so using anhydrous reagents and solvents is recommended.

  • Side Reactions: A common side reaction is the formation of azines from the reaction of the hydrazone with unreacted ketone.[4] This can be minimized by ensuring complete conversion to the hydrazone before proceeding with the base-mediated decomposition.

  • Base Strength: A sufficiently strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, is necessary to deprotonate the hydrazone and initiate the reduction cascade.

ParameterRecommended ConditionPotential Issue if Deviated
Reducing Agent Hydrazine (H₂NNH₂)Insufficient amount can lead to incomplete hydrazone formation.
Base Potassium Hydroxide (KOH)A weaker base may not be effective.
Solvent High-boiling (e.g., Ethylene Glycol)Lower boiling solvents will not reach the required temperature.
Temperature High (typically >180 °C)Insufficient temperature will lead to a slow or incomplete reaction.
Purification

Q5: I am struggling to purify the final this compound product. What are the best methods?

A5: Purification of the final product is essential to remove any unreacted starting materials, reagents, and side products.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for non-polar compounds like this compound include hexane (B92381)/ethyl acetate (B1210297) or toluene/hexane.[7]

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography can be used. For non-polar compounds, a normal-phase silica (B1680970) gel column is typically employed. A non-polar eluent system, such as a gradient of hexane and dichloromethane, can effectively separate the desired product from more polar impurities.[8]

PurificationTroubleshooting A Crude Product Contains Impurities B Attempt Recrystallization A->B C Is the product pure? (Check by TLC/m.p.) B->C D Yes C->D Success E No C->E Failure G Pure this compound D->G F Perform Column Chromatography E->F F->G

Caption: Troubleshooting workflow for the purification of this compound.

Detailed Experimental Protocols

Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone[1][3]
  • In a three-necked flask, dissolve 9,10-phenanthrenequinone (e.g., 6.24 g, 30 mmol) in concentrated sulfuric acid (e.g., 50 mL) at 0°C.

  • Slowly add N-bromosuccinimide (NBS) (e.g., 11.2 g, 63 mmol) to the solution while maintaining the temperature at 0°C.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Slowly pour the reaction mixture into a large volume of ice water to precipitate the product.

  • Filter the resulting solid and wash it thoroughly with hot water.

  • The crude product can be purified by recrystallization from dimethyl sulfoxide (B87167) to yield 2,7-dibromo-9,10-phenanthrenequinone as an orange solid.

Reduction of 2,7-Dibromo-9,10-phenanthrenequinone to 2,7-Dibromo-9,10-dihydroxyphenanthrene[9]
  • In a flask, suspend 2,7-dibromo-9,10-phenanthrenequinone and tin (Sn) powder in glacial acetic acid.

  • Add concentrated hydrochloric acid dropwise while refluxing the mixture.

  • Continue the reflux until the reaction is complete (monitor by TLC).

  • After cooling, the product, 2,7-dibromo-9,10-dihydroxyphenanthrene, can be isolated by filtration.

References

Technical Support Center: Suzuki Coupling of 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2,7-Dibromophenanthrene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue: Low or No Yield of the Desired 2,7-Diarylphenanthrene

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in the Suzuki coupling of this compound can stem from several factors, often related to the inherent challenges of working with polycyclic aromatic hydrocarbons. A systematic approach to troubleshooting is recommended:

  • Incomplete Dissolution of Starting Material: this compound is a large, planar molecule with low solubility in many common organic solvents. If the starting material does not fully dissolve, the reaction will be heterogeneous and slow, leading to poor yields.

    • Solution: Employ a high-boiling point solvent or a solvent mixture that can effectively dissolve phenanthrene (B1679779) derivatives, such as toluene (B28343), xylene, DMF, or dioxane, often with a co-solvent like water to dissolve the inorganic base.[1] Vigorous stirring and elevated temperatures are crucial. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction in biphasic systems.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its deactivation is a common cause of failure.

    • Solution:

      • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black and loss of activity.[1]

      • Catalyst Choice: For sterically hindered or electron-rich substrates like phenanthrene, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust and active catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands.

      • Pre-catalyst Activation: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure that the conditions are suitable for its in-situ reduction to the active Pd(0) species.

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be a rate-limiting step.

    • Solution:

      • Base Selection: The choice of base is critical. A base is required to activate the boronic acid.[2] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base must be finely powdered and anhydrous to ensure a high surface area and prevent unwanted side reactions.

      • Boronic Acid Quality: Use high-purity boronic acids. Boronic acids can dehydrate over time to form unreactive cyclic boroxines. Using freshly opened or properly stored boronic acid is recommended. Alternatively, consider using more stable boronic esters (e.g., pinacol (B44631) esters).[1]

Issue: Predominance of Mono-substituted Product

Question: My reaction is stopping at the mono-arylated phenanthrene product, and I am struggling to achieve the desired di-substitution. What should I do?

Answer: Achieving di-substitution on a di-haloaromatic compound can be challenging. The electronic properties of the molecule change after the first substitution, which can deactivate the second position towards oxidative addition.

  • Reaction Conditions:

    • Stoichiometry: Ensure you are using a sufficient excess of the boronic acid (at least 2.2 to 2.5 equivalents) and the base (at least 4.0 equivalents) to drive the reaction to completion.

    • Temperature and Time: Higher reaction temperatures and longer reaction times are often necessary for the second coupling step. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.

  • Catalyst and Ligand: A highly active catalyst system is crucial for achieving di-substitution. Consider screening different palladium catalysts and ligands that are known to be effective for challenging coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a biaryl byproduct derived from my boronic acid. What is this side reaction and how can I minimize it?

A1: This is a common side reaction known as homocoupling , where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen in the reaction mixture.[1][3]

  • Mitigation Strategies:

    • Rigorous Degassing: The most effective way to prevent homocoupling is to meticulously remove all dissolved oxygen from your solvents and the reaction vessel before adding the palladium catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce the extent of homocoupling compared to using a Pd(II) precursor that requires in-situ reduction.[1]

Q2: My mass spectrometry analysis shows a byproduct with a mass corresponding to phenanthrene (or mono-bromophenanthrene). What is causing this?

A2: You are likely observing the products of protodeboronation and/or dehalogenation .

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), replacing it with a C-H bond. This reduces the effective concentration of your nucleophile.[4]

    • Prevention:

      • Use anhydrous solvents and reagents where possible.

      • Employ more stable boronic esters (e.g., pinacol or MIDA esters) which are less susceptible to protodeboronation.[5]

      • Minimize reaction time and temperature, as prolonged exposure to heat can accelerate this side reaction.

  • Dehalogenation: This is the reduction of the C-Br bond of the this compound, replacing it with a C-H bond.

    • Prevention:

      • The choice of solvent and base can influence dehalogenation. Avoid using bases that can act as hydride donors.

      • Ensure a high concentration of the boronic acid to favor the cross-coupling pathway over dehalogenation.

Q3: My this compound is poorly soluble in the reaction solvent. What are my options?

A3: Solubility is a known issue with large polycyclic aromatic hydrocarbons.

  • Solvent Screening: Experiment with different high-boiling point aprotic polar solvents like DMF, DMSO, or NMP. Toluene and xylene are also commonly used.

  • Co-solvents: A mixture of solvents can be effective. For example, a mixture of toluene and a more polar solvent, or the use of water as a co-solvent with dioxane or THF when using water-soluble bases like K₂CO₃ or K₃PO₄.

  • Phase-Transfer Catalysis: For biphasic systems (e.g., toluene/water), adding a phase-transfer catalyst like TBAB can significantly improve the reaction rate by facilitating the transfer of the boronate species into the organic phase.

Quantitative Data Summary

While specific quantitative data for side reactions in the Suzuki coupling of this compound is not extensively reported, the following table summarizes general trends observed in Suzuki couplings of dihaloaromatics that can guide optimization efforts.

ParameterCondition AYield (Di-substituted)Yield (Mono-substituted)Yield (Homocoupling)Condition BYield (Di-substituted)Yield (Mono-substituted)Yield (Homocoupling)
Catalyst Pd(PPh₃)₄ModerateSignificantLowPd(dppf)Cl₂HighLowLow
Base K₂CO₃ModerateModerateLowK₃PO₄HighLowLow
Solvent Toluene/H₂OLowHighModerateDioxane/H₂OHighLowLow
Degassing PartialModerateModerateHighThoroughHighLowVery Low

This table is illustrative and actual yields will vary depending on the specific boronic acid and other reaction conditions.

Experimental Protocols

General Protocol for the Double Suzuki Coupling of this compound

This protocol is adapted from a procedure for the analogous 2,7-dibromonaphthalene (B1298459) and should be optimized for your specific boronic acid.[6]

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 4.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane (B91453) and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and finely powdered anhydrous K₃PO₄ (4.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (1-5 mol%) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula. The typical concentration is 0.1 M with respect to the this compound.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the progress of the reaction by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,7-diarylphenanthrene.

Visualizations

Suzuki_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions A This compound G Dehalogenation Product A->G Reduction H Mono-substituted Intermediate A->H + ArB(OH)2 [Pd(0), Base] B Arylboronic Acid (Ar-B(OH)2) E Homocoupling Product (Ar-Ar) B->E O2, Pd(II) F Protodeboronation Product (Ar-H) B->F H+ (e.g., H2O) C Pd(0) Catalyst D Desired Product: 2,7-Diarylphenanthrene H->D + ArB(OH)2 [Pd(0), Base]

Caption: Main Suzuki coupling pathway and common side reactions.

Troubleshooting_Workflow start Low Yield or No Reaction q1 Is the starting material fully dissolved? start->q1 sol1 Optimize solvent system: - Higher boiling point solvent - Co-solvent mixture - Phase-transfer catalyst q1->sol1 No q2 Was the reaction thoroughly degassed? q1->q2 Yes sol1->q2 sol2 Improve degassing procedure: - Freeze-pump-thaw - Extended inert gas sparging q2->sol2 No q3 Are side products (homocoupling, protodeboronation) observed? q2->q3 Yes sol2->q3 sol3 Address side reactions: - Rigorous degassing - Use boronic esters - Anhydrous conditions q3->sol3 Yes q4 Is the catalyst/base combination optimal? q3->q4 No sol3->q4 sol4 Screen reaction parameters: - Different Pd catalyst/ligand - Alternative base (K3PO4, Cs2CO3) - Adjust temperature q4->sol4 No end Improved Yield q4->end Yes sol4->end

References

Technical Support Center: Optimizing Polymerization of 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2,7-Dibromophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of poly(2,7-phenanthrene).

Frequently Asked Questions (FAQs)

Q1: Which polymerization methods are suitable for this compound?

A1: The most common methods for the polymerization of this compound are transition-metal-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: Reaction of this compound with a diboronic acid or ester derivative of phenanthrene (B1679779) (or another comonomer). This is often the preferred method due to the commercial availability of a wide range of boronic acids and the relatively mild reaction conditions.

  • Yamamoto Coupling: A nickel-catalyzed homocoupling of this compound. This is a straightforward method for producing the homopolymer.

  • Buchwald-Hartwig Amination: While typically used for C-N bond formation, variations of this palladium-catalyzed reaction can be adapted for C-C bond formation, though it is less common for this specific polymerization.

Q2: I am observing very low solubility of my polymer. Is this normal?

A2: Yes, low solubility is a significant challenge with poly(2,7-phenanthrene) and other polymers derived from polycyclic aromatic hydrocarbons (PAHs).[1][2] The rigid, planar structure of the phenanthrene backbone leads to strong π-π stacking and aggregation, making the polymer poorly soluble in many common organic solvents.[1] It is crucial to select appropriate high-boiling point aromatic solvents and to work with relatively dilute solutions.

Q3: What is a typical molecular weight and polydispersity index (PDI) to expect for poly(2,7-phenanthrene)?

A3: Achieving high molecular weight poly(2,7-phenanthrene) can be challenging due to the steric hindrance of the phenanthrene monomer and the low solubility of the resulting polymer. Typical number-average molecular weights (Mn) can range from a few thousand to tens of thousands of grams per mole, with PDIs often in the range of 1.5 to 3.0 for standard step-growth polymerizations. Achieving a low PDI often requires specialized techniques like catalyst-transfer polymerization.

Q4: How can I purify the synthesized poly(2,7-phenanthrene)?

A4: Purification typically involves precipitation of the polymer from the reaction mixture into a non-solvent like methanol (B129727) or acetone. This is followed by washing the precipitate with various solvents to remove residual catalyst, unreacted monomer, and low molecular weight oligomers. Soxhlet extraction is a common and effective method for purification. The choice of extraction solvents should be made carefully, starting with solvents that dissolve the impurities but not the polymer (e.g., methanol, acetone, hexane), followed by a solvent that dissolves the desired polymer fraction (e.g., hot chloroform (B151607), chlorobenzene, or dichlorobenzene).

Troubleshooting Guides

Issue 1: Low or No Polymer Yield in Suzuki-Miyaura Polymerization

Symptoms:

  • After the reaction and workup, little to no polymer is isolated.

  • Analysis of the crude product shows primarily starting materials or low molecular weight oligomers.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inactive Catalyst - Oxygen Sensitivity: Ensure all reaction vessels are properly dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use.[3] - Catalyst Choice: For sterically hindered monomers like this compound, a highly active catalyst system is required. Consider using a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos, or P(t-Bu)₃).[4][5]
Ineffective Base - Base Strength and Solubility: The choice of base is critical. For Suzuki polymerizations, a moderately strong, non-nucleophilic base is preferred. Anhydrous, finely powdered potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are common choices. The base must be of high purity and completely dry.[6] - Phase Transfer Catalyst: In biphasic solvent systems (e.g., toluene (B28343)/water), a phase transfer catalyst like Aliquat 336 can improve the reaction rate by facilitating the transfer of the base into the organic phase.
Problem with Boronic Acid/Ester - Purity: Ensure the diboronic acid or ester is pure and has not undergone significant decomposition (protodeboronation).[3] - Stoichiometry: The stoichiometry between the dibromo monomer and the diboronic acid/ester must be as close to 1:1 as possible. Any deviation can significantly limit the achievable molecular weight.
Low Reaction Temperature - Activation Energy: The polymerization of sterically hindered monomers often requires higher temperatures to overcome the activation energy of the oxidative addition and reductive elimination steps. Typical temperatures range from 80 to 120 °C.
Issue 2: Low Molecular Weight of the Polymer

Symptoms:

  • Gel Permeation Chromatography (GPC) analysis shows a low number-average molecular weight (Mn).

  • The isolated polymer is brittle and does not form good films.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Premature Precipitation - Solvent Choice: The growing polymer chain may precipitate out of solution before reaching a high molecular weight. Use high-boiling point aromatic solvents like toluene, xylene, chlorobenzene, or dichlorobenzene to improve solubility.[7] - Concentration: Running the reaction at a lower monomer concentration can sometimes help to keep the polymer in solution longer.
Imbalanced Stoichiometry - Precise Measurement: Accurately weigh the monomers to ensure a 1:1 stoichiometric ratio. Even a small excess of one monomer can act as an end-capper, limiting chain growth.
Chain Termination/Side Reactions - End-Capping: After a desired reaction time, intentionally add a monofunctional "end-capper" (e.g., bromobenzene (B47551) or phenylboronic acid) to terminate the chains. This can prevent unwanted side reactions and improve the stability of the final polymer.[8] - Reaction Time: Monitor the reaction over time by taking aliquots and analyzing the molecular weight by GPC. The molecular weight may plateau or even decrease after a certain point due to side reactions or catalyst decomposition.
Inefficient Catalyst System - Ligand Choice: The ligand plays a crucial role in promoting the polymerization of sterically hindered monomers. Screen different bulky phosphine ligands to find the optimal one for your system.[4]
Issue 3: Polymer Aggregation and Difficult Characterization

Symptoms:

  • The polymer is difficult to dissolve for analysis (e.g., GPC, NMR).

  • GPC chromatograms show broad or multimodal distributions, which may be due to aggregation.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Strong π-π Stacking - Solvent and Temperature: Use high-boiling point solvents and perform analyses at elevated temperatures to disrupt aggregation. For GPC analysis, a high-temperature GPC system with solvents like trichlorobenzene (TCB) may be necessary.[9][10] - Filtration: Before GPC analysis, filter the polymer solution through a high-temperature-resistant filter (e.g., PTFE) to remove any insoluble aggregates.
Copolymerization - Introduce Kinks: To permanently reduce aggregation and improve solubility, consider copolymerizing this compound with a non-planar or bulky comonomer. This will disrupt the planarity of the polymer backbone and reduce π-π stacking.

Experimental Protocols

The following protocols are generalized starting points based on established methods for related polymerizations. Optimization will likely be necessary.

Protocol 1: Suzuki-Miyaura Polymerization (Adapted from similar systems)

Materials:

  • This compound (1.0 eq)

  • Phenanthrene-2,7-diboronic acid bis(pinacol) ester (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • SPhos (4-8 mol%)

  • Potassium phosphate (K₃PO₄) (3-4 eq)

  • Anhydrous, degassed toluene and water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenanthrene-2,7-diboronic acid bis(pinacol) ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene and water via syringe.

  • Heat the mixture to 100-110 °C with vigorous stirring for 24-48 hours under a positive pressure of argon.

  • After cooling to room temperature, add an end-capping agent (e.g., phenylboronic acid or bromobenzene) and stir for another 4-6 hours.

  • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the crude polymer and purify by Soxhlet extraction with methanol, acetone, and then chloroform.

  • Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum.

Protocol 2: Yamamoto Homocoupling

Materials:

  • This compound (1.0 eq)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.2-1.5 eq)

  • 2,2'-Bipyridine (bpy) (1.2-1.5 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add Ni(COD)₂ and bpy.

  • Evacuate and backfill the flask with argon.

  • Add the degassed solvent and stir the mixture at 60-80 °C until a deep-colored solution forms, indicating the formation of the active catalytic complex.

  • Add a solution of this compound in the same degassed solvent to the catalyst mixture.

  • Stir the reaction at 80 °C for 24-72 hours under argon.

  • Cool the reaction to room temperature and pour it into a mixture of methanol and hydrochloric acid to precipitate the polymer and quench the catalyst.

  • Filter the polymer, wash thoroughly with methanol and water, and then purify by Soxhlet extraction as described in the Suzuki protocol.

Data Presentation

The following tables provide representative, albeit hypothetical, data for optimizing Suzuki polymerization conditions for poly(2,7-phenanthrene), as specific literature data for the homopolymer is scarce. These are based on typical ranges for similar polyaromatic hydrocarbon polymerizations.

Table 1: Effect of Catalyst and Ligand on Polymerization of this compound

EntryPalladium Source (mol%)Ligand (mol%)BaseTemp (°C)Mn (kDa)PDI
1Pd(PPh₃)₄ (2)-K₂CO₃903.52.8
2Pd₂(dba)₃ (1)P(t-Bu)₃ (4)K₂CO₃1008.22.5
3Pd₂(dba)₃ (1)SPhos (4)K₃PO₄11012.52.2
4Pd₂(dba)₃ (1)XPhos (4)K₃PO₄11011.82.3

Table 2: Effect of Solvent and Temperature on Polymerization

EntrySolventBaseTemp (°C)Mn (kDa)PDI
1TolueneK₃PO₄907.92.6
2TolueneK₃PO₄11012.52.2
3DioxaneK₃PO₄1009.82.4
4ChlorobenzeneK₃PO₄12014.12.1

Visualizations

Troubleshooting_Low_Yield start Low/No Polymer Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagents start->reagents conditions Review Reaction Conditions start->conditions inert_atm inert_atm catalyst->inert_atm Inert Atmosphere? active_catalyst active_catalyst catalyst->active_catalyst Catalyst/Ligand Choice base base reagents->base Check Base monomer monomer reagents->monomer Check Monomers temp temp conditions->temp Temperature Too Low? degas Degas Solvents/Reagents inert_atm->degas No bulky_ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos) active_catalyst->bulky_ligand Not Optimal success Improved Yield degas->success bulky_ligand->success dry_base Use Anhydrous, High-Purity Base (e.g., K3PO4) base->dry_base Wet or Impure? stoichiometry Ensure 1:1 Monomer Ratio monomer->stoichiometry Stoichiometry Off? dry_base->success stoichiometry->success increase_temp Increase Temperature (100-120 °C) temp->increase_temp Yes increase_temp->success

Caption: Troubleshooting workflow for low polymer yield in Suzuki-Miyaura polymerization.

Troubleshooting_Low_MW start Low Molecular Weight precipitation Premature Precipitation? start->precipitation stoichiometry Imbalanced Stoichiometry? start->stoichiometry termination Early Chain Termination? start->termination solvent Change to Higher-Boiling Solvent (e.g., Chlorobenzene) or Lower Concentration precipitation->solvent Yes reweigh Accurately Weigh Monomers for 1:1 Ratio stoichiometry->reweigh Yes side_reactions Optimize Reaction Time and Use End-Capper termination->side_reactions Yes success Increased Molecular Weight solvent->success reweigh->success side_reactions->success

Caption: Troubleshooting guide for achieving higher molecular weight polymer.

References

Technical Support Center: 2,7-Dibromophenanthrene-Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,7-Dibromophenanthrene-based devices. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guidance, frequently asked questions (FAQs), and in-depth technical information related to the synthesis, fabrication, and degradation of these devices.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic electronics?

A1: this compound is a versatile organic semiconductor building block. Its phenanthrene (B1679779) core provides good charge transport properties and blue fluorescence, making it a candidate for use in Organic Light-Emitting Diodes (OLEDs), particularly as an emitter or host material. The bromine substituents at the 2 and 7 positions serve as reactive sites for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored electronic properties for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Q2: What are the main challenges in working with this compound?

A2: The main challenges include ensuring high purity during synthesis, achieving optimal thin-film morphology during device fabrication, and mitigating degradation to ensure long device lifetimes. The brominated nature of the molecule can also present specific reactivity and stability concerns.

Q3: How does the bromine substitution affect the properties of the phenanthrene core?

A3: The bromine atoms are electron-withdrawing, which can influence the HOMO and LUMO energy levels of the molecule. This can affect the charge injection and transport properties, as well as the emission color in OLEDs. Additionally, the C-Br bonds can be susceptible to cleavage under certain conditions, which can be a degradation pathway.

Q4: What are the typical failure modes for this compound-based devices?

A4: Common failure modes include a decrease in luminescence efficiency, an increase in operating voltage, and the formation of dark spots or non-emissive regions. These failures can be caused by a combination of factors, including degradation of the organic material, electrode delamination, and ingress of oxygen and moisture.

Troubleshooting Guides

Synthesis and Purification
Problem IDQuestionPossible CausesSuggested Solutions
SYN-01Low yield of this compound. - Incomplete reaction. - Formation of over-brominated or under-brominated side products. - Loss of product during workup and purification.- Reaction Time/Temperature: Ensure the reaction is stirred for the recommended duration and at the correct temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). - Reagent Stoichiometry: Use a precise stoichiometry of the brominating agent. Add it slowly to the reaction mixture to control the reaction. - Workup: Ensure complete extraction of the product during the aqueous workup by performing multiple extractions with a suitable organic solvent.
SYN-02The final product is contaminated with mono- or tri-brominated species. - The phenanthrene core has multiple sites for electrophilic substitution. - Reaction conditions are too harsh or not selective enough.- Stoichiometry Control: Carefully control the molar ratio of the brominating agent to the starting material. - Reaction Conditions: Use milder reaction conditions (e.g., lower temperature) to improve selectivity. - Purification: Utilize column chromatography with a carefully selected eluent system to separate the desired product from isomers and other byproducts.
SYN-03The purified product shows signs of degradation (e.g., discoloration). - Exposure to light, air, or residual acid from the synthesis.- Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). - Purification: Ensure all acidic residues are removed during the workup. - Storage: Store the purified product in a dark, cool, and inert environment.
Device Fabrication and Testing
Problem IDQuestionPossible CausesSuggested Solutions
FAB-01Poor thin-film quality (e.g., pinholes, aggregation, high surface roughness). - Sub-optimal deposition parameters (e.g., spin coating speed, substrate temperature). - Poor solubility of this compound in the chosen solvent. - Contaminated substrate.- Deposition Optimization: Systematically vary the deposition parameters to find the optimal conditions for a uniform film. - Solvent Screening: Test a range of solvents to find one that provides good solubility and promotes uniform film formation. - Substrate Cleaning: Implement a rigorous substrate cleaning protocol to remove any organic or particulate contaminants.
FAB-02High turn-on voltage and low device efficiency. - Poor charge injection due to energy level mismatch between the electrodes and the organic layer. - Inefficient charge transport in the this compound layer. - Presence of impurities that act as charge traps.- Interfacial Layers: Introduce charge injection and transport layers to improve the energy level alignment and facilitate charge injection. - Material Purity: Ensure the this compound is of high purity to minimize charge trapping. - Annealing: Post-deposition annealing can sometimes improve the molecular packing and charge transport.
FAB-03Rapid degradation of the device under operation. - Ingress of oxygen and moisture. - Photochemical or electrochemical degradation of the this compound. - Delamination of the electrodes.- Encapsulation: Use a robust encapsulation layer to protect the device from the ambient environment. - Material Stability: Investigate the intrinsic stability of the material and consider chemical modifications to improve it. - Interlayer Adhesion: Use adhesion-promoting layers between the organic and metallic contacts.

Degradation Pathways

The degradation of this compound-based devices is a complex process that can involve several chemical and physical pathways. These can be broadly categorized as intrinsic and extrinsic degradation.

Intrinsic Degradation:

  • Photochemical Degradation: The high-energy environment within an operating OLED can lead to the cleavage of chemical bonds in the this compound molecule. The C-Br bond is a potential weak point, and its cleavage can lead to the formation of reactive radical species that can further react and degrade the material. The phenanthrene core itself can also undergo photo-oxidation, leading to the formation of quinones and other oxygenated species that can quench luminescence.

  • Electrochemical Degradation: The repeated injection and transport of charge carriers can lead to the formation of unstable radical ions of this compound. These reactive species can then undergo irreversible chemical reactions, such as dimerization or reaction with other device components.

  • Thermal Degradation: High operating temperatures can lead to the thermal decomposition of the organic material. While phenanthrene has good thermal stability, localized heating due to non-uniform current flow can accelerate degradation.

Extrinsic Degradation:

  • Reaction with Oxygen and Water: Oxygen and water molecules that permeate into the device can react with the excited states of the this compound molecules, leading to the formation of non-emissive species. They can also contribute to the oxidation of the electrodes.

  • Electrode Delamination: Poor adhesion between the organic layers and the metallic electrodes can lead to delamination, causing an increase in contact resistance and device failure.

cluster_intrinsic Intrinsic Degradation cluster_extrinsic Extrinsic Degradation A This compound B Excited State A->B Light/Excitons C Radical Ion A->C Charge Injection D C-Br Bond Cleavage B->D E Photo-oxidation B->E J Quenching of Excited States B->J F Dimerization/Polymerization C->F G Degraded, Non-emissive Products D->G E->G F->G H Oxygen/Water Ingress H->J K Electrode Oxidation/Delamination H->K I Electrode Material I->K

Inferred degradation pathways of this compound.

Quantitative Data

The performance of devices using phenanthrene derivatives can vary significantly based on the specific molecular structure and device architecture. Below is a table summarizing the performance of an OLED using a 2,7-disubstituted tetrahydropyrene derivative, which is structurally related to this compound, compared to other blue emitters.[1]

Emitter Material ClassSpecific EmitterMax. External Quantum Efficiency (EQE)Turn-on Voltage (V)Max. Luminance (cd/m²)CIE Coordinates (x, y)
Tetrahydropyrene Derivative2,7-bis(3,6-di-tert-butylcarbazol-9-yl)-4,5,9,10-tetrahydropyrene~3.5%~3.5 V> 1000(0.16, 0.19)
Pyrene-Benzimidazole DerivativeCompound B4.3%3.5 V290(0.148, 0.130)
Spiro[fluorene-9,9′-xanthene] DerivativeSFX-2BI2.61%5.5 V3984Not Specified
Anthracene-based Bipolar EmitterTPA-TAn-DMAC4.9%Not Specified> 10000Not Specified

Experimental Protocols

Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone (A Precursor)

This protocol is for a key precursor and can be adapted for the synthesis of this compound.

Materials:

  • 9,10-phenanthrenequinone

  • Concentrated sulfuric acid

  • N-bromosuccinimide (NBS)

  • Ethyl acetate (B1210297)

  • Deionized water

Procedure:

  • Under a nitrogen atmosphere, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid in a dry reaction vessel.

  • Slowly add 18 g of N-bromosuccinimide to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 50 mL of deionized water.

  • Pour the mixture into 600 mL of ice water to precipitate the product.

  • Collect the precipitate by filtration and wash with hot water.

  • Extract the crude product with refluxing ethyl acetate (100 mL).

  • Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting yellow solid is 2,7-dibromo-9,10-phenanthrenequinone. Further purification can be achieved by recrystallization or column chromatography.

OLED Fabrication

This is a general protocol for the fabrication of a multilayer OLED using vacuum thermal evaporation.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • This compound (or its derivative) as the emissive layer (EML)

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • High-vacuum thermal evaporation system

  • Spin coater

  • Substrate cleaning station (with ultrasonic bath, deionized water, and solvents)

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially at a controlled rate (typically 0.5-2 Å/s). A typical device structure would be: ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / EML (this compound, e.g., 20 nm) / ETL (e.g., 30 nm) / EIL (e.g., 1 nm).

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the aluminum cathode (e.g., 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices to a glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device lifetime.

A ITO Substrate Cleaning B HIL Deposition A->B Vacuum Evaporation C HTL Deposition B->C D EML Deposition (this compound) C->D E ETL Deposition D->E F EIL Deposition E->F G Cathode Deposition F->G H Encapsulation G->H Inert Atmosphere I Device Testing H->I

General workflow for OLED fabrication.

References

Technical Support Center: Overcoming Solubility Challenges of 2,7-Dibromophenanthrene Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with polymers derived from 2,7-dibromophenanthrene. The rigid, planar structure of the phenanthrene (B1679779) backbone promotes strong intermolecular π-π stacking, which, while desirable for electronic properties, often leads to poor solubility and difficult processability. This guide provides troubleshooting advice, experimental protocols, and data to address these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-based polymer precipitated out of the reaction mixture during polymerization. What went wrong and how can I fix it?

A1: Premature precipitation is a common issue in step-growth polymerization of rigid monomers and occurs when the growing polymer chain reaches a molecular weight at which it is no longer soluble in the reaction solvent.[1][2]

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can increase the solubility of the polymer in the reaction medium.

  • Use a Better Solvent System: Solvents with a higher boiling point that are known to be good solvents for the final polymer, such as toluene (B28343), xylene, or dichlorobenzene, should be considered.[3]

  • Reduce Monomer Concentration: Lowering the initial concentration of your monomers will keep the polymer concentration lower throughout the reaction, potentially preventing it from exceeding its solubility limit.[2]

  • Introduce a Solubilizing Comonomer: If synthesizing a homopolymer, consider copolymerization with a monomer that contains bulky or flexible side chains. This will disrupt the planarity of the polymer backbone, hinder packing, and improve the solubility of the resulting copolymer.[2][4]

Q2: I have synthesized my polymer, but it is poorly soluble in common organic solvents like chloroform (B151607) and THF. What are my options?

A2: Poor solubility in the final, purified polymer is often due to strong intermolecular aggregation.

Troubleshooting Steps:

  • Solvent Screening: Test a wider range of solvents. For rigid conjugated polymers, high-boiling point aromatic solvents like toluene, xylene, o-dichlorobenzene (ODCB), or N-methyl-2-pyrrolidone (NMP) may be more effective, especially with heating.

  • Heating: Gently heat the polymer/solvent mixture. The increased thermal energy can help overcome the intermolecular forces and dissolve the polymer. Always use a condenser to prevent solvent loss.

  • Sonication: Use an ultrasonic bath to break up polymer aggregates and facilitate solvation.

  • Check Molecular Weight: Very high molecular weight polymers naturally have lower solubility.[5][6] If the molecular weight is excessively high, consider adjusting polymerization conditions (e.g., reaction time, monomer stoichiometry) to target a slightly lower molecular weight range that balances solubility with desired physical properties.[7]

Q3: How does chemical structure, specifically side chains, affect the solubility of phenanthrene-based polymers?

A3: Side-chain engineering is the most powerful strategy for modulating polymer solubility without significantly altering the electronic properties of the conjugated backbone.[8][9] The rigid nature of the phenanthrene unit necessitates the inclusion of solubilizing groups.

  • Mechanism: Flexible and bulky side chains, typically long alkyl or branched alkyl groups (e.g., n-octyl, 2-ethylhexyl), are attached to the polymer backbone.[3][10] These chains increase the distance between the rigid backbones, sterically hindering the π-π stacking that leads to aggregation and insolubility.[8]

  • Impact: Longer and more branched side chains generally lead to better solubility.[3][11] For example, polymers with linear C8 or C14 side chains have been reported to have poor solubility, while those with C16 or branched hexyldecyl (HD) side chains show good solubility.[3] This allows the polymer to be processed from solution for applications like spin-coating thin films.[3]

Data Presentation: Solubility of Related Polymers

Quantitative solubility data for polymers of this compound are not widely published. However, data from structurally similar polyfluorene copolymers, which also face solubility challenges due to a rigid backbone, provide a useful reference.

Polymer SystemComonomerSide ChainsSolvents for Good Solubility (>10 mg/mL)Reference
Poly(9,9-dioctylfluorene-co-phenanthrene)Phenanthrenen-OctylChloroform, Toluene, THF[12]
Poly(9,9-dioctylfluorene-co-benzothiadiazole)Benzothiadiazolen-OctylChloroform, Toluene, Xylene[13]
Poly(9,9-di(2-ethylhexyl)fluorene)Homopolymer2-EthylhexylChloroform, Toluene, THF[14]
Diketopyrrolopyrrole-furan copolymerThiopheneHexyldecyl (branched)Chloroform, Dichlorobenzene[3]

Note: The monomer phenanthrene is soluble in various organic solvents like ethanol, DMSO, DMF, toluene, and benzene.[15][16][17]

Experimental Protocols

Representative Protocol: Suzuki Polycondensation

Suzuki polycondensation is a powerful and widely used method for synthesizing conjugated polymers, including those containing phenanthrene units.[4][18]

Materials:

  • This compound (or a derivative with solubilizing side chains)

  • Aromatic diboronic acid or bis(pinacol) ester comonomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand like P(o-tol)₃)

  • Base (e.g., aqueous K₂CO₃ (2M) or K₃PO₄)

  • Phase transfer catalyst (e.g., Aliquat 336), if needed

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Monomer Preparation: Ensure both the dibromo-phenanthrene monomer and the diboronic acid/ester monomer are of high purity. Stoichiometry must be as close to 1:1 as possible for high molecular weight polymer formation.[19]

  • Reaction Setup: To a flame-dried Schlenk flask, add the dibromo monomer, the diboronic ester monomer, and the palladium catalyst (1-2 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene via cannula. The mixture should be thoroughly degassed by several freeze-pump-thaw cycles.

  • Initiation: Add the degassed aqueous base solution and the phase transfer catalyst (if used) via syringe.

  • Polymerization: Heat the reaction mixture to a vigorous reflux (e.g., 90-110 °C) under an inert atmosphere (Argon or Nitrogen) with rapid stirring. Monitor the reaction by observing the increase in viscosity. Reaction times can range from 24 to 72 hours.

  • Work-up: Cool the reaction to room temperature. If the polymer is soluble, pour the mixture into a stirring solution of methanol (B129727) to precipitate the polymer. If the polymer has precipitated, it may need to be redissolved in a larger volume of hot solvent (e.g., toluene or chloroform) first.

  • Purification: Filter the precipitated polymer. To remove catalyst residues, perform a Soxhlet extraction of the polymer fiber with methanol, acetone, and finally hexane. The purified polymer is then dissolved in a minimal amount of a good solvent (e.g., chloroform) and re-precipitated into methanol.

  • Drying: Collect the final polymer by filtration and dry under vacuum at 40-60 °C overnight.

Visualized Workflows and Concepts

G start Polymer Insoluble During Synthesis or Processing q1 Increase Temperature? start->q1 q2 Change Solvent? q1->q2 No / Insufficient sol1 Heat mixture gently (e.g., reflux in Toluene) q1->sol1 Yes q3 Modify Polymer Structure? q2->q3 No / Insufficient sol2 Use higher-boiling solvent (e.g., ODCB, NMP) q2->sol2 Yes sol3 Synthesize copolymer with flexible/bulky side chains q3->sol3 Yes end_insoluble Insolubility Persists (Consider lower MW target) q3->end_insoluble No end_soluble Polymer Soluble sol1->end_soluble sol2->end_soluble sol3->end_soluble

Caption: Troubleshooting workflow for addressing polymer solubility issues.

G cluster_0 Poor Solubility cluster_1 Improved Solubility a1 Rigid Backbone a2 Planar Structure a3 Strong π-π Stacking b Chemical Modification: Introduce Bulky/Flexible Side Chains (e.g., Alkyl) a3->b Overcomes c1 Reduced Aggregation c2 Enhanced Solvation b->c1

Caption: Conceptual diagram of improving solubility via side-chain engineering.

References

Technical Support Center: Troubleshooting Inconsistent Results in 2,7-Dibromophenanthrene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and challenges encountered during chemical reactions involving 2,7-Dibromophenanthrene.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

General Issues

Q1: My cross-coupling reaction with this compound is not proceeding, or the yield is very low. What are the initial checks I should perform?

A1: When a reaction fails or provides low yields, a systematic check of the fundamental components is crucial.

  • Reagent Quality:

    • This compound: Confirm the purity of your starting material. Impurities can inhibit the catalyst.

    • Coupling Partner: Ensure the coupling partner (e.g., boronic acid, amine, alkyne) is pure and has not degraded. Boronic acids, for instance, can dehydrate to form unreactive boroxines.

  • Catalyst and Ligand Integrity:

    • Palladium Catalyst: Palladium(0) catalysts are sensitive to air and moisture. Ensure proper storage and handling under an inert atmosphere (e.g., nitrogen or argon). If using a Pd(II) precatalyst, ensure it is properly reduced in situ. The choice of ligand is also critical and should be appropriate for the specific coupling reaction.

  • Solvent and Base:

    • Solvent: Use anhydrous and thoroughly degassed solvents. Oxygen and water can deactivate the palladium catalyst and lead to undesirable side reactions.

    • Base: The choice of base, its purity, and physical form (e.g., finely powdered solid) are critical for reaction success.

Q2: I am observing the formation of significant side products in my reaction. What are the common side reactions and how can I mitigate them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Dehalogenation: This is the replacement of one or both bromine atoms with a hydrogen atom. It can be caused by impurities in the reaction mixture or by certain reaction conditions.

    • Mitigation: Ensure all reagents and solvents are pure and dry. The choice of phosphine (B1218219) ligand and base can also influence the extent of dehalogenation.

  • Homocoupling: This involves the coupling of two molecules of the coupling partner (e.g., two boronic acid molecules in a Suzuki reaction).

    • Mitigation: This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is crucial.

  • Protodeborylation (in Suzuki-Miyaura reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source.

    • Mitigation: Use anhydrous conditions and a suitable base. A "slow-release" strategy with a protecting group on the boronic acid can also be effective.[1]

Specific Reaction Troubleshooting

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction with this compound is giving a mixture of mono- and di-substituted products. How can I control the selectivity?

A3: Achieving selective mono- or di-arylation can be challenging.

  • Stoichiometry: Carefully control the stoichiometry of the boronic acid. For mono-arylation, use a slight excess (e.g., 1.1-1.2 equivalents). For di-arylation, a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents) is typically required.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-substitution. Monitor the reaction progress closely using techniques like TLC or GC-MS.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence the reaction rate and selectivity. For example, bulky electron-rich phosphine ligands can promote the coupling of less reactive aryl bromides.

Buchwald-Hartwig Amination

Q4: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is sluggish. What factors can I optimize?

A4: The efficiency of the Buchwald-Hartwig amination is highly dependent on the reaction conditions.[2][3]

  • Ligand Choice: The development of specialized ligands has been a key factor in the broad applicability of this reaction.[2][3] For challenging substrates, consider using bulky, electron-rich phosphine ligands like X-Phos or SPhos.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used. The choice of base can be critical and may need to be optimized for your specific amine and substrate.[4]

  • Solvent: Toluene (B28343), dioxane, and THF are common solvents for this reaction. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

Sonogashira Coupling

Q5: My Sonogashira coupling with this compound is not going to completion, and I observe starting material even after prolonged reaction times. What could be the issue?

A5: Incomplete conversion in Sonogashira couplings can be due to several factors.

  • Copper(I) Co-catalyst: The copper(I) co-catalyst is crucial for the reaction's success.[5][6] Ensure that the copper salt (e.g., CuI) is fresh and of high purity.

  • Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically used and often serves as the solvent or co-solvent.[6][7] Ensure the amine is dry and free of impurities.

  • Inhibition by Homocoupling: The oxidative homocoupling of the terminal alkyne (Glaser coupling) can compete with the desired cross-coupling, consuming the alkyne and potentially inhibiting the palladium catalyst. Running the reaction under strictly anaerobic conditions can minimize this side reaction.

Data Presentation

The following table summarizes representative conditions for Suzuki-Miyaura reactions involving dibrominated aromatic substrates, which can serve as a starting point for optimizing reactions with this compound.

Starting MaterialCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,7-Dibromonaphthalene (B1298459)Phenylboronic acidPd(PPh₃)₄ (low mol%)-Ba(OH)₂·H₂ODMA8048~96[8]
2,5-DibromothiopheneIsopropenylboronic acid pinacol (B44631) esterPd(PPh₃)₄ (1.5)-K₂CO₃1,4-Dioxane/H₂O9024High[9]
2,7-Dichloro-1,8-naphthyridineArylboronic acidsPd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane10012-24High[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Double Cross-Coupling

This protocol is adapted from a procedure for 2,7-dibromonaphthalene and can be a starting point for this compound.[8]

  • To a reaction vessel, add the 2,7-dibromoaryl compound (1.0 eq.), the boronic acid (2.1-2.5 eq.), and barium hydroxide (B78521) monohydrate (4.0 eq.).

  • Add a mixture of dimethylacetamide (DMA) and water.

  • Thoroughly degas the mixture by bubbling nitrogen through it for at least 15 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (a very low mol% is reported to be effective, e.g., <0.1 mol%).

  • Heat the reaction mixture at 80-100 °C for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Sonogashira Coupling of a Dibromo-aromatic Compound

This protocol is a general guide and may require optimization for this compound.[7]

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).

  • If using an additional solid phosphine ligand, add it at this stage (e.g., PPh₃, 4-10 mol%).

  • Add an anhydrous, deoxygenated solvent (e.g., DMF, toluene, or a mixture of toluene and an amine).

  • Add the base (e.g., TEA or DIPEA, often in excess, or an inorganic base like K₂CO₃ or Cs₂CO₃, 2.5-3.0 eq.).

  • Add the terminal alkyne (2.2-2.5 eq. for the di-substituted product).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for this compound Cross-Coupling Reactions

Troubleshooting_Workflow start Inconsistent Results (Low Yield / No Reaction / Side Products) check_reagents 1. Verify Reagent Quality - Purity of this compound - Purity of Coupling Partner - Anhydrous & Degassed Solvents - Fresh, High-Purity Base start->check_reagents check_catalyst 2. Inspect Catalyst System - Catalyst Activity (age, storage) - Appropriate Ligand Choice - Catalyst/Ligand Ratio check_reagents->check_catalyst check_conditions 3. Review Reaction Conditions - Inert Atmosphere (N2/Ar) - Reaction Temperature - Reaction Time - Concentration check_catalyst->check_conditions analyze_products 4. Analyze Product Mixture (TLC, GC-MS, NMR) check_conditions->analyze_products no_reaction Issue: No Reaction - Inactive Catalyst - Incorrect Temperature - Inappropriate Base/Solvent analyze_products->no_reaction Predominantly Starting Material low_yield Issue: Low Yield - Incomplete Reaction - Catalyst Deactivation - Reagent Degradation analyze_products->low_yield Mixture of Product and Starting Material side_products Issue: Side Products - Dehalogenation - Homocoupling - Protodeborylation analyze_products->side_products Multiple Spots/Peaks solution_catalyst Solution: - Use Fresh Catalyst/Ligand - Screen Different Ligands - Optimize Pre-catalyst Activation no_reaction->solution_catalyst solution_conditions Solution: - Ensure Rigorous Inert Atmosphere - Optimize Temperature & Time - Adjust Reagent Stoichiometry no_reaction->solution_conditions low_yield->solution_catalyst low_yield->solution_conditions side_products->solution_conditions solution_purification Solution: - Optimize Purification Protocol - Characterize Byproducts to Diagnose Issue side_products->solution_purification

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdII R-Pd(II)-X L_n oxidative_addition->pdII transmetalation Transmetalation pdII->transmetalation pdII_R_R1 R-Pd(II)-R' L_n transmetalation->pdII_R_R1 reductive_elimination Reductive Elimination pdII_R_R1->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition organoboron R'-B(OR)_2 organoboron->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdII Ar-Pd(II)-X L_n oxidative_addition->pdII amine_coordination Amine Coordination & Deprotonation pdII->amine_coordination pdII_amido Ar-Pd(II)-NR'R'' L_n amine_coordination->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

stability issues of 2,7-Dibromophenanthrene under ambient conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,7-Dibromophenanthrene for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] Storing the compound at room temperature is generally acceptable.[4][5]

Q2: I've noticed a change in the color of my this compound powder from white/light yellow to a darker shade. What could be the cause?

A2: A color change in your this compound sample may indicate potential degradation. This can be caused by prolonged exposure to light, air (oxygen), or moisture. Polycyclic aromatic hydrocarbons and their halogenated derivatives can be susceptible to oxidation or photodegradation over time. It is advisable to assess the purity of the material before use.

Q3: Can I handle this compound on an open bench?

A3: It is recommended to handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of the powder.[1][6] While short periods of handling on an open bench may be unavoidable, prolonged exposure to ambient air and light should be minimized to prevent potential degradation. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]

Q4: What are the known incompatibilities for this compound?

A4: The safety data sheets suggest storing this compound away from incompatible materials, which typically include strong oxidizing agents.[1][2] Reactions with strong oxidizers could lead to degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., low yield, side products) Degradation of this compound starting material.1. Check the purity of your this compound using HPLC, GC-MS, or NMR (see Experimental Protocols section).2. If impurities are detected, consider purifying the material (e.g., by recrystallization or column chromatography).3. Ensure the compound has been stored correctly, away from light and air.
Change in physical appearance (color, texture) Exposure to ambient conditions (light, air, moisture) leading to potential degradation.1. Visually inspect the material. If significant color change is observed, the purity may be compromised.2. Perform an analytical check to determine the purity and identify potential degradation products.3. If degradation is confirmed, it is recommended to use a fresh, pure sample for your experiments.
Poor solubility compared to previous batches Presence of insoluble impurities or degradation byproducts.1. Attempt to dissolve a small sample in a recommended solvent like Chloroform or Ethyl Acetate.[5]2. If solubility is an issue, filter the solution to remove any insoluble matter before use.3. Consider that the formation of polymeric or oxidized byproducts could decrease solubility.

Summary of Recommended Storage Conditions

Parameter Recommendation Source
Temperature Room Temperature[4][5]
Atmosphere Sealed in dry conditions, in a well-ventilated place.[1][2][3][5]
Light Protected from environmental extremes (which includes light).[1]
Container Original, tightly sealed containers.[1][2][3]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to prepare a 100 µg/mL stock solution.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 60% acetonitrile and increase to 100% over 20 minutes.

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject the sample and analyze the chromatogram. The presence of multiple peaks may indicate impurities or degradation products. The relative peak area can be used to estimate the purity.

Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS System: Use a GC equipped with a capillary column suitable for aromatic compounds (e.g., a DB-5ms column).

  • Temperature Program: A typical program would be to hold at 100°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

  • Analysis: Analyze the resulting total ion chromatogram and mass spectra. Compare the mass spectra of any additional peaks to a library to tentatively identify potential degradation products.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Unexpected Experimental Results / Visual Change in Compound check_purity Assess Purity (HPLC, GC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes purify Purify Compound (Recrystallization / Chromatography) is_pure->purify No recheck_purity Re-assess Purity purify->recheck_purity discard Consider Discarding and Using a Fresh Batch purify->discard recheck_purity->is_pure

Caption: Troubleshooting workflow for stability issues of this compound.

cluster_degradation Hypothetical Degradation Pathway parent This compound oxidized Oxidized Phenanthrene Derivatives (e.g., Phenanthrenequinones) parent->oxidized Light, O2 debrominated Partially or Fully Debrominated Phenanthrene parent->debrominated Light / Heat polymeric Polymeric Byproducts oxidized->polymeric Further Reaction debrominated->oxidized Light, O2

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis and Impurity Characterization of 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 2,7-Dibromophenanthrene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from incomplete reactions, over-bromination, and the formation of positional isomers. These typically include:

  • Unreacted Phenanthrene: The starting material for the synthesis.

  • Monobrominated Phenanthrenes: Primarily 2-bromophenanthrene (B1281488) and 9-bromophenanthrene, resulting from incomplete dibromination.

  • Other Dibromophenanthrene Isomers: Positional isomers such as 3,6-dibromophenanthrene (B169145) and 9,10-dibromophenanthrene (B99643) can form depending on the reaction conditions.

  • Over-brominated Products: Tribromophenanthrenes and other polybrominated species can be generated if the reaction is not carefully controlled.

Q2: How can I minimize the formation of these impurities?

A2: To minimize impurity formation, careful control of reaction parameters is crucial:

  • Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) to favor dibromination.

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid prolonged reaction times that can lead to over-bromination. Lowering the reaction temperature can sometimes improve selectivity.

  • Choice of Brominating Agent and Catalyst: The reactivity of the brominating agent and the nature of the catalyst (if any) can influence the isomer distribution.

Q3: What are the recommended methods for purifying crude this compound?

A3: Purification of this compound can be challenging due to the similar physical properties of the impurities. Common purification techniques include:

  • Recrystallization: This can be effective for removing small amounts of impurities, especially if the crude product is relatively pure. A suitable solvent system needs to be identified through solubility tests.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a powerful technique for separating the desired product from significant amounts of impurities, particularly positional isomers. The choice of eluent is critical for achieving good separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC can be employed to isolate the this compound from closely related isomers.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low yield of the desired product. Incomplete reaction.Increase reaction time or temperature, but monitor closely for the formation of over-brominated byproducts. Ensure the quality and reactivity of the brominating agent.
Product loss during workup or purification.Optimize the extraction and recrystallization procedures. If using column chromatography, ensure proper packing and choice of eluent to avoid product loss.
Presence of significant amounts of starting material (Phenanthrene) in the final product. Insufficient amount of brominating agent or short reaction time.Increase the equivalents of the brominating agent slightly and/or extend the reaction time. Monitor the reaction progress by TLC or GC.
Multiple spots on TLC or peaks in GC/HPLC with similar retention times to the product. Formation of positional isomers (e.g., 3,6-dibromophenanthrene, 9,10-dibromophenanthrene).Optimize the reaction conditions (solvent, temperature, catalyst) to favor the formation of the 2,7-isomer. Employ high-resolution purification techniques like HPLC or careful column chromatography with a shallow gradient.
Mass spectrometry shows peaks corresponding to tri- or tetra-brominated species. Over-bromination due to excess brominating agent or prolonged reaction time.Reduce the amount of brominating agent and carefully monitor the reaction to stop it once the desired product is maximized.
Product appears as a dark, oily substance instead of a solid. Presence of significant impurities or residual solvent.Purify the crude product using column chromatography followed by recrystallization. Ensure complete removal of solvent under high vacuum.

Data Presentation: Characterization of this compound and Potential Impurities

The following table summarizes key analytical data for the identification of this compound and its common impurities.

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted ¹H NMR Chemical Shifts (ppm, in CDCl₃) Predicted ¹³C NMR Chemical Shifts (ppm, in CDCl₃) Mass Spectrometry (m/z)
This compound C₁₄H₈Br₂336.028.5-7.5 (complex aromatic pattern)133-122 (aromatic carbons), C-Br carbons shifted334, 336, 338 (M⁺, isotopic pattern for 2 Br)
Phenanthrene C₁₄H₁₀178.238.7-7.6 (complex aromatic pattern)132.1, 130.3, 128.6, 126.9, 126.6, 122.7178 (M⁺)
9-Bromophenanthrene C₁₄H₉Br257.138.7-7.6 (complex aromatic pattern)132-122 (aromatic carbons), C-Br carbon shifted256, 258 (M⁺, isotopic pattern for 1 Br)
3,6-Dibromophenanthrene C₁₄H₈Br₂336.028.6-7.5 (complex aromatic pattern)133-122 (aromatic carbons), C-Br carbons shifted334, 336, 338 (M⁺, isotopic pattern for 2 Br)
9,10-Dibromophenanthrene C₁₄H₈Br₂336.028.6-7.6 (complex aromatic pattern)131.3, 130.4, 129.7, 128.2, 127.8, 126.2, 122.8334, 336, 338 (M⁺, isotopic pattern for 2 Br)[1]

Note: Predicted NMR values are estimates and may vary based on the solvent and experimental conditions. It is recommended to acquire experimental data for definitive identification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a representative two-step procedure starting from 9,10-phenanthrenequinone.

Step 1: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone [2][3]

  • In a dry reaction vessel under a nitrogen atmosphere, dissolve 9,10-phenanthrenequinone (1 equivalent) in concentrated sulfuric acid.[2][3]

  • Add N-bromosuccinimide (NBS) (2.1 equivalents) portion-wise to the solution while maintaining the temperature at 0-5 °C.[4]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude 2,7-dibromo-9,10-phenanthrenequinone under vacuum.

Step 2: Reduction to this compound This is a generalized reduction procedure; specific reagents and conditions may need optimization.

  • Suspend 2,7-dibromo-9,10-phenanthrenequinone (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Add a reducing agent, for example, tin(II) chloride (SnCl₂) (excess), and heat the mixture to reflux.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel followed by recrystallization.

Protocol 2: General Method for Impurity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the crude or purified this compound in a suitable volatile solvent (e.g., dichloromethane or toluene).

  • GC-MS System: Use a gas chromatograph equipped with a capillary column suitable for PAH analysis (e.g., a non-polar or medium-polarity column like a DB-5ms or equivalent) and a mass spectrometer detector.

  • GC Conditions:

    • Injector Temperature: 280-300 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300-320 °C) at a rate of 10-20 °C/min. Hold at the final temperature for several minutes to ensure all components elute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 50) to a higher m/z (e.g., 500) to detect the parent compound and its fragments.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their retention times and mass spectra with the data in the table above and with reference spectra if available. The characteristic isotopic patterns for bromine will be crucial for identification.

Visualizations

Synthesis_and_Impurity_Pathway cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation Phenanthrenequinone Phenanthrenequinone Dibromophenanthrenequinone Dibromophenanthrenequinone Phenanthrenequinone->Dibromophenanthrenequinone Bromination Monobrominated_Phenanthrene Monobrominated_Phenanthrene Phenanthrenequinone->Monobrominated_Phenanthrene Incomplete Bromination Dibromophenanthrene Dibromophenanthrene Dibromophenanthrenequinone->Dibromophenanthrene Reduction Other_Dibromo_Isomers Other_Dibromo_Isomers Dibromophenanthrenequinone->Other_Dibromo_Isomers Isomerization/ Side Reaction Over_brominated_Products Over_brominated_Products Dibromophenanthrene->Over_brominated_Products Further Bromination

Caption: Synthetic pathway to this compound and potential impurity formation routes.

Troubleshooting_Workflow start Crude Product Analysis (TLC, GC-MS, NMR) check_purity Is Purity > 95%? start->check_purity identify_impurities Identify Major Impurities (MS, NMR) check_purity->identify_impurities No recrystallize Recrystallization check_purity->recrystallize Yes unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm isomers Positional Isomers? unreacted_sm->isomers No adjust_stoichiometry Adjust Brominating Agent Stoichiometry/Time unreacted_sm->adjust_stoichiometry Yes over_bromination Over-bromination? isomers->over_bromination No optimize_conditions Optimize Reaction Conditions (Temp, Solvent) isomers->optimize_conditions Yes reduce_reagent Reduce Brominating Agent/ Reaction Time over_bromination->reduce_reagent Yes final_product Pure this compound recrystallize->final_product column_chrom Column Chromatography column_chrom->final_product hplc Preparative HPLC hplc->final_product adjust_stoichiometry->column_chrom optimize_conditions->hplc reduce_reagent->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to 2,7-Dibromophenanthrene and Other Dibrominated Polycyclic Aromatic Hydrocarbons for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,7-Dibromophenanthrene with other significant dibrominated polycyclic aromatic hydrocarbons (PAHs), including 9,10-Dibromoanthracene (B139309), 1,6-Dibromopyrene, and 2,7-Dibromofluorene (B93635). This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry by presenting a side-by-side analysis of their properties, reactivity, and potential applications, supported by available experimental data.

Introduction to Dibrominated PAHs

Dibrominated polycyclic aromatic hydrocarbons are a class of versatile building blocks in organic synthesis. The presence of two bromine atoms on the aromatic core allows for sequential or double functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. These compounds are pivotal in the development of organic electronics, fluorescent probes, and as precursors to biologically active molecules. The position of the bromine substituents significantly influences the molecule's reactivity, photophysical properties, and steric hindrance, making the choice of isomer a critical consideration in experimental design.

Physical and Chemical Properties

The fundamental properties of these dibrominated PAHs are summarized in the table below, providing a baseline for comparison.

PropertyThis compound9,10-Dibromoanthracene1,6-Dibromopyrene2,7-Dibromofluorene
CAS Number 62325-30-8[1]523-27-3[2]27973-29-116433-88-8[3]
Molecular Formula C₁₄H₈Br₂[1]C₁₄H₈Br₂[2]C₁₆H₈Br₂C₁₃H₈Br₂[3]
Molecular Weight 336.02 g/mol [1]336.02 g/mol [2]360.04 g/mol 324.01 g/mol
Appearance Not specifiedYellow to yellow-green fluffy powder[4]Yellow to orange crystalline solidYellow crystalline solid
Melting Point (°C) Not specified226[4]228-232164-166[1]

Comparative Reactivity in Cross-Coupling Reactions

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is a crucial factor for synthetic utility. While a direct comparative study under identical conditions is scarce, the available data suggests differences in reactivity based on the position of the bromine atoms and the nature of the PAH core.

General Reactivity Trend: The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is influenced by factors such as electron density of the aromatic ring and steric hindrance around the C-Br bond. For dibromoanthracene isomers, the 9,10-positions are highly reactive. In contrast, the reactivity of bromines on terminal rings, as in 1,2-dibromoanthracene, can be influenced by steric hindrance from adjacent rings[5][6].

Suzuki-Miyaura Coupling: This reaction is widely used for C-C bond formation. The efficiency can vary depending on the dibrominated PAH isomer. For instance, 9,10-dibromoanthracene is known for its high reactivity, often leading to double arylation[5][6]. Microwave-assisted Suzuki coupling has been shown to be highly efficient for the synthesis of polycyclic aromatic hydrocarbons, significantly reducing reaction times[7].

Buchwald-Hartwig Amination: This reaction is a powerful method for constructing C-N bonds. The choice of ligand and reaction conditions is critical for achieving high yields. Studies on the amination of various aryl bromides, including derivatives of the PAHs discussed here, have been conducted, demonstrating the versatility of this reaction[8][9][10].

Comparative Photophysical Properties

The photophysical properties of these dibrominated PAHs and their derivatives are of great interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The parent PAHs exhibit characteristic fluorescence, which is modulated by the introduction of bromine atoms due to the heavy-atom effect, which can enhance intersystem crossing and potentially reduce fluorescence quantum yields[11].

CompoundAbsorption Maxima (λ_abs)Emission Maxima (λ_em)Fluorescence Quantum Yield (Φ_F)Solvent
This compound Not AvailableNot AvailableNot Available-
9,10-Dibromoanthracene 360, 379, 403 nm408, 432 nmNot specifiedDimethylformamide[12]
1,6-Dibromopyrene Not AvailableNot AvailableNot Available-
2,7-Dibromofluorene Red-shifted vs. DBF[13]Blue emission (~410 nm for polymers)[14]High (up to 0.87 for polymers)[14]Solution[14]

Note: The photophysical data for the parent dibrominated PAHs is limited. The data for 2,7-dibromofluorene is based on its polymeric derivatives. The heavy-atom effect of bromine generally leads to a decrease in fluorescence quantum yield compared to the parent PAH.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions that can be adapted for dibrominated PAHs.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes (mono- vs. di-arylation).

Materials:

  • Dibrominated PAH (1.0 equiv)

  • Arylboronic acid (1.1 to 2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the dibrominated PAH, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dibromo-PAH, Arylboronic Acid, Base, Pd Catalyst Solvent Add Degassed Solvent Reactants->Solvent 1 Heat Heat and Stir (Monitor Progress) Solvent->Heat 2 Quench Cool and Quench Heat->Quench 3 Extract Solvent Extraction Quench->Extract 4 Purify Column Chromatography Extract->Purify 5 Final_Product Final_Product Purify->Final_Product 6

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of dibrominated PAHs and may need to be optimized based on the specific amine and substrate.

Materials:

  • Dibrominated PAH (1.0 equiv)

  • Amine (1.2 to 2.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add the dibrominated PAH and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Logical Relationship of Dibrominated PAHs

The selection of a specific dibrominated PAH for a research application depends on a variety of factors, including the desired molecular geometry, electronic properties, and reactivity. The following diagram illustrates the key considerations and relationships between these compounds.

G cluster_properties Inherent Properties cluster_performance Performance Characteristics cluster_applications Potential Applications DibromoPAH Choice of Dibrominated PAH Core PAH Core (Phenanthrene, Anthracene, Pyrene, Fluorene) DibromoPAH->Core Position Bromine Position (e.g., 2,7- vs 9,10-) DibromoPAH->Position Reactivity Reactivity in Cross-Coupling Core->Reactivity Photophysics Photophysical Properties (Absorption, Emission, Quantum Yield) Core->Photophysics Position->Reactivity Sterics Steric Hindrance Position->Sterics OLEDs Organic Electronics (OLEDs, OFETs) Reactivity->OLEDs Pharma Pharmaceutical Intermediates Reactivity->Pharma Photophysics->OLEDs Probes Fluorescent Probes Photophysics->Probes Sterics->Reactivity

Biological Activity and Drug Development Potential

While the parent dibrominated PAHs are primarily utilized as synthetic intermediates, their derivatives have shown significant promise in medicinal chemistry. Phenanthrene (B1679779) derivatives, in particular, have been investigated for a range of biological activities.

  • Anticancer Activity: Certain phenanthrene derivatives have demonstrated potential as antitumor and anticancer agents in preclinical studies[2]. Their planar structure allows for intercalation into DNA, and they can inhibit enzymes involved in DNA synthesis[15].

  • Antimicrobial Properties: Some phenanthrene derivatives have exhibited antimicrobial activity, suggesting their potential in the development of new antibiotics[2].

  • Anti-inflammatory and Neuroprotective Effects: Extracts from plants containing phenanthrene compounds have been used in traditional medicine for their anti-inflammatory and analgesic effects[2]. Some studies also suggest that certain derivatives may possess neuroprotective properties[2].

The development of novel phenanthrene-based derivatives through functionalization of the dibrominated precursors is a promising avenue for discovering new therapeutic agents[15][16]. Similarly, derivatives of other PAHs, such as fluorene, have been investigated for their biological activities, including as DHFR inhibitors[17].

Conclusion

This compound and its isomeric and analogous dibrominated PAHs are valuable and versatile platforms for the synthesis of advanced materials and complex organic molecules. The choice of a specific dibrominated PAH should be guided by a careful consideration of its inherent reactivity, steric profile, and the desired photophysical properties of the target molecule. While direct comparative data is not always available, this guide provides a foundational understanding of the key differences and similarities between these important building blocks, along with practical experimental protocols to aid in their application in research and development. Further systematic studies comparing the reactivity and properties of these compounds under standardized conditions would be highly beneficial to the scientific community.

References

A Comparative Guide to 2,7-Dibromophenanthrene and Anthracene Derivatives in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of high-performance Organic Light-Emitting Diodes (OLEDs) is a cornerstone of next-generation displays and lighting technologies. Central to this advancement is the molecular engineering of organic semiconductor materials that serve as emitters or hosts within the device's emissive layer. Among the vast landscape of organic molecules, polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and anthracene (B1667546) have emerged as fundamental building blocks. This guide provides an objective comparison of the performance of 2,7-dibromophenanthrene derivatives and anthracene derivatives in OLEDs, supported by experimental data, to inform material selection and design strategies.

Molecular Structure and Photophysical Properties

Anthracene and phenanthrene are isomers, both consisting of three fused benzene (B151609) rings. However, the nature of this fusion—linear in anthracene versus angular in phenanthrene—leads to distinct electronic and photophysical properties. The linear arrangement in anthracene results in a smaller HOMO-LUMO energy gap compared to the angular structure of phenanthrene.[1] This fundamental difference means that anthracene derivatives typically absorb and emit light at longer wavelengths (a red shift) than their phenanthrene counterparts.[1]

The this compound scaffold offers specific advantages. The bromine atoms at the 2 and 7 positions provide reactive sites for further functionalization through cross-coupling reactions, allowing for the extension of the π-conjugated system and the tuning of electronic properties.[2][3] This strategic substitution can effectively reduce intermolecular stacking, leading to improved electrochemical performance and thermal stability.[3]

Anthracene derivatives are renowned for their strong blue fluorescence and high quantum yields.[1][4] Bulky substituents are often introduced at the 9 and 10-positions to prevent molecular aggregation in the solid state, which helps maintain high emission efficiency and color purity.[4]

Table 1: Comparison of General Photophysical Properties

Property2,7-Disubstituted Phenanthrene Derivatives9,10-Disubstituted Anthracene Derivatives
Core Structure Angular Aromatic SystemLinear Aromatic System
Typical Emission Color Deep Blue to BlueBlue to Sky-Blue
HOMO-LUMO Gap Generally LargerGenerally Smaller
Key Advantages Good thermal stability, wide bandgap suitable for blue hosts, versatile functionalization at 2,7-positions.[2][3]High fluorescence quantum yields, established high efficiencies, extensive research base.[4][5][6][7][8]
Key Challenges Less explored in OLEDs compared to anthracene; limited data on high-efficiency emitters.[2]Prone to excimer formation (self-quenching) if not properly substituted, which can reduce efficiency and shift emission.[9]

Performance in OLED Devices

The ultimate test of a material's utility is its performance within a fabricated OLED device. Key metrics include External Quantum Efficiency (EQE), which measures the ratio of photons emitted to electrons injected; color purity, defined by the Commission Internationale de l'Éclairage (CIE) coordinates; and operational lifetime.

Anthracene Derivatives: Anthracene-based materials have been extensively developed and are among the best-performing fluorescent blue emitters.[7][8] They are utilized as emitters, where they are doped into a host material, or as host materials themselves for other emitters.[10][11] Through mechanisms like triplet-triplet annihilation (TTA), the efficiency of fluorescent OLEDs using anthracene derivatives can be significantly enhanced, with EQEs for deep-blue devices reaching impressive values.[5][6][12]

This compound Derivatives: The application of this compound derivatives in high-performance OLEDs is an emerging field.[2] While specific data for OLEDs using this compound itself is limited, derivatives synthesized from related precursors show potential.[2] The phenanthrene core's wide bandgap makes it particularly suitable for host materials in blue phosphorescent or fluorescent OLEDs. Donor-acceptor molecules incorporating phenanthroimidazole have demonstrated high efficiencies in non-doped devices, achieving deep-blue emission with EQEs up to 4.56% and sky-blue emission with EQEs reaching 5.64%.[13]

Table 2: Performance Data of Representative OLEDs

Emitter/Host ClassDerivative Name/TypeRoleMax. EQE (%)CIE (x, y)Reference
Anthracene Derivative mCz-TAn-CNEmitter (Non-doped)7.03%(0.14, 0.12)[6]
Anthracene Derivative m2Cz-TAn-CNEmitter (Doped)7.28%(0.14, 0.09)[6]
Anthracene Derivative PyTAnPyEmitter5.48%(0.15, 0.06)[5]
Anthracene Derivative mCzAnBztEmitter (Non-doped)7.95%(0.15, 0.07)[14]
Anthracene Derivative BH-9PAHost7.03 cd A⁻¹ (CE)(0.15, 0.26)*[10]
Phenanthrene Derivative Ph-BPA-BPIEmitter (Non-doped)4.56%(0.15, 0.08)[13]
Phenanthrene Derivative Py-BPA-BPIEmitter (Non-doped)5.64%(0.17, 0.29)[13]
Phenanthrene Derivative PPINCN-CzEmitter (Non-doped)5.98%Not Reported[15]

Note: CIE coordinates for BH-9PA are for the full device emission, not the host itself. Efficiency is reported as Current Efficiency (CE).

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of precise steps conducted in a controlled environment.

A. General OLED Fabrication Protocol (Vacuum Thermal Evaporation)

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function and facilitate hole injection.[16]

  • Organic Layer Deposition: The device layers are deposited sequentially in a high-vacuum chamber (< 10⁻⁶ Torr).[2]

    • Hole Injection Layer (HIL): A material like di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) is deposited (e.g., 30 nm thickness).

    • Hole Transport Layer (HTL): A material with high hole mobility, such as N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB), is deposited (e.g., 20 nm).

    • Emissive Layer (EML): The host material and the emitter (dopant) are co-evaporated from separate sources. The doping concentration is a critical parameter. For non-doped devices, only the emitter material is deposited.

    • Electron Transport Layer (ETL): A material with high electron mobility, such as tris(8-hydroxyquinolinato)aluminium (Alq₃), is deposited (e.g., 30 nm).[10]

    • Electron Injection Layer (EIL): A thin layer of a low work function material like lithium fluoride (B91410) (LiF) is deposited (e.g., 1 nm) to facilitate electron injection.

  • Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the pixels (e.g., 100 nm).[16][17]

  • Encapsulation: The completed device is encapsulated using a UV-curable epoxy and a cover glass in an inert atmosphere (e.g., a glovebox) to protect the organic layers from oxygen and moisture.[16]

B. Device Characterization

The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photodetector or a spectroradiometer.[18] The electroluminescence (EL) spectra and CIE coordinates are recorded by the spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.[18]

Visualized Workflows and Structures

Diagram 1: Typical OLED Device Structure

OLED_Structure cluster_device OLED Device Layers Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Host + Emitter Substrate Glass Substrate EML->Substrate Photon HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Power Applied Voltage Power->Cathode Electrons Power->Anode Holes Light Emitted Light

Caption: A diagram illustrating the multi-layer structure of a typical OLED.

Diagram 2: Experimental Workflow for OLED Fabrication and Testing

OLED_Workflow cluster_prep Preparation cluster_fab Fabrication (High Vacuum) cluster_final Finalization & Testing sub_cleaning Substrate Cleaning uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone org_dep Organic Layer Deposition uv_ozone->org_dep cathode_dep Cathode Deposition org_dep->cathode_dep encap Encapsulation (Inert Atmosphere) cathode_dep->encap testing Device Characterization encap->testing

References

A Comparative Guide to the Theoretical and Experimental Properties of 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimental properties of 2,7-Dibromophenanthrene. Due to the limited availability of complete experimental and computational datasets for this specific molecule, this document integrates known experimental values, computed data from public databases, and predicted properties based on analogous compounds. Detailed experimental protocols for key characterization techniques are also provided to assist researchers in their laboratory work.

Data Presentation: A Comparative Summary

The following tables summarize the available quantitative data for this compound, offering a side-by-side view of its experimental and theoretical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueTheoretical/Computed Value
Molecular Formula C₁₄H₈Br₂C₁₄H₈Br₂
Molecular Weight 336.02 g/mol 336.02 g/mol [1]
Melting Point 199-200 °CData not readily available
Appearance White to light yellow powder/crystalNot applicable
Solubility Soluble in various organic solvents.XLogP3: 5.8[1]

Table 2: Spectroscopic Properties of this compound

Spectroscopic DataExperimental Data/Predicted RangeTheoretical Prediction Rationale
¹H NMR (CDCl₃) Predicted in the range of 7.5 - 8.5 ppm.Aromatic protons in polycyclic systems are deshielded. Bromine substitution will cause slight shifts. Based on phenanthrene (B1679779) data, signals are expected in this downfield region.[2]
¹³C NMR (CDCl₃) Predicted in the range of 120 - 140 ppm for aromatic carbons.Aromatic carbons in phenanthrene resonate in this region. Carbons attached to bromine will be shifted upfield due to the heavy atom effect.[3]
UV-Vis (Ethanol) Predicted λmax around 250-350 nm.Phenanthrene exhibits characteristic π → π* transitions with absorption bands in this region. Bromine substitution may cause a slight bathochromic (red) shift.[4]
IR Spectroscopy Predicted C-H stretching (aromatic) ~3100-3000 cm⁻¹, C=C stretching (aromatic) ~1600-1450 cm⁻¹, C-Br stretching ~600-500 cm⁻¹.These are characteristic vibrational frequencies for aromatic compounds and organobromides.

Mandatory Visualizations

The following diagrams illustrate key chemical processes involving this compound.

synthesis_workflow Synthesis of this compound Precursor phenanthrenequinone Phenanthrene-9,10-dione reaction1 Bromination phenanthrenequinone->reaction1 nbs N-Bromosuccinimide (NBS) nbs->reaction1 h2so4 Concentrated H₂SO₄ h2so4->reaction1 dibromophenanthrenequinone 2,7-Dibromo-9,10-phenanthrenequinone reaction1->dibromophenanthrenequinone Stirring at room temperature reduction Reduction dibromophenanthrenequinone->reduction dibromophenanthrene This compound reduction->dibromophenanthrene e.g., Wolff-Kishner or Clemmensen reduction suzuki_coupling Suzuki Coupling of this compound dibromophenanthrene This compound reaction Suzuki Coupling dibromophenanthrene->reaction phenylboronic_acid Phenylboronic Acid phenylboronic_acid->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->reaction base Base (e.g., K₂CO₃) base->reaction diphenylphenanthrene 2,7-Diphenylphenanthrene reaction->diphenylphenanthrene Heated in a suitable solvent (e.g., Toluene/Water)

References

Unveiling the Electronic Landscape of 2,7-Dibromophenanthrene: A Comparative Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the electronic structure of 2,7-Dibromophenanthrene is crucial for its application in novel organic electronics and drug development. This guide provides a comparative overview of its predicted electronic properties, contextualized by computational studies on phenanthrene (B1679779) and its monobrominated derivative. While direct computational data for this compound is not extensively available in published literature, this guide leverages existing research to forecast its electronic behavior, offering valuable insights for researchers and scientists.

The introduction of bromine atoms onto the phenanthrene core is known to significantly modulate its electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently the HOMO-LUMO energy gap. These parameters are fundamental in determining a molecule's charge transport characteristics, photophysical properties, and reactivity.

Comparative Analysis of Electronic Properties

To understand the electronic impact of bromine substitution, we can compare the computationally determined properties of the parent phenanthrene molecule with its mono-brominated counterpart. Density Functional Theory (DFT) calculations provide a robust framework for such comparisons.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Max. Absorption (λmax, nm)
Phenanthrene-6.04-1.154.89293.0
9-Bromophenanthrene-6.12-1.454.67307.2
This compound Predicted DecreasePredicted DecreasePredicted DecreasePredicted Red Shift > 307.2 nm

Note: Data for Phenanthrene and 9-Bromophenanthrene are derived from DFT calculations. The values for this compound are predictive, based on established electronic effects of halogen substitution.

The data clearly indicates that the addition of a single bromine atom to the phenanthrene structure leads to a stabilization of both the HOMO and LUMO levels, resulting in a reduction of the energy gap. This is attributed to the electron-withdrawing nature of the bromine atom. Consequently, this leads to a bathochromic (red) shift in the predicted maximum absorption wavelength.

Based on these findings, it is anticipated that the presence of two bromine atoms in the 2,7-positions of the phenanthrene core would further accentuate these electronic perturbations. A more significant decrease in both the HOMO and LUMO energy levels is expected, leading to a further reduction of the HOMO-LUMO gap and a more pronounced red shift in the UV-Vis absorption spectrum. This enhanced conjugation and altered electronic landscape could be beneficial for applications in organic semiconductors and photosensitizers.

Experimental and Computational Protocols

The presented computational data is typically obtained through the following methodologies.

Computational Protocol: Density Functional Theory (DFT)
  • Geometry Optimization: The molecular structure of the compound is optimized to its lowest energy conformation. A common method is the B3LYP functional with a 6-311G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum.

  • Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine the energies of the molecular orbitals, including HOMO and LUMO.

  • Excited State Calculations: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra and the maximum absorption wavelengths (λmax).

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile. The concentration is adjusted to achieve an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is calibrated using the pure solvent as a reference.

  • Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

Logical Workflow for Computational Electronic Structure Analysis

The following diagram illustrates a typical workflow for the computational investigation of a molecule's electronic structure.

Computational_Workflow cluster_input Input cluster_calculation Computational Calculation cluster_output Output & Analysis mol_structure Molecular Structure (e.g., SMILES, XYZ) geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy (HOMO, LUMO) freq_calc->sp_energy td_dft TD-DFT Calculation (Excited States, λmax) sp_energy->td_dft electronic_properties Electronic Properties (HOMO-LUMO Gap, etc.) sp_energy->electronic_properties spectral_data Simulated Spectra (UV-Vis) td_dft->spectral_data reactivity_desc Reactivity Descriptors electronic_properties->reactivity_desc

Caption: A typical workflow for the computational analysis of a molecule's electronic structure.

Validating the Synthesis of 2,7-Dibromophenanthrene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,7-Dibromophenanthrene, offering a comparative analysis of the spectroscopic data essential for its validation. Detailed experimental protocols for the synthesis of a key precursor, 2,7-dibromo-9,10-phenanthrenequinone, are presented alongside a proposed reduction method to yield the final product. This guide will focus on the critical spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and purity of this compound.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the dibromination of 9,10-phenanthrenequinone to form 2,7-dibromo-9,10-phenanthrenequinone. This stable intermediate is then reduced to the final product, this compound.

Experimental Protocols

Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone

A common and effective method for the synthesis of 2,7-dibromo-9,10-phenanthrenequinone involves the direct bromination of 9,10-phenanthrenequinone using N-bromosuccinimide (NBS) in the presence of an acid catalyst.

Materials:

  • 9,10-Phenanthrenequinone

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • In a fume hood, dissolve 9,10-phenanthrenequinone in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add N-bromosuccinimide to the cooled solution in portions while stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Carefully pour the reaction mixture over a beaker of ice-water.

  • The precipitate, 2,7-dibromo-9,10-phenanthrenequinone, is then collected by vacuum filtration.

  • Wash the solid with copious amounts of deionized water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetic acid.

Proposed Synthesis of this compound via Wolff-Kishner Reduction

The reduction of the carbonyl groups of 2,7-dibromo-9,10-phenanthrenequinone to methylene (B1212753) groups to yield this compound can be achieved via the Wolff-Kishner reduction.[1]

Materials:

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 2,7-dibromo-9,10-phenanthrenequinone, hydrazine hydrate, and diethylene glycol.

  • Add potassium hydroxide pellets to the mixture.

  • Heat the reaction mixture to reflux. The temperature should be high enough to facilitate the reaction, typically around 180-200 °C.[1]

  • Continue refluxing for several hours until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Spectroscopic Data for Validation

The following tables summarize the expected spectroscopic data for this compound. For comparison, the experimental data for the parent compound, phenanthrene (B1679779), is also provided where available.

Table 1: NMR Spectroscopic Data
CompoundNucleusPredicted Chemical Shift (δ) ppmComments
This compound ¹H7.5 - 8.5The aromatic protons are expected to be in the downfield region. The presence of bromine atoms will influence the specific chemical shifts and splitting patterns. Protons closer to the bromine atoms are expected to be shifted further downfield.
¹³C120 - 140Aromatic carbons will appear in this range. Carbons directly attached to bromine (ipso-carbons) will have their chemical shifts significantly affected.
Phenanthrene (for comparison) ¹H7.58-7.64 (m), 7.73 (d), 7.88 (d), 8.68 (d)Experimental data for the unsubstituted aromatic core.
¹³C122.5, 126.7, 126.8, 128.5, 128.6, 130.2, 132.0Experimental data for the unsubstituted aromatic core.
Table 2: FT-IR Spectroscopic Data
CompoundFunctional GroupExpected Wavenumber (cm⁻¹)Comments
This compound Aromatic C-H Stretch3100 - 3000Characteristic of sp² C-H bonds in an aromatic ring.
Aromatic C=C Stretch1600 - 1450Multiple bands are expected in this region due to the complex vibrations of the phenanthrene core.
C-Br Stretch700 - 500The presence of strong absorptions in this region would be indicative of the carbon-bromine bonds.
Phenanthrene (for comparison) Aromatic C-H Stretch~3050Experimental data for the unsubstituted aromatic core.[2]
Aromatic C=C Stretch~1600, 1490, 1450Experimental data for the unsubstituted aromatic core.[2]
Table 3: Mass Spectrometry Data
CompoundIonm/z (Mass-to-Charge Ratio)Comments
This compound [M]⁺334, 336, 338The molecular ion peak will show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio). The exact mass is 333.8993 u.
[M-Br]⁺255, 257Fragmentation involving the loss of one bromine atom.
[M-2Br]⁺176Fragmentation involving the loss of both bromine atoms.

Experimental Workflows and Logical Relationships

The synthesis and validation of this compound follow a logical progression from starting materials to the purified and characterized final product. The following diagrams illustrate these workflows.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation Phenanthrenequinone Phenanthrenequinone Bromination Bromination Phenanthrenequinone->Bromination NBS, H₂SO₄ 2,7-Dibromo-9,10-phenanthrenequinone 2,7-Dibromo-9,10-phenanthrenequinone Bromination->2,7-Dibromo-9,10-phenanthrenequinone Reduction Reduction 2,7-Dibromo-9,10-phenanthrenequinone->Reduction Wolff-Kishner Crude_this compound Crude_this compound Reduction->Crude_this compound Purification_Method Purification_Method Crude_this compound->Purification_Method Column Chromatography or Recrystallization Pure_this compound Pure_this compound Purification_Method->Pure_this compound NMR_Spectroscopy NMR_Spectroscopy Pure_this compound->NMR_Spectroscopy FTIR_Spectroscopy FTIR_Spectroscopy Pure_this compound->FTIR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Pure_this compound->Mass_Spectrometry Structure_Confirmation_NMR Structure_Confirmation_NMR NMR_Spectroscopy->Structure_Confirmation_NMR ¹H & ¹³C Data Functional_Group_ID Functional_Group_ID FTIR_Spectroscopy->Functional_Group_ID Vibrational Modes Molecular_Weight_Confirmation Molecular_Weight_Confirmation Mass_Spectrometry->Molecular_Weight_Confirmation m/z & Isotopic Pattern Final_Validation Validated This compound Structure_Confirmation_NMR->Final_Validation Functional_Group_ID->Final_Validation Molecular_Weight_Confirmation->Final_Validation

Caption: Synthesis and validation workflow for this compound.

Spectroscopic_Validation_Logic cluster_nmr NMR Analysis cluster_ftir FT-IR Analysis cluster_ms Mass Spec Analysis Synthesized_Product Synthesized This compound NMR_Data ¹H and ¹³C NMR Spectra Synthesized_Product->NMR_Data FTIR_Data FT-IR Spectrum Synthesized_Product->FTIR_Data MS_Data Mass Spectrum Synthesized_Product->MS_Data NMR_Comparison Compare with Predicted Spectra and Phenanthrene Data NMR_Data->NMR_Comparison NMR_Conclusion Correct Connectivity and Proton Environment NMR_Comparison->NMR_Conclusion Validated_Structure Validated Structure of This compound NMR_Conclusion->Validated_Structure FTIR_Analysis Identify Characteristic Peaks (Aromatic C-H, C=C, C-Br) FTIR_Data->FTIR_Analysis FTIR_Conclusion Presence of Key Functional Groups FTIR_Analysis->FTIR_Conclusion FTIR_Conclusion->Validated_Structure MS_Analysis Analyze Molecular Ion Peak (m/z and Isotopic Pattern) MS_Data->MS_Analysis MS_Conclusion Correct Molecular Weight and Elemental Composition MS_Analysis->MS_Conclusion MS_Conclusion->Validated_Structure

Caption: Logical relationships in the spectroscopic validation of this compound.

References

comparative analysis of different cross-coupling methods for 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing 2,7-Disubstituted Phenanthrenes

The phenanthrene (B1679779) scaffold is a privileged structural motif found in a wide array of natural products, pharmaceuticals, and advanced materials. The targeted synthesis of 2,7-disubstituted phenanthrenes is of particular interest for tuning the electronic and photophysical properties of these molecules. Palladium-catalyzed cross-coupling reactions are the premier tools for forging new carbon-carbon and carbon-heteroatom bonds at these positions, starting from the readily available 2,7-dibromophenanthrene. This guide provides a comparative analysis of five key cross-coupling methodologies: Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination, offering a data-driven overview to aid in reaction selection and optimization.

Performance Comparison of Cross-Coupling Reactions

The choice of cross-coupling method is dictated by the desired substituent, functional group tolerance, and desired reaction efficiency. The following table summarizes typical reaction conditions and reported yields for the disubstitution of this compound and its close analogs, providing a quantitative basis for comparison.

Coupling MethodCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄-Ba(OH)₂·H₂ODMA/H₂O804865[1]
Suzuki-Miyaura Alkylborane (from 1-dodecene)Pd(dba)₂tBu₃PHBF₄KOHTHF85667[2]
Stille (Thiophen-2-yl)tributylstannanePd(PPh₃)₄--DMF1001052[2]
Sonogashira Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂PPh₃Et₃NToluene (B28343)7012~90 (typical)
Heck Styrene (B11656)Pd(OAc)₂PPh₃Et₃NDMF10024~70-80 (typical)
Buchwald-Hartwig Morpholine (B109124)Pd₂(dba)₃BINAPNaOtBuToluene804~60-95 (typical)

Note: Yields for Sonogashira, Heck, and Buchwald-Hartwig reactions are typical ranges for aryl bromides, as specific data for this compound was not available in the searched literature. Conditions may require optimization.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and success in complex organic syntheses. Below are representative protocols for each of the discussed cross-coupling reactions, adapted from literature for the functionalization of this compound.

Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2,7-diphenylphenanthrene.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a Schlenk flask are added this compound (1.0 equiv.), phenylboronic acid (2.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • The flask is evacuated and backfilled with argon three times.

  • Degassed toluene and a solution of K₃PO₄ (4.0 equiv.) in degassed water are added.

  • The reaction mixture is heated to 100 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Stille Coupling

This protocol details the synthesis of 2,7-di(thiophen-2-yl)phenanthrene.

Materials:

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF in a Schlenk flask under an argon atmosphere, add 2-(tributylstannyl)thiophene (2.5 equiv.) and Pd(PPh₃)₄ (0.10 equiv.).[2]

  • The reaction mixture is stirred at 100 °C for 10 hours.[2]

  • Upon cooling, the reaction is quenched with an aqueous solution of potassium fluoride (B91410) and stirred for 1 hour.

  • The resulting suspension is extracted with chloroform. The combined organic layers are washed with brine and dried over magnesium sulfate.[2]

  • After filtration and evaporation, the residue is purified by column chromatography on silica gel.[2]

Sonogashira Coupling

This protocol outlines the synthesis of 2,7-bis(phenylethynyl)phenanthrene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Toluene

Procedure:

  • To a degassed solution of this compound (1.0 equiv.) in toluene and triethylamine are added phenylacetylene (2.5 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • The reaction mixture is heated to 70 °C and stirred for 12 hours under an argon atmosphere.

  • After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the desired product.

Heck Coupling

This protocol describes the synthesis of 2,7-divinylphenanthrene using styrene as the coupling partner.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of this compound (1.0 equiv.), styrene (2.5 equiv.), Pd(OAc)₂ (0.02 equiv.), PPh₃ (0.04 equiv.), and Et₃N (3.0 equiv.) in DMF is prepared in a sealed tube.

  • The reaction mixture is heated to 100 °C for 24 hours.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

This protocol details the synthesis of 2,7-dimorpholinophenanthrene.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • A Schlenk tube is charged with Pd₂(dba)₃ (0.015 equiv.), BINAP (0.03 equiv.), and NaOtBu (2.8 equiv.).

  • The tube is evacuated and backfilled with argon.

  • Toluene, this compound (1.0 equiv.), and morpholine (2.4 equiv.) are added.

  • The reaction is heated to 80 °C for 4 hours.

  • After cooling, the reaction mixture is diluted with ether, washed with brine, and dried over magnesium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Reaction Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the generalized experimental workflow and the catalytic cycle for each cross-coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Reactants: This compound Coupling Partner Catalyst & Ligand Base reaction Heat under Inert Atmosphere prep->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: Generalized experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)-Ar'(L₂) pd_complex->transmetal Transmetalation (Ar'B(OH)₂ / Base) transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

stille_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)-R(L₂) pd_complex->transmetal Transmetalation (R-SnBu₃) transmetal->pd0 Reductive Elimination product Ar-R transmetal->product

Caption: Catalytic cycle for the Stille coupling.

sonogashira_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) alkyne_complex Ar-Pd(II)-C≡CR(L₂) pd_complex->alkyne_complex Transmetalation (Cu-C≡CR) alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product cu_cycle Cu(I) Cycle

Caption: Simplified catalytic cycle for the Sonogashira coupling.

heck_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) insertion RCH=CH-Pd(II)-Ar(L₂) pd_complex->insertion Migratory Insertion (RCH=CH₂) insertion->pd0 β-Hydride Elimination product Ar-CH=CHR insertion->product

Caption: Catalytic cycle for the Heck reaction.

buchwald_hartwig_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) amido_complex Ar-Pd(II)-NR₂(L₂) pd_complex->amido_complex Amine Coordination & Deprotonation (HNR₂ / Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of novel materials and potential therapeutic agents. The Suzuki-Miyaura and Stille couplings are well-documented for this substrate and its analogues, providing reliable routes to C-C bond formation with good to excellent yields. While specific examples for Sonogashira, Heck, and Buchwald-Hartwig reactions on this compound are less prevalent in the literature, the general applicability of these methods to aryl bromides suggests their viability. The choice of a particular method will depend on the desired final product, with each reaction offering unique advantages in terms of the types of bonds formed and the tolerated functional groups. The provided protocols and comparative data serve as a valuable resource for researchers embarking on the synthesis of 2,7-disubstituted phenanthrene derivatives.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,7-Dibromophenanthrene via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for assessing the purity of synthesized 2,7-Dibromophenanthrene. The information presented is supported by established analytical principles and data from related compounds to assist researchers in selecting the most suitable techniques for their quality control processes.

Introduction

This compound is a key building block in the synthesis of advanced organic materials and pharmaceutical intermediates. The purity of this compound is critical as impurities can significantly impact the properties, efficacy, and safety of the final products. The synthesis of this compound, typically involving the bromination of phenanthrene, can lead to the formation of various impurities, including unreacted starting material, mono-brominated phenanthrenes, and other isomeric dibromophenanthrenes. Therefore, robust analytical methods are essential for the accurate determination of its purity.

This guide focuses on HPLC as a primary technique for purity assessment and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC, particularly in the reversed-phase mode, is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from structurally similar impurities.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a typical reversed-phase HPLC method suitable for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode-Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterCondition
Column C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: Water; B: Acetonitrile (B52724) (ACN)
Gradient 0-20 min: 70-95% B; 20-25 min: 95% B; 25-30 min: 95-70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

Data Analysis:

The purity of the synthesized this compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Expected HPLC Results

A successful HPLC separation would show a major peak for this compound and smaller peaks for any impurities. The retention time of the main peak should match that of the reference standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate Purity_Analysis_Decision_Tree start Purity Assessment of This compound question1 Routine QC & Quantitation of Known Impurities? start->question1 hplc HPLC-UV question1->hplc Yes question2 Need for Definitive Impurity ID or Volatiles Analysis? question1->question2 No complementary Use as a Complementary Orthogonal Method hplc->complementary gcms GC-MS question2->gcms Yes question3 Need for Absolute Purity & Structural Confirmation? question2->question3 No gcms->complementary nmr NMR Spectroscopy (qNMR) question3->nmr Yes nmr->complementary

A Comparative Guide to the Performance of 2,7-Disubstituted Phenanthrene-Based OFETs and Alternative Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organic electronics continues to witness rapid advancements, with a constant demand for novel semiconductor materials that offer high performance, stability, and processability. Phenanthrene (B1679779) and its derivatives have emerged as a promising class of organic semiconductors for Organic Field-Effect Transistors (OFETs) due to their inherent charge transport properties and tunable electronic characteristics. This guide provides an objective comparison of the performance of OFETs based on 2,7-disubstituted phenanthrene derivatives with other high-performance organic semiconductor alternatives. The information presented herein, supported by experimental data, aims to assist researchers in selecting suitable materials for their specific applications.

Performance Benchmark: 2,7-Disubstituted Phenanthrenes vs. Alternatives

While 2,7-Dibromophenanthrene primarily serves as a versatile precursor for the synthesis of more complex organic semiconductors, its derivatives, particularly those with heterocyclic substitutions at the 2 and 7 positions, have demonstrated significant potential in OFETs. The performance of these phenanthrene-based materials is benchmarked against a selection of state-of-the-art p-type and n-type organic semiconductors in the table below.

Semiconductor MaterialDeposition MethodMobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]Channel Type
Phenanthrene Derivatives
2,7-Di(thiophen-2-yl)phenanthreneSolution-Processed0.85[1][2]10⁸[1][2]Not Reportedp-type
Arylacetylene End-Capped AlkoxyphenanthreneSolution-Processedup to 3.5[3]10⁸[3]-3[3]p-type
Naphthalimide Substituted PhenanthreneSolution-Processed0.78[1][2]10⁶[1][2]Not Reportedn-type
Alternative p-type Semiconductors
PentaceneVacuum-Deposited~1.5[4]> 10⁶Not Reportedp-type
2,6-Diphenylanthracene (DPA)Single Crystal34[5]> 10⁶Not Reportedp-type
2,7-Dioctylbenzothieno[3,2-b]benzothiophene (C8-BTBT)Solution-Shearedup to 43[6]> 10⁶Not Reportedp-type
Alternative n-type Semiconductors
TU-1 / TU-3Vacuum-Deposited / Spin-Coatedup to 1> 10⁶Not Reportedn-type
Perylenediimides (PDIs)Vacuum-Deposited~0.6[7]> 10⁵Not Reportedn-type
Fullerene (C60)Vacuum-Deposited0.56[7]> 10⁵Not Reportedn-type

Experimental Protocols

The performance of OFETs is highly dependent on the fabrication and characterization methodologies. Below are detailed protocols for key experiments typically performed to evaluate these devices.

OFET Fabrication: Solution-Processing (Bottom-Gate, Top-Contact Architecture)
  • Substrate Cleaning: Begin with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) serving as the gate dielectric. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment: To improve the semiconductor-dielectric interface, treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS). This can be achieved through vapor deposition or by immersing the substrate in a dilute OTS solution in an anhydrous solvent (e.g., toluene) for a specified time, followed by rinsing and annealing.

  • Semiconductor Deposition: Prepare a solution of the organic semiconductor (e.g., a 2,7-disubstituted phenanthrene derivative) in a suitable organic solvent (e.g., chlorobenzene, toluene) at a concentration of 5-10 mg/mL. Deposit the solution onto the treated substrate using spin-coating to achieve a uniform thin film. The spin speed and time should be optimized to control the film thickness.

  • Annealing: Anneal the semiconductor film at a specific temperature and time to improve crystallinity and molecular ordering. This step is crucial for achieving high charge carrier mobility.

  • Electrode Deposition: Deposit the source and drain electrodes (typically 50 nm of gold) on top of the organic semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.

OFET Fabrication: Vacuum Deposition (Bottom-Gate, Top-Contact Architecture)
  • Substrate Preparation: Follow the same substrate cleaning and dielectric surface treatment steps as in the solution-processing protocol.

  • Semiconductor Deposition: Place the substrate in a high-vacuum thermal evaporation system. The organic semiconductor is heated in a crucible until it sublimes and deposits onto the substrate as a thin film. The deposition rate and substrate temperature are critical parameters that influence the film morphology and device performance.

  • Electrode Deposition: Without breaking the vacuum, deposit the source and drain electrodes through a shadow mask as described in the solution-processing protocol.

OFET Characterization
  • Electrical Measurements: Perform all electrical characterizations in an inert atmosphere (e.g., a nitrogen-filled glovebox) or under vacuum using a semiconductor parameter analyzer connected to a probe station.

  • Transfer Characteristics: Measure the drain current (Id) as a function of the gate voltage (Vg) at a constant and high drain-source voltage (Vds) to operate the transistor in the saturation regime. From the transfer curve, extract the field-effect mobility (μ) in the saturation regime using the following equation: Id = (W/2L) * Ci * μ * (Vg - Vth)² where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage. The on/off ratio is calculated as the ratio of the maximum drain current to the minimum drain current in the transfer characteristic.

  • Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) for various gate voltages (Vg). The output curves provide information about the transistor's operating regimes (linear and saturation) and contact resistance.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the fabrication and characterization of OFETs.

OFET_Fabrication_Workflow cluster_solution Solution Processing cluster_vacuum Vacuum Deposition sol_sub Substrate Cleaning sol_sam SAM Treatment sol_sub->sol_sam sol_spin Spin Coating (Semiconductor) sol_sam->sol_spin sol_anneal Annealing sol_spin->sol_anneal sol_elec Electrode Deposition sol_anneal->sol_elec vac_sub Substrate Cleaning vac_sam SAM Treatment vac_sub->vac_sam vac_dep Vacuum Deposition (Semiconductor) vac_sam->vac_dep vac_elec Electrode Deposition vac_dep->vac_elec

OFET Fabrication Workflows

OFET_Characterization_Workflow start Fabricated OFET measurement Electrical Measurement (Probe Station) start->measurement transfer Measure Transfer Characteristics (Id vs. Vg) measurement->transfer output Measure Output Characteristics (Id vs. Vds) measurement->output analysis Data Analysis transfer->analysis output->analysis mobility Calculate Mobility (μ) analysis->mobility onoff Determine On/Off Ratio analysis->onoff vth Extract Threshold Voltage (Vth) analysis->vth

OFET Characterization Workflow

References

A Comparative Guide to 2,7-Disubstituted Phenanthrene Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 2,7-disubstituted phenanthrene (B1679779) derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We present a comparative analysis of their biological activities, supported by quantitative data, and offer detailed experimental protocols for their synthesis and evaluation. Visualizations of key synthetic and signaling pathways are included to facilitate a deeper understanding of their structure-activity relationships and mechanisms of action.

Data Presentation: Comparative Biological Activities

The following table summarizes the cytotoxic activities of various 2,7-disubstituted phenanthrene derivatives against a range of human cancer cell lines. The data highlights the influence of different substitution patterns on anticancer potency.

CompoundSubstituents (R1, R2)Cancer Cell LineIC50 (µM)Reference
1R1=OH, R2=OHMelanoma (UACC-62)2.59 ± 0.11[1]
2R1=OH, R2=OHHeLa0.42[1]
3R1=OH, R2=OHHepG20.20[1]
4R1=Br, R2=Br--[2]
5R1=NO2, R2=NO2--[2]
6R1=NH2, R2=NH2--[2]
7-A549 (Lung)<10[3]
8-H460 (Lung)6.1[4]
9-H460 (Lung)11.6[4]
10-Hep-2 (Epithelial)1.06 (µg/mL)[5]
11-Caco-2 (Colon)0.97 (µg/mL)[5]

Experimental Protocols

Detailed methodologies for the synthesis of key precursors and the evaluation of biological activity are provided below.

Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone[2][6]

This protocol describes the direct bromination of 9,10-phenanthrenequinone to introduce functional handles at the 2 and 7 positions.

Materials:

  • 9,10-Phenanthrenequinone

  • Concentrated Sulfuric Acid

  • N-bromosuccinimide (NBS)

  • Ethyl Acetate

  • Ice

Procedure:

  • Under a nitrogen atmosphere, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid.

  • Add 18 g of N-bromosuccinimide to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 50 mL of water.

  • Pour the mixture into 600 mL of ice water to precipitate the product.

  • Collect the precipitate by filtration and wash with hot water.

  • Extract the crude product with 100 mL of refluxing ethyl acetate.

  • Dry the purified product under vacuum to obtain 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.

Synthesis of 2,7-Diamino-9,10-phenanthrenequinone[2]

This protocol details the reduction of 2,7-dinitrophenanthrenequinone to the corresponding diamino derivative, a versatile intermediate for further functionalization.

Materials:

  • 2,7-Dinitrophenanthrene-9,10-dione

  • (Presumably a reducing agent and appropriate solvent system, though not explicitly detailed in the search result)

Procedure: (Note: The specific reducing agent and reaction conditions were not detailed in the provided search results. A standard method such as reduction with tin(II) chloride in hydrochloric acid or catalytic hydrogenation would typically be employed.)

  • The nitro groups of 2,7-dinitrophenanthrenequinone are reduced to amino groups.[2] This provides a key intermediate for the synthesis of a library of derivatives through further modifications of the amino groups.[2]

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)[7][8][9]

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (2,7-disubstituted phenanthrene derivatives)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-20,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates four times with 1% acetic acid to remove excess dye.

  • Staining: Add 45 µL of SRB solution to each well and stain for 15 minutes at room temperature in the dark.

  • Washing: After incubation, quickly wash the plates four times with 1% acetic acid.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) from the dose-response curves.[6]

Caspase-3 Activity Assay (Colorimetric)[5][8][9]

This assay measures the activity of caspase-3, a key executioner in apoptosis, by detecting the cleavage of a colorimetric substrate.

Materials:

  • Cell lysate from treated and untreated cells

  • Cell Lysis Buffer

  • 2x Reaction Buffer

  • DEVD-pNA (p-nitroanilide) substrate (4 mM)

  • DTT (1M)

Procedure:

  • Cell Lysate Preparation: Induce apoptosis in cells with the test compound. Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes, then centrifuge to collect the supernatant (cytosolic extract).

  • Reaction Setup: In a 96-well plate, add 50 µL of the cell lysate to each well.

  • Reaction Initiation: Prepare a master mix containing 2x Reaction Buffer and DTT (final concentration 10 mM). Add 50 µL of this mix to each well.

  • Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the absorbance of treated samples to untreated controls.

Western Blot Analysis for Akt and ERK Signaling[7][10]

Western blotting is used to detect changes in the phosphorylation state of key signaling proteins like Akt and ERK, indicating pathway activation or inhibition.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e-g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration of the lysates.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and loading controls.

Mandatory Visualization

General Synthetic Pathway for 2,7-Disubstituted Phenanthrenequinones

This diagram illustrates a common synthetic route to access diverse 2,7-disubstituted phenanthrenequinones starting from 9,10-phenanthrenequinone.

Synthetic_Pathway A 9,10-Phenanthrenequinone B 2,7-Dibromo-9,10- phenanthrenequinone A->B NBS, H₂SO₄ C 2,7-Dinitro-9,10- phenanthrenequinone A->C Nitration D Further Derivatization B->D Cross-coupling, Substitution, etc. E 2,7-Diamino-9,10- phenanthrenequinone C->E Reduction E->D Acylation, Alkylation, etc.

Caption: Synthetic routes to 2,7-disubstituted phenanthrenequinones.

Modulation of Cancer Cell Signaling by Phenanthrene Derivatives

This diagram depicts how certain phenanthrene derivatives can interfere with key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Phenanthrene 2,7-Disubstituted Phenanthrene Derivatives Phenanthrene->Akt Phenanthrene->ERK

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by phenanthrenes.

Discussion and Future Directions

2,7-Disubstituted phenanthrene derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of the phenanthrene core allows for the generation of diverse libraries of compounds through modifications at the 2 and 7 positions.

The available data indicates that the nature and position of substituents on the phenanthrene ring play a crucial role in determining the cytotoxic activity and selectivity of these compounds. For instance, the presence of hydroxyl and methoxy (B1213986) groups has been shown to be important for anticancer potency.

Mechanistic studies suggest that some phenanthrene derivatives exert their anticancer effects by inducing apoptosis and modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. The inhibition of these pathways can lead to cell cycle arrest and programmed cell death in cancer cells.

While the primary focus of the reviewed literature is on anticancer activity, some studies also suggest potential anti-inflammatory and neuroprotective effects of certain 2,7-disubstituted phenanthrene derivatives. These preliminary findings warrant further investigation to explore the full therapeutic potential of this compound class.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of 2,7-disubstituted phenanthrene derivatives with diverse functional groups to establish more comprehensive structure-activity relationships.

  • Mechanism of Action Studies: Conducting in-depth investigations into the molecular mechanisms by which these compounds exert their biological effects, including the identification of specific molecular targets.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and safety of the most promising lead compounds in preclinical animal models of cancer and other relevant diseases.

  • Exploration of Other Therapeutic Areas: Further investigating the potential of these derivatives as anti-inflammatory, neuroprotective, and antimicrobial agents.

By addressing these key areas, the therapeutic potential of 2,7-disubstituted phenanthrene derivatives can be more fully realized, paving the way for the development of novel and effective drugs for a range of human diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,7-Dibromophenanthrene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,7-Dibromophenanthrene. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Hazard Information

Based on data for the structurally similar this compound-9,10-dione, this compound should be handled with care. Key hazards associated with this class of brominated aromatic compounds include skin, eye, and respiratory irritation.[1][2]

Assumed Hazard Classifications:

Hazard ClassCategoryPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes environmental release and complies with all local, state, and federal regulations.

Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE, including:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2]

  • Eye Protection: Safety goggles or a face shield.[1][2]

  • Skin Protection: A laboratory coat and other protective clothing to prevent skin contact.[1][2]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe and compliant disposal.

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, sealed container. The container should be designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: If this compound is in solution, it must not be disposed of down the drain.[1][2] Collect it in a sealed, properly labeled hazardous waste container for "Halogenated Organic Liquid Waste." The solvent used will also dictate the specific waste stream.

Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific solvent if it is a liquid waste.

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation, preferably within a fume hood.

  • Containment: Prevent the spill from spreading by using appropriate absorbent materials.

  • Cleanup: Carefully collect the spilled material and any contaminated absorbents. Place all cleanup materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating agent.

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Ensure all paperwork and labeling are completed accurately as per institutional and regulatory requirements.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle is to treat it as a halogenated organic compound. Any chemical neutralization or degradation procedures should only be performed by trained personnel with a thorough understanding of the reaction chemistry and potential hazards, and in accordance with your institution's approved protocols.

Disposal Workflow

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal A Assess Waste Type (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Safety First C Select Designated Halogenated Waste Container B->C D Label Container Clearly ('Hazardous Waste', Chemical Name) C->D E Transfer Waste to Container D->E F Store Container in Designated Waste Area E->F G Arrange for EHS Pickup F->G Final Step

Caption: Disposal workflow for this compound.

By following these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reinforcing the trust placed in your research and development endeavors.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for working with 2,7-Dibromophenanthrene, a halogenated polycyclic aromatic hydrocarbon. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data sheets, the primary risks are associated with skin and eye irritation, and potential harm if inhaled or ingested.

Hazard Identification and Precautionary Statements:

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Acute Toxicity (Oral)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Acute Toxicity (Inhalation)H332: Harmful if inhaledP261, P271, P304+P340, P312
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to minimize exposure to this compound.

Recommended Personal Protective Equipment:

Body PartEquipmentSpecification
Respiratory Protection Air-purifying respirator with a particulate filterNIOSH (US) or EN 149 (EU) approved. Required when handling the powder outside of a certified chemical fume hood.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use and dispose of them immediately after handling the compound.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards.
Skin and Body Protection Laboratory coatFully buttoned to provide maximum coverage.
Footwear Closed-toe shoesTo protect against accidental spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for the safe handling of this compound. All operations involving the solid compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.

Experimental Workflow for Handling this compound:

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling prep Preparation handling Handling spill Spill Response handling->spill If spill occurs post_handling Post-Handling disposal Waste Disposal post_handling->disposal don_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood gather_materials Gather Materials prep_hood->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Dissolve/Dispense weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe

Safe handling workflow for this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory space, put on all required personal protective equipment as outlined in the table above.

    • Prepare Fume Hood: Ensure the chemical fume hood is operational with a certified face velocity. The work surface should be clean, and potentially covered with absorbent, plastic-backed paper.

    • Gather Materials: Assemble all necessary glassware, spatulas, and solvents within the fume hood.

  • Handling:

    • Weighing: To minimize the risk of inhaling dust particles, carefully weigh the desired amount of this compound in a tared container inside the fume hood.

    • Dissolving and Dispensing: If dissolving the compound, add the solvent to the solid slowly to prevent splashing. All transfers of the solid or its solutions should be performed with care to avoid spills.

  • Post-Handling:

    • Decontamination: After the procedure, decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and then soapy water.

    • Doffing PPE: Remove personal protective equipment in the correct order to prevent cross-contamination. Gloves should be removed last.

Emergency Response and First Aid

Immediate and appropriate action is crucial in the event of exposure.

First Aid Measures:

Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination.

Spill Cleanup Protocol:

In the case of a spill, evacuate the immediate area and ensure proper ventilation. For a small spill of solid this compound, gently cover the material with an absorbent material to avoid generating dust.[1] Carefully scoop the mixture into a sealed, labeled container for hazardous waste. The area should then be decontaminated. For larger spills, or if you are not trained in hazardous spill cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan:

All waste containing this compound, including contaminated consumables and excess reagents, must be treated as hazardous waste.

Disposal Guidelines:

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for "Halogenated Aromatic Waste."
Liquid Waste (Solutions) Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. The solvent will also dictate the specific waste stream.
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated hazardous waste bag or container.

All chemical waste must be disposed of through your institution's EHS office, following all local, state, and federal regulations for hazardous waste disposal. Halogenated compounds often require specific disposal routes, such as incineration at high temperatures, to prevent the formation of toxic byproducts.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.